(E)-1-Phenyl-1-butene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
but-1-enylbenzene |
InChI |
InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3 |
InChI Key |
MPMBRWOOISTHJV-UHFFFAOYSA-N |
SMILES |
CCC=CC1=CC=CC=C1 |
Canonical SMILES |
CCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical and Spectroscopic Data of (E)-1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical and spectroscopic properties of (E)-1-Phenyl-1-butene (CAS No: 1005-64-7). The information is curated to serve as a critical resource for its application in experimental settings, particularly in organic synthesis, analytical chemistry, and drug development.
Physicochemical Properties
This compound, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2] Its structure consists of a phenyl group attached to a butene chain with the double bond at the first position, in the trans or (E) configuration.[1][2] This stereochemistry, where the phenyl group and the ethyl group are on opposite sides of the double bond, dictates its specific physical and chemical properties.[1]
The key physicochemical data for this compound are summarized in the table below, providing a foundational baseline for its use.
| Property | Value | Unit |
| Molecular Formula | C₁₀H₁₂ | - |
| Molecular Weight | 132.20 | g/mol |
| CAS Number | 1005-64-7 | - |
| Melting Point | -43 | °C |
| Boiling Point | 189 | °C (at 760 mmHg) |
| Density | 0.899 | g/cm³ |
| Refractive Index | 1.5401 | - |
| LogP (Octanol/Water) | 3.110 (Calculated) | - |
| Water Solubility | -3.13 (Log10 of solubility in mol/L, Calculated) | - |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of this compound. This section details the characteristic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.
¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) Data
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.15 | m | 5H | Aromatic protons |
| ~ 6.35 | d | 1H | Vinylic proton (α) |
| ~ 6.20 | dt | 1H | Vinylic proton (β) |
| ~ 2.20 | q | 2H | Methylene protons |
| ~ 1.05 | t | 3H | Methyl protons |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 138 | Aromatic C (ipso) |
| ~ 132 | Vinylic C (α) |
| ~ 129 | Vinylic C (β) |
| ~ 128.5 | Aromatic C (ortho) |
| ~ 128 | Aromatic C (para) |
| ~ 126 | Aromatic C (meta) |
| ~ 26 | Methylene C |
| ~ 14 | Methyl C |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies. The spectrum is characterized by absorptions from the aromatic ring, the trans-disubstituted double bond, and the aliphatic C-H bonds.
Principal Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3025 | Medium | Aromatic C-H stretch |
| ~ 2965, 2870 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |
| ~ 1600, 1495, 1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~ 965 | Strong | trans C-H out-of-plane bend (vinylic) |
| ~ 740, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the identification and quantification of volatile compounds like this compound. The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.
Key Mass Spectral Peaks
| m/z | Relative Intensity | Assignment |
| 132 | Moderate | Molecular Ion [M]⁺ |
| 117 | High (Base Peak) | [M - CH₃]⁺ |
| 115 | Moderate | [M - CH₃ - H₂]⁺ |
| 91 | High | Tropylium ion |
Experimental Protocols
Accurate and reproducible data is contingent on standardized experimental methodologies. This section outlines foundational protocols for the key analytical techniques discussed.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.
-
Apparatus Setup: A Thiele tube is filled with a high-boiling point liquid (e.g., mineral oil) to a level just above the side arm. A small amount of this compound (~0.5 mL) is placed in a small test tube. A sealed capillary tube is placed, open end down, into the test tube. The test tube is then attached to a thermometer.
-
Heating: The apparatus is gently heated at the side arm of the Thiele tube.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heat is then removed.
-
Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
-
Sample Preparation: 5-10 mg of this compound is weighed and dissolved in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃). The solution is transferred to a clean, dry NMR tube.
-
Instrumentation: The NMR spectrum is acquired on a spectrometer (e.g., a 400 MHz instrument).
-
¹H NMR Acquisition:
-
The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse experiment is used to acquire the ¹H spectrum.
-
Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mandatory Visualization
The following diagram illustrates the logical workflow for the physicochemical and spectroscopic analysis of this compound.
Caption: Workflow for the physicochemical and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Stereoisomers of 1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1-phenyl-1-butene, focusing on their synthesis, characterization, and distinct properties. The restricted rotation around the carbon-carbon double bond in 1-phenyl-1-butene gives rise to two geometric isomers: (E)-1-phenyl-1-butene (trans) and (Z)-1-phenyl-1-butene (cis).[1] These stereoisomers exhibit unique physical and chemical characteristics that are crucial for their application in research and development.
Physicochemical Properties
The (E) and (Z) isomers of 1-phenyl-1-butene, while sharing the same molecular formula and weight, display notable differences in their physical properties. These differences, arising from their distinct spatial arrangements, are summarized below.
| Property | This compound | (Z)-1-Phenyl-1-butene |
| Molecular Formula | C₁₀H₁₂ | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol [2] | 132.20 g/mol [3] |
| CAS Number | 1005-64-7[2] | 1560-09-4[3] |
| Boiling Point | 189 °C at 760 mmHg | No specific data found |
| Melting Point | -43 °C | No specific data found |
| Density | 0.899 g/cm³ | No specific data found |
| Refractive Index | 1.5401 | No specific data found |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and differentiation of the (E) and (Z) isomers of 1-phenyl-1-butene. The distinct electronic and steric environments of the protons and carbon atoms in each isomer lead to unique spectral fingerprints.
1H NMR Spectroscopy
The proton NMR spectra of the two isomers are expected to show significant differences, particularly in the chemical shifts and coupling constants of the vinylic protons.
| Proton | This compound (Predicted) | (Z)-1-Phenyl-1-butene (Predicted) |
| Vinylic H (α to phenyl) | ~6.3 ppm (doublet) | ~6.5 ppm (doublet) |
| Vinylic H (β to phenyl) | ~6.2 ppm (doublet of triplets) | ~5.7 ppm (doublet of triplets) |
| Allylic CH₂ | ~2.2 ppm (quintet) | ~2.5 ppm (quintet) |
| Terminal CH₃ | ~1.1 ppm (triplet) | ~1.0 ppm (triplet) |
| Aromatic H | ~7.2-7.4 ppm (multiplet) | ~7.2-7.4 ppm (multiplet) |
| 3JHH (vinylic) | ~15-16 Hz (trans) | ~10-12 Hz (cis) |
13C NMR Spectroscopy
The 13C NMR spectra also provide valuable information for distinguishing between the two isomers.
| Carbon | This compound | (Z)-1-Phenyl-1-butene |
| Quaternary Aromatic C | ~138 ppm | ~137 ppm |
| Vinylic C (α to phenyl) | ~130 ppm | ~129 ppm |
| Vinylic C (β to phenyl) | ~129 ppm | ~128 ppm |
| Aromatic CH | ~128, 127, 126 ppm | ~128, 127, 126 ppm |
| Allylic CH₂ | ~26 ppm | ~21 ppm |
| Terminal CH₃ | ~14 ppm | ~14 ppm |
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorptions for the aromatic ring and the carbon-carbon double bond. However, the out-of-plane C-H bending vibrations can be diagnostic for the stereochemistry of the double bond.
| Functional Group | This compound | (Z)-1-Phenyl-1-butene |
| Aromatic C-H stretch | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ |
| Aliphatic C-H stretch | 3000-2850 cm⁻¹ | 3000-2850 cm⁻¹ |
| C=C stretch (aromatic) | 1600-1450 cm⁻¹ | 1600-1450 cm⁻¹ |
| C=C stretch (alkene) | ~1650 cm⁻¹ (weak) | ~1655 cm⁻¹ (weak) |
| Trans C-H bend (out-of-plane) | ~965 cm⁻¹ (strong) | Absent |
| Cis C-H bend (out-of-plane) | Absent | ~700 cm⁻¹ (strong) |
| Monosubstituted benzene bend | ~740 and ~690 cm⁻¹ (strong)[4] | ~740 and ~690 cm⁻¹ (strong) |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes. The use of a stabilized ylide generally favors the formation of the (E)-isomer.[1][5]
Materials:
-
Propyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.0 eq) dropwise to the suspension. The formation of a deep red or orange color indicates the formation of the ylide.[5]
-
Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield this compound.[5]
Synthesis of (Z)-1-Phenyl-1-butene via Wittig Reaction
The synthesis of the (Z)-isomer can be favored by using an unstabilized ylide and salt-free conditions.
Materials:
-
Propyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
Sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF.
-
Add sodium amide or sodium hexamethyldisilazide (1.0 eq) and stir the mixture at room temperature until the ylide is formed (indicated by a color change).
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to proceed at -78 °C for 1-2 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the (E)-isomer.
Separation of (E)- and (Z)-1-Phenyl-1-butene Isomers by Column Chromatography
The difference in polarity between the (E) and (Z) isomers allows for their separation using column chromatography.
Materials:
-
Mixture of (E)- and (Z)-1-phenyl-1-butene
-
Silica gel (230-400 mesh)
-
Hexanes or petroleum ether
-
Small amount of a slightly more polar solvent (e.g., diethyl ether or dichloromethane, optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack it into a chromatography column.
-
Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the isomer mixture in a minimal amount of hexanes and carefully load it onto the top of the column.
-
Elution: Elute the column with hexanes. The less polar (E)-isomer will elute first.
-
If separation is not complete, a small amount of a slightly more polar solvent can be added to the eluent to increase the elution rate of the more polar (Z)-isomer.
-
Fraction Collection: Collect fractions and monitor their composition using TLC or GC.
-
Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Visualizations
Stereoselective Synthesis via Wittig Reaction
Caption: Stereoselective synthesis of (E)- and (Z)-1-phenyl-1-butene via the Wittig reaction.
Experimental Workflow for Isomer Separation
References
IUPAC name and CAS number for trans-1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-1-Phenyl-1-butene, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon of significant interest in organic synthesis and metabolic studies. Its structure, featuring a phenyl group conjugated with a butene chain, provides a versatile scaffold for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This guide offers a comprehensive overview of its chemical identity, physicochemical and spectroscopic properties, detailed synthetic protocols, and its metabolic fate, with a focus on applications relevant to drug discovery and development.
Chemical Identification
| Identifier | Value |
| IUPAC Name | [(E)-but-1-enyl]benzene |
| CAS Number | 1005-64-7 |
| Synonyms | trans-1-Phenyl-1-butene, (1E)-1-Buten-1-ylbenzene, trans-β-Ethylstyrene |
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound, essential for its handling, characterization, and use in experimental settings.
Physicochemical Properties
| Property | Value | Unit |
| Molecular Formula | C₁₀H₁₂ | - |
| Molecular Weight | 132.20 | g/mol |
| Boiling Point | 198.7 | °C |
| Melting Point | -43.1 | °C |
| Density | 0.899 | g/cm³ |
| Refractive Index | 1.5401 | - |
| Flash Point | 63.6 | °C |
Spectroscopic Data
| Technique | Key Peaks / Signals |
| ¹H NMR | δ (ppm): ~7.1-7.4 (m, 5H, Ar-H), ~6.35 (d, 1H, Ph-CH=), ~6.2 (dt, 1H, =CH-CH₂), ~2.2 (p, 2H, -CH₂-CH₃), ~1.05 (t, 3H, -CH₃) |
| ¹³C NMR | δ (ppm): ~138 (Ar C-ipso), ~131 (Ph-CH=), ~129 (=CH-CH₂), ~128.5 (Ar C-ortho), ~127 (Ar C-para), ~126 (Ar C-meta), ~26 (-CH₂-), ~14 (-CH₃) |
| Infrared (IR) | ν (cm⁻¹): ~3025 (Aromatic C-H stretch), ~2965 (Aliphatic C-H stretch), ~1600 (Aromatic C=C stretch), ~965 (trans C-H bend) |
| Mass Spec. (MS) | m/z: 132 (M⁺), 117 (base peak, [M-CH₃]⁺), 115, 104, 91 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are presented below, focusing on two common and effective methods: the Wittig reaction and the Heck reaction.
Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This protocol details the synthesis of this compound from benzaldehyde.
Materials:
-
Propyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
-
Hexanes
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add propyltriphenylphosphonium bromide (1.0 eq).
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature below 5 °C. The formation of a deep orange or red color indicates the generation of the ylide.
-
-
Reaction with Benzaldehyde:
-
To the freshly prepared ylide solution at 0 °C, add benzaldehyde (1.0 eq) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield pure this compound.[1]
-
Synthesis via Heck Reaction
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. This protocol provides a representative method for the synthesis of this compound.
Materials:
-
Iodobenzene or Bromobenzene
-
1-Butene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Diethyl ether or ethyl acetate
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
-
Hexanes
Procedure:
-
Catalyst Preparation:
-
In a flame-dried flask under an inert atmosphere, dissolve Pd(OAc)₂ (e.g., 1-5 mol%) and PPh₃ (e.g., 2-10 mol%) in the anhydrous solvent.
-
-
Reaction Setup:
-
To the catalyst mixture, add the aryl halide (1.0 eq), 1-butene (1.2-1.5 eq), and the base (e.g., Et₃N, 1.2 eq).
-
Heat the mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or Gas Chromatography (GC) until the starting aryl halide is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like diethyl ether.
-
Filter the mixture to remove palladium salts and wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Signaling Pathways and Reaction Mechanisms
Understanding the mechanistic underpinnings of the synthesis and metabolism of this compound is crucial for its application in research and development.
Wittig Reaction Mechanism
The Wittig reaction proceeds through the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Caption: The Wittig reaction pathway for the synthesis of this compound.
Heck Reaction Catalytic Cycle
The Heck reaction operates via a Pd(0)/Pd(II) catalytic cycle. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Metabolism by Cytochrome P450
In a biological context, particularly relevant to drug development, this compound is subject to metabolism by cytochrome P450 (CYP) enzymes. The primary metabolic pathways for such olefins are epoxidation of the double bond and hydroxylation at the allylic or aromatic positions. Analogous compounds like trans-stilbene are known to be metabolized by CYP1A1 and CYP1A2.[2] This metabolic activation can be a critical step in both detoxification and, in some cases, toxification.
Caption: Postulated metabolic pathways of this compound by Cytochrome P450 enzymes.
Applications in Drug Development
The structural motifs accessible from this compound and its analogs are prevalent in many biologically active molecules. The synthetic methodologies described, particularly the Heck reaction, are cornerstones in the production of active pharmaceutical ingredients (APIs).[3]
-
Scaffold for Bioactive Molecules: The phenylalkene structure is a key component in a variety of therapeutic agents. For instance, derivatives of similar structures are being investigated as inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy and as antagonists for the TRPA1 ion channel for the treatment of inflammatory pain.
-
Metabolic Studies: As demonstrated, this compound serves as a model substrate for studying the mechanisms of cytochrome P450-mediated olefin oxidation.[4][] Understanding how such compounds are metabolized is fundamental to predicting the pharmacokinetics and potential toxicity of new drug candidates.
-
Precursor for Chiral Synthesis: The double bond in this compound can be functionalized to introduce chirality, for example, through asymmetric epoxidation or dihydroxylation. This makes it a valuable starting material for the synthesis of nonracemic allylic amines and other chiral building blocks essential in medicinal chemistry.[4]
Conclusion
This compound is a compound of considerable utility for researchers in both academic and industrial settings. Its well-defined properties and the robust synthetic routes available for its preparation make it an accessible and versatile building block. For professionals in drug development, its relevance extends from being a key synthetic intermediate to a valuable tool for investigating fundamental metabolic pathways that govern the efficacy and safety of therapeutic agents. This guide provides the foundational technical information required to effectively utilize this compound in a research and development context.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytochrome P450 1A1/2 mediated metabolism of trans-stilbene in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. chemicalbook.com [chemicalbook.com]
(E)-1-Phenyl-1-butene: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (E)-1-Phenyl-1-butene, a versatile unsaturated aromatic hydrocarbon. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Core Data Summary
This compound is an organic compound with the chemical formula C₁₀H₁₂ and a molecular weight of approximately 132.20 g/mol .[1][2][3][4][5][6][7][8] It is also known by its synonyms, trans-1-Phenyl-1-butene and (1E)-1-Buten-1-ylbenzene. The "(E)" designation in its name signifies the stereochemistry of the double bond, where the substituents with the highest priority on each carbon of the double bond are on opposite sides.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ | [1][2][3][4][5][9] |
| Molecular Weight | 132.20 g/mol | [1][2][6] |
| CAS Number | 1005-64-7 | [1][3][4][5] |
| Appearance | Colorless Oil | [7] |
| Storage | 2-8°C Refrigerator, Under inert atmosphere | [7] |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
A common and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.[1]
Materials:
-
Propyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Ylide Preparation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange or reddish color.[1]
-
-
Reaction with Benzaldehyde:
-
To the freshly prepared ylide solution at 0°C, add benzaldehyde dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain pure this compound.[1]
-
Applications in Synthesis and Drug Development
This compound is a valuable starting material for the synthesis of various organic molecules, including nonracemic allylic amines and aryl oxiranes.[7] It has also been utilized in studies of olefin oxidation by cytochrome P450 enzymes.[7]
Olefin Oxidation by Cytochrome P450
This compound serves as a substrate in studies investigating the mechanisms of olefin oxidation by cytochrome P450 (CYP450) enzymes. These studies are crucial for understanding drug metabolism, as CYP450 enzymes are central to the biotransformation of a vast number of xenobiotics. While specific, detailed protocols for the oxidation of this compound by CYP450 are highly dependent on the specific isozyme and experimental setup, a general in vitro microsomal assay involves incubating the compound with liver microsomes (which are rich in CYP450 enzymes) in the presence of NADPH as a cofactor. The reaction mixture is then analyzed by methods such as LC-MS/MS to identify and quantify the metabolites formed.
Synthesis of Nonracemic Allylic Amines
The double bond in this compound can be functionalized to introduce an amino group, leading to the formation of allylic amines. Asymmetric amination methods can be employed to produce enantiomerically enriched (nonracemic) allylic amines, which are important chiral building blocks in the synthesis of pharmaceuticals.
Preparation of Aryl Oxiranes
Epoxidation of the double bond in this compound yields the corresponding aryl oxirane (epoxide). This reaction can be achieved using various epoxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The resulting epoxides are versatile intermediates that can be opened by a variety of nucleophiles to introduce new functional groups.
Visualizations
Caption: Experimental workflow for the synthesis and applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. orgosolver.com [orgosolver.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic data for (E)-1-Phenyl-1-butene (NMR, IR, Mass Spec)
A comprehensive analysis of the spectroscopic data for (E)-1-Phenyl-1-butene is presented in this technical guide, designed for researchers, scientists, and professionals in the field of drug development. This document provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a visual representation of the analytical workflow.
Spectroscopic Data Summary
The structural elucidation of this compound, an aromatic hydrocarbon with the chemical formula C₁₀H₁₂, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H NMR Spectral Data
The proton NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinylic H | ~6.4 | Doublet | ~15.7 (trans) |
| Vinylic H | ~6.2 | Doublet of Triplets | ~15.7 (trans), ~6.5 |
| Aromatic H | ~7.3 | Multiplet | - |
| Aromatic H | ~7.2 | Multiplet | - |
| Methylene H (-CH₂) | ~2.2 | Quintet | ~7.4 |
| Methyl H (-CH₃) | ~1.1 | Triplet | ~7.4 |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Quaternary Aromatic C | ~138 |
| Vinylic C | ~131 |
| Vinylic C | ~129 |
| Aromatic C | ~128 |
| Aromatic C | ~127 |
| Aromatic C | ~126 |
| Methylene C (-CH₂) | ~26 |
| Methyl C (-CH₃) | ~14 |
Infrared (IR) Spectroscopy Data
IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 - 3030 | C-H Stretch | Aromatic & Vinylic |
| ~2960 - 2850 | C-H Stretch | Aliphatic |
| ~1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| ~965 | C-H Out-of-Plane Bend (trans) | Vinylic |
| ~740 and ~690 | C-H Out-of-Plane Bend | Monosubstituted Benzene |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z Value | Interpretation |
| 132 | Molecular Ion [M]⁺ |
| 117 | Base Peak [M-CH₃]⁺ |
| 115 | [M-CH₃-H₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The solution is then filtered into a clean NMR tube to a height of about 4-5 cm.[1]
-
Data Acquisition : The NMR spectra are acquired on a spectrometer, such as a Bruker AM-270.[2] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is obtained to simplify the signals to singlets for each unique carbon atom.
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small drop of the sample directly on the ATR crystal.[3]
-
Data Acquisition : A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.[3]
-
Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.[3]
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC) for separation from any impurities. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This process forms a molecular ion and various fragment ions.
-
Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole.
-
Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical progression of experiments and data interpretation in the structural elucidation of an organic compound like this compound.
Caption: Logical workflow for the structural elucidation of this compound.
References
Discovery and first synthesis of (E)-1-Phenyl-1-butene
An In-depth Technical Guide on the Discovery and First Synthesis of (E)-1-Phenyl-1-butene
Introduction
This compound, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] Its structure consists of a phenyl group attached to a butene chain with the double bond at the first position. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the phenyl group and the ethyl group are on opposite sides.[1] This compound serves as a valuable research chemical and a precursor in various organic syntheses, including the preparation of nonracemic allylic amines and aryl oxiranes.[2] This technical guide provides a comprehensive overview of the initial synthesis of this compound, detailed experimental protocols, and relevant physicochemical data.
Discovery and First Synthesis
The synthesis of phenyl-substituted alkenes was explored in the early 20th century through various classical organic reactions. One of the foundational methods for synthesizing 1-phenyl-1-butene is the acid-catalyzed dehydration of 1-phenyl-1-butanol. This elimination reaction typically favors the formation of the more thermodynamically stable conjugated alkene, with a preference for the (E)-isomer over the (Z)-isomer.[3][4] While numerous advanced stereoselective methods have since been developed, this dehydration reaction represents a fundamental and early approach to the synthesis of this compound.
Physicochemical and Spectroscopic Data
A summary of key quantitative data for this compound is presented below, which is essential for its characterization and for designing experimental procedures.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₀H₁₂ | - | [3] |
| Molecular Weight | 132.20 | g/mol | [1][3] |
| IUPAC Name | [(E)-but-1-enyl]benzene | - | [5] |
| CAS Number | 1005-64-7 | - | [3][5] |
| Normal Boiling Point (Tboil) | 455.15 - 457.15 | K | [3] |
| Normal Melting Point (Tfus) | 184.9 | K | [3] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 3.110 | - | [3] |
| Enthalpy of Vaporization (ΔvapH°) | 40.09 | kJ/mol | [3] |
| Enthalpy of Fusion (ΔfusH°) | 15.90 | kJ/mol | [3] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 225.95 | kJ/mol | [3] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 104.02 | kJ/mol | [3] |
| Kovats Retention Index (Standard non-polar) | 1070.8 - 1120 | - | [3] |
Experimental Protocols
First Synthesis: Acid-Catalyzed Dehydration of 1-Phenyl-1-butanol
This method is a classic approach for alkene synthesis. The reaction proceeds via an E1 elimination mechanism, where the protonation of the alcohol is followed by the loss of water to form a stable secondary benzylic carbocation. A subsequent deprotonation yields the alkene.[4]
Overall Reaction: 1-Phenyl-1-butanol --[H⁺]--> this compound + H₂O
Detailed Methodology:
-
Reaction Setup: Place 1-phenyl-1-butanol (1.0 eq) in a round-bottom flask equipped with a distillation apparatus. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Dehydration and Product Collection: Gently heat the mixture. The alkene product, being more volatile than the starting alcohol, will co-distill with water as it is formed. Collect the distillate.[3]
-
Work-up and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Follow with a wash of water and then brine.[3]
-
Dry the organic layer over an anhydrous drying agent, such as calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄).[3]
-
Filter off the drying agent and purify the resulting liquid by fractional distillation to isolate pure this compound.[3]
-
Alternative Modern Synthesis: The Wittig Reaction
The Wittig reaction, developed by Georg Wittig, is a reliable method for synthesizing alkenes from aldehydes or ketones and is noted for its high degree of control over the double bond's position.[6][7] For the synthesis of this compound, benzaldehyde is reacted with the ylide generated from propyltriphenylphosphonium bromide.[6]
Overall Reaction: Propyltriphenylphosphonium bromide + Benzaldehyde --[Base]--> this compound + Triphenylphosphine oxide
Detailed Methodology:
-
Ylide Formation:
-
In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).[6]
-
Cool the suspension to 0 °C in an ice-water bath.
-
Add a strong base, such as n-butyllithium (n-BuLi, 1.0 eq), dropwise to the suspension. The appearance of a deep orange or red color indicates the formation of the phosphorus ylide.[6]
-
-
Reaction with Benzaldehyde:
-
To the freshly prepared ylide solution at 0 °C, add benzaldehyde (1.0 eq) dropwise.
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for approximately 2 hours.[6]
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product, which contains triphenylphosphine oxide as a byproduct, using flash column chromatography on silica gel with hexanes as the eluent to yield pure this compound.[6]
-
Diagrams and Schemes
Caption: Acid-catalyzed dehydration of 1-phenyl-1-butanol.
Caption: Workflow for the synthesis and purification of this compound.
Caption: General scheme of the Wittig reaction for synthesis.
References
- 1. This compound|CAS 1005-64-7|RUO [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
A Technical Guide to the Research Applications of Substituted Styrenes
For Researchers, Scientists, and Drug Development Professionals
Substituted styrenes, a versatile class of vinyl aromatic compounds, are foundational building blocks in modern chemistry, enabling significant advancements across diverse scientific disciplines. The ability to introduce a wide array of functional groups onto the styrene backbone allows for the precise tuning of chemical, physical, and biological properties. This technical guide provides an in-depth exploration of the synthesis, polymerization, and application of substituted styrenes, with a focus on their burgeoning role in drug delivery, biosensing, and organic electronics. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate practical implementation in a research setting.
Synthesis of Substituted Styrenes: Key Methodologies
The synthesis of substituted styrenes can be achieved through several robust and versatile methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common strategies include the Wittig reaction, Suzuki-Miyaura coupling, and Heck coupling.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. For the preparation of substituted styrenes, a substituted benzaldehyde is typically reacted with a methyl- or halo-methyltriphenylphosphonium salt in the presence of a strong base.
Experimental Protocol: Synthesis of 4-Nitrostyrene via Wittig Reaction
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (1.1 equivalents), dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the color should turn deep orange or yellow, indicating ylide formation.
-
Reaction with Aldehyde: Dissolve 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-nitrostyrene.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. To synthesize substituted styrenes, a substituted aryl halide is coupled with a vinylboronic acid or ester.[1]
Experimental Protocol: Synthesis of 4-Methoxystyrene via Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add 4-bromoanisole (1.0 equivalent), vinylboronic acid pinacol ester (1.2 equivalents), potassium carbonate (2.0 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90°C and stir overnight under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to afford 4-methoxystyrene.
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[2] For the synthesis of substituted styrenes, an aryl halide is reacted with ethylene or a vinyl source.
Experimental Protocol: Synthesis of 4-Cyanostyrene via Heck Coupling
-
Reaction Setup: In a pressure vessel, combine 4-bromobenzonitrile (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (0.02 equivalents), a phosphine ligand like tri(o-tolyl)phosphine (0.04 equivalents), and a base such as triethylamine (1.5 equivalents) in a suitable solvent like dimethylformamide (DMF).
-
Introduction of Alkene: Pressurize the vessel with ethylene gas (e.g., 2-3 atm).
-
Reaction: Heat the mixture to 100-120°C and stir for 12-24 hours.
-
Work-up and Purification: Cool the reaction vessel, vent the ethylene, and filter the mixture to remove the palladium catalyst. Dilute the filtrate with water and extract with a suitable organic solvent. Wash the combined organic phases, dry, and concentrate. Purify the product by column chromatography or distillation.
Table 1: Comparison of Synthesis Methods for Substituted Styrenes
| Method | Typical Substrates | Catalyst/Reagent | Base | Typical Yields | Advantages | Disadvantages |
| Wittig Reaction | Substituted benzaldehydes, methyltriphenylphosphonium salts | Phosphorus ylide | Strong base (e.g., n-BuLi, NaH) | 50-90% | High functional group tolerance, reliable | Stoichiometric phosphine oxide byproduct can complicate purification |
| Suzuki-Miyaura Coupling | Substituted aryl halides, vinylboronic acids/esters | Palladium catalyst (e.g., Pd(PPh₃)₄) | Weak base (e.g., K₂CO₃, Cs₂CO₃) | 70-95% | Mild reaction conditions, high yields, commercially available reagents | Boronic acids can be unstable |
| Heck Coupling | Substituted aryl halides, ethylene/vinyl source | Palladium catalyst (e.g., Pd(OAc)₂) | Organic base (e.g., Et₃N) | 60-85% | Good for large-scale synthesis, atom economical | Requires high temperatures and sometimes high pressures of ethylene |
Polymerization of Substituted Styrenes
The vinyl group of substituted styrenes allows for their polymerization into a wide range of functional polymers. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights and low polydispersities.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization method that utilizes a transition metal catalyst (typically copper) to reversibly activate and deactivate the growing polymer chains. This allows for excellent control over the polymerization process.
Experimental Protocol: ATRP of 4-Chlorostyrene
-
Materials Purification: Pass 4-chlorostyrene through a column of basic alumina to remove the inhibitor. Purify the copper(I) bromide (CuBr) catalyst as per literature procedures.
-
Reaction Setup: In a Schlenk flask, add CuBr (1.0 equivalent relative to initiator) and a ligand such as 2,2'-bipyridine (2.0 equivalents). Seal the flask, evacuate, and backfill with argon three times.
-
Addition of Monomer and Initiator: Add the purified 4-chlorostyrene and a solvent (e.g., anisole) via a degassed syringe. Add the initiator, such as ethyl α-bromoisobutyrate (1.0 equivalent), via a syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110°C) and stir. Take samples periodically to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
Termination and Purification: To terminate the polymerization, cool the flask to room temperature and expose the mixture to air. Dilute the solution with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a large volume of cold methanol. Filter and dry the polymer in a vacuum oven.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another controlled radical polymerization technique that employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization.
Experimental Protocol: RAFT Polymerization of 4-Acetoxystyrene
-
Reaction Mixture Preparation: In a polymerization tube, dissolve 4-acetoxystyrene, a RAFT agent such as 2-cyano-2-propyl dithiobenzoate, and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., dioxane).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the tube under vacuum and place it in a thermostated oil bath at the desired temperature (e.g., 60°C).
-
Isolation: After the desired time, stop the reaction by cooling the tube in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol. Collect the polymer by filtration and dry under vacuum.
Table 2: Typical Molecular Weight and Polydispersity Data for ATRP and RAFT of Substituted Styrenes
| Monomer | Polymerization Method | Initiator/CTA | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| 4-Chlorostyrene | ATRP | Ethyl α-bromoisobutyrate | 15,000 | 1.15 | [3] |
| 4-Fluorostyrene | ATRP | Ethyl α-bromoisobutyrate | 12,500 | 1.20 | [3] |
| Styrene | RAFT | Cumyl dithiobenzoate | 465,000 | 1.40 | [4] |
| Styrene | RAFT | Benzyl dithiobenzoate | 25,000 | 1.10 | [5] |
| 4-Acetoxystyrene | RAFT | 2-Cyano-2-propyl dithiobenzoate | 18,000 | 1.18 | N/A |
Research Applications of Substituted Styrenes
The tailor-made properties of polymers derived from substituted styrenes have led to their application in several high-impact research areas.
Drug Delivery
Polymers and copolymers of substituted styrenes can self-assemble into nanoparticles or micelles, which are effective vehicles for drug delivery.[6] The functional groups on the styrene units can be used to attach targeting ligands or to control the release of encapsulated drugs in response to specific stimuli like pH.[7][8]
Cellular Uptake of Polystyrene Nanoparticles: The internalization of polystyrene-based nanoparticles into cells is a complex process that can occur through multiple endocytic pathways.[9] The surface functionalization of these nanoparticles plays a critical role in determining the primary uptake mechanism.[10]
Table 3: Drug Loading and Release from Substituted Polystyrene-Based Micelles
| Copolymer | Drug | Drug Loading Content (%) | Drug Release in 24h (%) | Stimulus for Release | Reference |
| PSMA-b-PS | Parthenolide | ~5 | ~100 | Passive Diffusion | [7] |
| PSMA-b-PS | Doxorubicin | ~10 | <20 | pH | [7] |
| PS-b-PMAA | Model Drug | ~15 | ~60 (pH 4) vs ~20 (pH 7) | pH | [8] |
Biosensors
Functionalized polystyrene surfaces are extensively used as solid supports for the immobilization of biomolecules in biosensors.[5] The surface chemistry can be tailored to covalently attach antibodies, enzymes, or nucleic acids for the specific detection of target analytes.[11]
Experimental Workflow: Fabrication of a Polystyrene-Based Biosensor
The fabrication of a biosensor on a polystyrene substrate involves a series of sequential steps to functionalize the surface and immobilize the biorecognition element.
Table 4: Performance of Polystyrene-Based Biosensors
| Analyte | Bioreceptor | Detection Method | Limit of Detection (LOD) | Reference |
| Human IgG | Anti-human IgG | Reflectance | 1 µg/mL | [12] |
| Microplastics | Engineered Peptide | Fluorescence | 0.5 µg/mL | [13] |
| Ochratoxin A | Peptide | Colorimetric | Not specified | [14] |
Organic Electronics
Polymers derived from substituted styrenes are finding applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), where they can serve as host materials or charge-transporting layers. The ability to tune the electronic properties of the polymer by altering the substituents on the styrene monomer is a key advantage.
Table 5: Performance of OLEDs Incorporating Substituted Polystyrene Derivatives
| Polymer | Role in OLED | External Quantum Efficiency (EQE) | Turn-on Voltage (V) | Reference |
| ABP91 | Host Material | 21.8% | Not specified | [2] |
| ABP73 | Host Material | 22.2% | Not specified | [2] |
| Cross-linkable copolymer | Hole-Transporting Layer | 10.4% | Not specified | [2] |
| Polyaniline-poly(styrene sulfonate) | Hole Injection Layer | >15% (relative improvement) | Not specified | [15] |
Conclusion
Substituted styrenes are a remarkably versatile class of monomers that provide access to a vast array of functional polymers. The ability to precisely control their synthesis and polymerization has opened up new avenues for research in drug delivery, biosensing, and organic electronics. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of substituted styrenes in their own work. As synthetic methodologies continue to advance and our understanding of the structure-property relationships of these materials deepens, the scope of applications for substituted styrenes is poised to expand even further.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Poly(styrene-alt-maleic anhydride)-based diblock copolymer micelles exhibit versatile hydrophobic drug loading, drug-dependent release, and internalization by multidrug resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. Identification of multiple cellular uptake pathways of polystyrene nanoparticles and factors affecting the uptake: relevance for drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. labcluster.com [labcluster.com]
- 12. youtube.com [youtube.com]
- 13. Sensitive and specific capture of polystyrene and polypropylene microplastics using engineered peptide biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Health and Safety of (E)-1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a qualified scientific audience. (E)-1-Phenyl-1-butene is a chemical compound for research use. Specific toxicological properties for this compound have not been thoroughly investigated. All handling should be performed by trained personnel in a controlled laboratory setting, adhering to all applicable safety regulations. Information from structurally similar compounds should be used as a preliminary guide and not as a substitute for a comprehensive risk assessment.
Executive Summary
This compound, a member of the styrenes class, is an aromatic hydrocarbon utilized in organic synthesis and metabolic research.[1][2] This guide provides a detailed overview of its known physical and chemical properties, potential health hazards based on general chemical principles and data from related compounds, and standardized protocols for its safe handling, storage, and emergency procedures. Due to a lack of specific toxicological data for this compound, this document also outlines the standard OECD methodologies that would be employed to determine such data.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ | [3][4] |
| Molecular Weight | 132.20 g/mol | [3][5] |
| CAS Number | 1005-64-7 | [3][4] |
| Appearance | Neat (liquid) | [5] |
| Boiling Point | 189 °C to 200.15 °C | [4] |
| IUPAC Name | [(E)-but-1-enyl]benzene | [3] |
| Synonyms | trans-1-Phenyl-1-butene, (E)-But-1-en-1-ylbenzene | [3][4] |
Hazard Identification and GHS Classification
3.1 Flammability
Based on its boiling point and the general properties of similar aromatic hydrocarbons, this compound is expected to be a combustible liquid.
-
Anticipated GHS Classification: Flammable Liquid, Category 3 or 4.
-
Criteria: Category 3 includes liquids with a flash point ≥ 23 °C and ≤ 60 °C. Category 4 includes liquids with a flash point > 60 °C and ≤ 93 °C.[6][7]
-
Hazard Statements: H226 (Flammable liquid and vapor) or H227 (Combustible liquid).
-
Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[8]
3.2 Health Hazards
Detailed toxicological data such as LD50 and LC50 values for this compound are not currently available.[9] However, based on related compounds, the following potential health hazards should be considered.
-
Skin Corrosion/Irritation: Expected to be a skin irritant. Prolonged or repeated contact may cause redness and irritation.[10]
-
Anticipated GHS Classification: Skin Irritant, Category 2.
-
Criteria: Production of reversible skin damage following an exposure of up to 4 hours.[11]
-
Hazard Statement: H315 (Causes skin irritation).
-
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation upon contact.[12]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled. High concentrations of vapor may lead to dizziness or drowsiness.[15]
-
Anticipated GHS Classification: STOT-SE, Category 3.
-
Criteria: Transient target organ effects such as respiratory tract irritation or narcotic effects.[16]
-
Hazard Statement: H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness).
-
Experimental Protocols for Safety Assessment
To formally establish the toxicological profile of this compound, the following standard OECD (Organisation for Economic Co-operation and Development) guidelines would be followed.
4.1 Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)
This method is used to assess the acute oral toxicity of a substance.[17]
-
Principle: The test substance is administered orally to a group of fasted female rats at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight).[17] The procedure is a stepwise process where the outcome of dosing at one level determines the next step. The endpoint is the observation of clear signs of toxicity, rather than mortality.[17]
-
Methodology:
-
Animal Selection: Healthy, young adult female rats are used. Animals are fasted overnight before dosing.[17]
-
Dose Administration: The substance is administered in a single dose by gavage. An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[18] The volume should not exceed 1 mL/100g of body weight.[18]
-
Sighting Study: A preliminary study is conducted to determine the appropriate starting dose. One animal is dosed at a time, with a 24-hour observation period between each dosing.[17]
-
Main Study: Based on the sighting study, a group of animals is dosed at the selected level.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[17] A full necropsy is performed on all animals at the end of the study.
-
4.2 Skin Irritation - OECD Guideline 439 (In Vitro Reconstructed Human Epidermis Test)
This in vitro method provides an alternative to animal testing for assessing skin irritation potential.[19]
-
Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The endpoint measured is cell viability, typically using the MTT assay. A reduction in cell viability below a certain threshold (≤ 50%) indicates that the substance is an irritant.[19]
-
Methodology:
-
Tissue Preparation: Commercially available RhE models are equilibrated in a culture medium.[19]
-
Test Substance Application: A small amount of the liquid test substance (e.g., 30 µL) is applied directly to the surface of triplicate tissue models.[19]
-
Exposure and Incubation: After a 60-minute exposure period, the tissues are rinsed and incubated for a 42-hour post-exposure period.[19]
-
Viability Assessment: Cell viability is determined by incubating the tissues with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the yellow MTT into a blue formazan product, which is then extracted and quantified spectrophotometrically.[19]
-
Classification: If the mean tissue viability is ≤ 50% relative to the negative control, the substance is classified as a skin irritant (GHS Category 2).[19]
-
4.3 Eye Irritation - OECD Guideline 405 (Acute Eye Irritation/Corrosion)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[20]
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[20]
-
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are the preferred species.[21]
-
Dose Administration: A 0.1 mL volume of the liquid test substance is instilled into the conjunctival sac of one eye.[20]
-
Sequential Testing: The test is initially performed on a single animal. If the results indicate a corrosive or severe irritant effect, no further testing is conducted. Otherwise, the response is confirmed in up to two additional animals.[21]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[20] The observation period can be extended up to 21 days to assess the reversibility of the effects.
-
Classification: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance according to the GHS criteria for eye irritation or serious eye damage.[22]
-
Handling and Safety Precautions
5.1 Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency eye wash stations and safety showers must be readily accessible.
5.2 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield that meets ANSI Z.87.1 standards.
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[17] Gloves should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.
5.3 Safe Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from oxidizing agents.
Emergency Procedures
6.1 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
6.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: The substance is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
6.3 Accidental Release Measures
-
Eliminate all ignition sources.
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Visualizations
The following diagrams illustrate key safety workflows and logical relationships relevant to handling chemical substances like this compound.
Caption: PPE Selection Workflow for this compound.
Caption: General Protocol for Chemical Spill Response.
Caption: First Aid Decision Tree for Chemical Exposure.
References
- 1. 1-Phenyl-1-butene | C10H12 | CID 123088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. compliancexl.com [compliancexl.com]
- 8. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. schc.org [schc.org]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. 1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]
- 15. enhs.uark.edu [enhs.uark.edu]
- 16. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. umwelt-online.de [umwelt-online.de]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. x-cellr8.com [x-cellr8.com]
- 20. oecd.org [oecd.org]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
(E)-1-Phenyl-1-butene: An In-depth Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (E)-1-Phenyl-1-butene. Understanding the chemical stability of this compound is critical for its effective use in research, development, and manufacturing to ensure the integrity of experimental results and product quality. This document outlines potential degradation pathways, proposes detailed experimental protocols for stability testing, and provides guidance on optimal storage conditions.
Chemical Properties and Structure
This compound, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂. Its structure consists of a benzene ring attached to a butene chain with the double bond in the E configuration.
| Property | Value |
| CAS Number | 1005-64-7[1][2] |
| Molecular Formula | C₁₀H₁₂[2][3] |
| Molecular Weight | 132.20 g/mol [3][4] |
| Appearance | Colorless liquid |
| Boiling Point | 187-188 °C |
| Synonyms | trans-1-Phenyl-1-butene, [(E)-but-1-enyl]benzene[2][3][4] |
Potential Degradation Pathways
While specific stability data for this compound is not extensively available in the public domain, its structural similarity to other substituted styrenes allows for the prediction of several potential degradation pathways. The primary routes of degradation are expected to be autoxidation, thermal degradation, and photodegradation.
Autoxidation (Peroxide Formation)
In the presence of oxygen, especially when exposed to light or heat, alkenes are susceptible to autoxidation, a free-radical chain reaction that leads to the formation of peroxides.[5] This process is a significant concern for the stability of this compound.
The initiation of autoxidation can be triggered by light, heat, or the presence of radical initiators.[5] The allylic hydrogens in the butene chain are particularly susceptible to abstraction, leading to the formation of a resonance-stabilized radical. This radical can then react with molecular oxygen to form a hydroperoxide. These peroxides can further decompose, leading to a cascade of secondary degradation products, including aldehydes, ketones, and carboxylic acids. The presence of peroxides can also initiate unwanted polymerization.
Thermal Degradation
At elevated temperatures, this compound can undergo thermal degradation. Studies on substituted polystyrenes suggest that thermal stress can lead to chain scission and depolymerization.[6][7][8] For the monomeric this compound, high temperatures could potentially lead to isomerization to the (Z)-isomer, polymerization, or fragmentation of the molecule. The degradation process in the presence of oxygen is often accelerated and starts at lower temperatures.[9]
Photodegradation
Exposure to ultraviolet (UV) light can induce photochemical reactions in this compound. The phenyl group acts as a chromophore, absorbing UV radiation. This can lead to the formation of excited states and free radicals, initiating degradation pathways.[10][11] Research on the photochemical reactivity of styrene has shown that exposure to UV light can lead to the formation of benzaldehyde and benzene.[12] Similar degradation products could be expected for this compound.
Recommended Storage Conditions
To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended. These recommendations are based on best practices for storing volatile, light-sensitive, and potentially peroxide-forming organic compounds.[13]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8 °C is recommended for long-term storage. | Reduces the rate of thermal degradation and autoxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with oxygen, thereby inhibiting autoxidation and peroxide formation. |
| Light | Store in an amber glass vial or other light-resistant container. | Protects the compound from UV radiation, preventing photodegradation. |
| Container | Use a tightly sealed container to prevent the ingress of moisture and air. The container size should be appropriate for the volume of the standard to minimize headspace. | Prevents evaporation and contamination. |
| Purity | Ensure the compound is free from impurities, especially radical initiators or metal ions, which can catalyze degradation. | Impurities can accelerate decomposition. |
Experimental Protocols for Stability Testing
To quantitatively assess the stability of this compound, a comprehensive stability testing program should be implemented. The following protocols are designed to evaluate the impact of temperature, light, and oxygen on the compound's purity over time.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating the intact this compound from its potential degradation products. A high-performance liquid chromatography (HPLC) method with UV detection is recommended.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength corresponding to the absorbance maximum of this compound (e.g., ~254 nm).
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
-
Acid/Base Hydrolysis: Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.
Long-Term Stability Study
This study evaluates the stability of this compound under the recommended storage conditions.
-
Storage Conditions: 2-8 °C, protected from light, and under an inert atmosphere.
-
Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analysis: At each time point, analyze the sample for purity using the validated stability-indicating HPLC method. Monitor for the appearance of any degradation products.
Accelerated Stability Study
This study is designed to predict the long-term stability by subjecting the compound to elevated stress conditions.
-
Storage Conditions: 25 °C / 60% RH and 40 °C / 75% RH, protected from light.
-
Time Points: 0, 1, 3, and 6 months.
-
Analysis: Analyze the samples at each time point as described for the long-term stability study.
Test for Peroxides
Regular testing for the presence of peroxides is essential, especially for older samples or those that have been exposed to air.
-
Method: Use commercially available peroxide test strips. Moisten the test strip with the this compound sample and observe the color change according to the manufacturer's instructions.
-
Frequency: Test before each use, particularly if the container has been opened previously.
Data Presentation
The quantitative data generated from the stability studies should be summarized in a clear and structured table to facilitate comparison and analysis.
Table 1: Example Stability Data Summary for this compound
| Storage Condition | Time Point (Months) | Purity (%) by HPLC | Appearance of Degradation Products (Peak Area %) | Peroxide Test |
| 2-8 °C | 0 | 99.8 | Not Detected | Negative |
| 3 | ||||
| 6 | ||||
| 12 | ||||
| 25 °C / 60% RH | 0 | 99.8 | Not Detected | Negative |
| 1 | ||||
| 3 | ||||
| 6 | ||||
| 40 °C / 75% RH | 0 | 99.8 | Not Detected | Negative |
| 1 | ||||
| 3 | ||||
| 6 |
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound under various stress conditions.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. edenbotanicals.com [edenbotanicals.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (E)-1-Phenyl-1-butene via Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds such as aldehydes and ketones.[1][2][3][4] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the use of a phosphorus ylide, also known as a Wittig reagent.[1][5][6] A significant advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined.[2] The stereochemical outcome of the reaction is influenced by the structure of the ylide. Stabilized ylides, those bearing an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[5][7] This protocol details the synthesis of (E)-1-phenyl-1-butene from benzaldehyde and propyltriphenylphosphonium bromide. The ylide generated from propyltriphenylphosphonium bromide is considered semi-stabilized, and the reaction conditions can be optimized to favor the thermodynamically more stable (E)-isomer.[1]
Reaction Mechanism and Stereoselectivity
The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde or ketone.[2][6] This initially forms a betaine intermediate, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane.[2][7] The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide. The formation of the stable phosphine oxide is a key driving force for the reaction.[7]
Under salt-free, aprotic conditions, the reaction is believed to proceed via a concerted [2+2] cycloaddition to directly form the oxaphosphetane.[8] The stereochemistry of the resulting alkene is determined by the geometry of the transition state leading to the oxaphosphetane. For stabilized or semi-stabilized ylides, the reaction is often under thermodynamic control, leading to the more stable (E)-alkene.[8]
Caption: Mechanism of the Wittig reaction for the synthesis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a 10.0 mmol scale.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Propyltriphenylphosphonium bromide | 385.28 | 3.85 g | 10.0 |
| n-Butyllithium (n-BuLi) | 64.06 | 4.0 mL (2.5 M in hexanes) | 10.0 |
| Benzaldehyde | 106.12 | 1.02 mL (1.06 g) | 10.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Diethyl ether | - | ~100 mL | - |
| Saturated aqueous NH₄Cl | - | 20 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
| Silica gel for column chromatography | - | As needed | - |
| Hexanes (for chromatography) | - | As needed | - |
Equipment:
-
Flame-dried, three-necked round-bottom flask (100 mL)
-
Magnetic stir bar
-
Rubber septa
-
Thermometer
-
Nitrogen inlet
-
Syringes
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash column chromatography setup
-
TLC plates and chamber
Procedure:
-
Ylide Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.[1]
-
Add propyltriphenylphosphonium bromide (3.85 g, 10.0 mmol) to the flask.[1]
-
Add 50 mL of anhydrous tetrahydrofuran (THF) via syringe.[1]
-
Cool the resulting suspension to 0 °C using an ice-water bath.[1]
-
While stirring vigorously, add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe over 10 minutes. Ensure the internal temperature does not exceed 5 °C.[1]
-
Upon addition of n-BuLi, the solution will develop a deep orange or reddish color, indicating the formation of the ylide.[1] Stir the mixture at 0 °C for 1 hour.[9]
-
-
Wittig Reaction:
-
To the freshly prepared ylide solution at 0 °C, add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol) dropwise via syringe.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[1]
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent.[1]
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[1]
-
Transfer the mixture to a separatory funnel.[1]
-
Add 50 mL of diethyl ether and 20 mL of water. Shake the funnel and allow the layers to separate.[1]
-
Collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.[1]
-
Combine all organic extracts and wash them with 30 mL of brine.[1]
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of this compound and triphenylphosphine oxide.[1]
-
Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to separate the desired alkene from the triphenylphosphine oxide byproduct.[1]
-
Combine the fractions containing the product and remove the solvent via rotary evaporation to yield this compound as a colorless oil.[1]
-
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
Physicochemical and Spectroscopic Data of this compound:
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₀H₁₂ | - | [9] |
| Molecular Weight | 132.20 | g/mol | [9] |
| Boiling Point | 179-181 | °C | |
| Density | 0.893 | g/mL | |
| Refractive Index | 1.529 | - | |
| ¹H NMR (CDCl₃) | δ 7.35-7.15 (m, 5H), 6.35 (d, J=15.8 Hz, 1H), 6.20 (dt, J=15.8, 6.4 Hz, 1H), 2.20 (q, J=7.4 Hz, 2H), 1.05 (t, J=7.4 Hz, 3H) | ppm | |
| ¹³C NMR (CDCl₃) | δ 137.9, 131.0, 129.5, 128.4, 126.6, 125.8, 25.9, 13.7 | ppm | |
| IR (neat) | 3025, 2965, 1599, 1495, 965, 745, 695 | cm⁻¹ | [10] |
Expected Yield:
| Product | Theoretical Yield (g) | Typical Actual Yield (%) |
| This compound | 1.32 | 70-85 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no ylide formation (no color change) | Impure phosphonium salt; wet THF; inactive n-BuLi. | Ensure the phosphonium salt is dry. Use freshly distilled, anhydrous THF. Use a freshly titrated or new bottle of n-BuLi. |
| Low yield of alkene | Incomplete reaction. | Increase reaction time and monitor by TLC. Ensure equimolar amounts of reactants. |
| Steric hindrance if using a hindered ketone. | The Wittig reaction is sensitive to steric hindrance. Yields are generally better with aldehydes than ketones.[5] | |
| Formation of (Z)-isomer | Reaction conditions favoring the kinetic product. | The use of non-stabilized ylides or certain salt-free conditions can favor the (Z)-isomer. For (E)-selectivity with semi-stabilized ylides, ensuring thermodynamic equilibration can be beneficial. |
| Difficulty in removing triphenylphosphine oxide | High polarity of the byproduct. | Careful flash column chromatography is essential. Multiple columns may be necessary if separation is difficult. The byproduct is more polar than the alkene product. |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound via the Wittig reaction. The procedure is robust and generally high-yielding, providing a straightforward route to this useful alkene. Proper handling of anhydrous and air-sensitive reagents is crucial for the success of the reaction. The provided characterization data should allow for unambiguous identification of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. This compound [webbook.nist.gov]
Application Note: A Detailed Protocol for the Acid-Catalyzed Dehydration of 1-Phenyl-1-butanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized method in organic synthesis for the formation of alkenes. This process involves the elimination of a water molecule from an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). For secondary and tertiary alcohols, the reaction typically proceeds through an E1 (unimolecular elimination) mechanism.[1][2] This protocol details the dehydration of 1-phenyl-1-butanol, a secondary benzylic alcohol, which proceeds via a relatively stable secondary benzylic carbocation intermediate to yield a mixture of 1-phenyl-1-butene isomers.[3] The thermodynamically more stable conjugated alkene, (E)-1-phenyl-1-butene, is generally the major product, in accordance with Zaitsev's rule.[3]
Reaction Mechanism
The acid-catalyzed dehydration of 1-phenyl-1-butanol follows an E1 mechanism, which involves three key steps:
-
Protonation of the Alcohol: The hydroxyl group of the alcohol is protonated by the acid catalyst to form an alkyloxonium ion, which is a good leaving group.[1][4]
-
Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, generating a secondary benzylic carbocation intermediate. This is the slow, rate-determining step of the reaction.[1][4]
-
Deprotonation to form the Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond.[4] This step leads to a mixture of (E)- and (Z)-1-phenyl-1-butene.
Caption: The E1 mechanism for the acid-catalyzed dehydration of 1-phenyl-1-butanol.
Experimental Protocol
This protocol describes the dehydration of 1-phenyl-1-butanol using a strong acid catalyst, with product isolation via distillation.
Materials and Reagents:
-
1-phenyl-1-butanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether or Hexane (for extraction, if needed)
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Separatory funnel
-
Heating mantle
Procedure:
-
Reaction Setup:
-
Place 1-phenyl-1-butanol (1.0 equivalent) into a round-bottom flask appropriately sized for the scale of the reaction.[5]
-
Fit the flask with a distillation apparatus. Ensure all joints are properly sealed.
-
To the flask, add a catalytic amount of a strong acid. Concentrated sulfuric acid or p-toluenesulfonic acid are commonly used.[5] Caution: Strong acids are highly corrosive. Handle with appropriate personal protective equipment.
-
-
Dehydration and Product Collection:
-
Gently heat the mixture using a heating mantle.[5]
-
The alkene products, being more volatile than the starting alcohol, will distill from the reaction mixture as they are formed.[5] This is crucial as it shifts the equilibrium towards the products and minimizes side reactions like polymerization.[3]
-
Collect the distillate, which will contain a mixture of the alkene isomers and water.[5]
-
-
Work-up and Neutralization:
-
Allow the collected distillate to cool to room temperature.
-
Transfer the distillate to a separatory funnel.[5]
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[5]
-
Follow the bicarbonate wash with a wash of water and then a wash with brine to remove residual salts and water.[5]
-
-
Drying and Purification:
-
Separate the organic layer and dry it over a suitable drying agent, such as anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄).[5]
-
Filter to remove the drying agent.
-
The final product can be further purified by fractional distillation to separate the alkene from any remaining starting material or high-boiling point impurities.[5] Alternatively, for smaller scales, flash chromatography on silica gel using hexane as the eluent can be employed for purification.[5]
-
Quantitative Data and Troubleshooting
The efficiency and product distribution of the dehydration are highly dependent on the reaction conditions. The following table summarizes key parameters and expected outcomes.
| Parameter | Condition / Value | Expected Outcome / Remarks | Potential Side Products | Source(s) |
| Catalyst | Conc. H₂SO₄ | Effective but can cause oxidation and charring/polymerization if overheated. | Tar-like substances, polymers. | [3] |
| Conc. H₃PO₄ | A good alternative to H₂SO₄; less oxidizing, leading to cleaner reactions. | [3] | ||
| p-TsOH | Solid catalyst, often easier to handle; effective for dehydration. | [5][6] | ||
| Temperature | Too Low | Favors Sₙ2 reaction over E1 elimination. | Bis(1-phenylbutyl) ether. | [3] |
| Optimized (Gentle Heating) | Favors E1 elimination; product distills as it forms, maximizing yield. | (E)- and (Z)-1-phenyl-1-butene. | [3][5] | |
| Too High | Promotes polymerization and oxidation, especially with H₂SO₄. | Polymers, tar. | [3] | |
| Product Ratio | (E) vs (Z) isomers | The more stable (E)-isomer is the major product, as predicted by Zaitsev's rule. | (Z)-1-phenyl-1-butene (minor). | [3] |
| Yield | Variable | Yield is highly dependent on efficiently removing the product via distillation as it forms to prevent competing reactions. | [3] |
Troubleshooting Guide:
-
Low Alkene Yield: This may result from an incomplete reaction or competing ether formation. Ensure the temperature is high enough to favor elimination but low enough to prevent polymerization. Continuously distilling the product as it forms is the most effective strategy to maximize yield.[3]
-
Black/Brown Reaction Mixture: This indicates polymerization or oxidation of the alkene product by the acid catalyst.[3] Consider using concentrated phosphoric acid instead of sulfuric acid and avoid excessive heat.[3]
-
High-Boiling Impurity: The presence of a high-boiling impurity could indicate the formation of bis(1-phenylbutyl) ether. This occurs when the temperature is too low, favoring the Sₙ2 pathway. Increasing the reaction temperature will favor the desired E1 elimination.[3]
References
- 1. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Heck Reaction with (E)-1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and stereoselectivity. This document provides detailed application notes and a protocol for the Heck reaction using (E)-1-phenyl-1-butene as an internal alkene substrate. While terminal alkenes are more commonly used, the arylation of internal alkenes like this compound is a valuable transformation for the synthesis of more complex, substituted alkene products.
Reaction Principle and Regioselectivity
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to form the product and regenerate the catalyst.[1]
A critical consideration in the Heck reaction of internal alkenes is regioselectivity. The incoming aryl group can potentially add to either of the two carbons of the double bond. This is influenced by both steric and electronic factors. In the case of this compound, the regioselectivity of the arylation will determine the substitution pattern of the final product.
Experimental Protocol
This protocol is a representative example for the Heck reaction of this compound with an aryl halide. Optimization of reaction conditions may be necessary for different aryl halides or specific applications.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., Iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Magnetic stirrer with heating plate
-
Schlenk line or glovebox for inert atmosphere techniques
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%).
-
Reaction Setup: To the flask containing the catalyst, add the anhydrous solvent (e.g., 20 mL for a 10 mmol scale reaction). Stir the mixture for a few minutes until the catalyst dissolves.
-
Addition of Reagents:
-
Add the aryl halide (e.g., iodobenzene, 1.0 eq).
-
Add this compound (1.2-1.5 eq).
-
Add the base (e.g., triethylamine, 1.2-2.0 eq) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 4-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and any precipitated salts.[2]
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired product.
-
Data Presentation
The following table summarizes typical reaction parameters for the Heck reaction of this compound with an aryl halide. The exact values may vary depending on the specific aryl halide and desired outcome.
| Parameter | Typical Range/Value |
| Substrates | |
| This compound | 1.2 - 1.5 equivalents |
| Aryl Halide | 1.0 equivalent (e.g., Iodobenzene, Bromobenzene) |
| Catalyst System | |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) |
| Ligand | Triphenylphosphine (PPh₃) (2-10 mol%) |
| Base | Triethylamine (Et₃N) (1.2 - 2.0 equivalents) |
| Solvent | Anhydrous Acetonitrile (MeCN) or DMF |
| Reaction Conditions | |
| Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Yield | Moderate to Good (typically 50-80%) |
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Troubleshooting and Considerations
-
Low Yield: If the yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., different ligands), or a more reactive aryl halide (I > Br > Cl). Ensure all reagents and solvents are anhydrous.
-
Poor Regioselectivity: The regioselectivity can be influenced by the choice of ligand and reaction conditions. For internal alkenes, a mixture of regioisomers is possible. Careful analysis of the product mixture (e.g., by NMR) is crucial.
-
Catalyst Decomposition: Palladium black formation indicates catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
-
Alkene Isomerization: Isomerization of the starting alkene or the product can occur, especially at higher temperatures. Shorter reaction times and lower temperatures, if feasible, can minimize this side reaction.
Conclusion
The Heck reaction of this compound provides a valuable method for the synthesis of tetrasubstituted alkenes. While the regioselectivity needs to be carefully considered and controlled, this protocol offers a solid foundation for researchers to explore this transformation. The versatility and functional group tolerance of the Heck reaction make it an indispensable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
Application Notes and Protocols: Asymmetric Dihydroxylation of (E)-1-Phenyl-1-butene using AD-mix-β
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the asymmetric dihydroxylation of (E)-1-Phenyl-1-butene to yield (1R,2R)-1-Phenyl-1,2-butanediol using the commercially available AD-mix-β. The Sharpless asymmetric dihydroxylation is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols, which are crucial chiral building blocks in the development of pharmaceuticals and other fine chemicals. This protocol outlines the experimental procedure, safety precautions, and expected outcomes, and includes a workflow diagram for clarity.
Introduction
The Sharpless asymmetric dihydroxylation, developed by K. Barry Sharpless, is a Nobel Prize-winning method for the conversion of alkenes to chiral diols with high enantioselectivity.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[1] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, have simplified the procedure, making it accessible for a wide range of applications.[1][2][3]
AD-mix-β contains potassium osmate (K₂OsO₂(OH)₄), potassium ferricyanide (K₃Fe(CN)₆) as the re-oxidant, potassium carbonate (K₂CO₃), and the chiral ligand (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl ether).[4][5][6] The (DHQD)₂PHAL ligand directs the dihydroxylation to a specific face of the alkene, leading to the formation of a particular enantiomer of the diol. For (E)-alkenes such as this compound, AD-mix-β typically directs the hydroxylation to the "top face" when the alkene is drawn in a horizontal orientation.[6] The reaction proceeds through a catalytic cycle involving the formation of a chiral osmium-ligand complex, cycloaddition to the alkene, and subsequent hydrolysis to release the diol.[1][6]
Data Presentation
The following table summarizes the expected quantitative data for the asymmetric dihydroxylation of this compound using AD-mix-β based on literature precedents.
| Substrate | Product | Reagent | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | (1R,2R)-1-Phenyl-1,2-butanediol | AD-mix-β | 94 | 98 |
Table 1: Expected yield and enantiomeric excess for the asymmetric dihydroxylation of this compound with AD-mix-β.
Experimental Protocol
This protocol is adapted from established procedures for the Sharpless asymmetric dihydroxylation.[7]
Materials:
-
This compound
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for improved results)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (10 mL total per 1 mmol of alkene). If using, add methanesulfonamide (1 equivalent relative to the alkene).
-
Dissolution: Stir the mixture vigorously at room temperature until the solids are fully dissolved and the aqueous layer turns a clear orange color.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Substrate Addition: Add this compound (1 mmol) to the cooled reaction mixture.
-
Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of alkene) to the reaction mixture at 0 °C.
-
Warm-up and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 1 hour.
-
Extraction: Add ethyl acetate (20 mL) to the mixture and transfer it to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer three more times with ethyl acetate (15 mL each).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (1R,2R)-1-Phenyl-1,2-butanediol.
Safety Precautions:
-
AD-mix-β contains osmium, which is toxic. Handle the reagent in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
The reaction should be quenched with sodium sulfite to reduce the osmium species before workup.
-
Dispose of osmium-containing waste according to institutional guidelines.
Visualizations
Caption: Experimental workflow for the asymmetric dihydroxylation.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Strategic Application of (E)-1-Phenyl-1-butene in the Synthesis of Key Pharmaceutical Intermediates
(E)-1-Phenyl-1-butene , a readily available aromatic alkene, serves as a versatile and strategic precursor in the synthesis of a variety of pharmaceutical intermediates. Its intrinsic chemical functionalities—a reactive double bond conjugated with a phenyl group—allow for the stereocontrolled introduction of diverse functional groups, rendering it a valuable building block in the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, highlighting its role in generating high-value chiral intermediates.
Key Synthetic Applications
The reactivity of the carbon-carbon double bond in this compound is central to its utility. The primary transformations that convert this starting material into valuable pharmaceutical intermediates include:
-
Epoxidation: The synthesis of phenyl-substituted epoxides, which are versatile intermediates that can be opened by a range of nucleophiles to introduce new functionalities.
-
Asymmetric Dihydroxylation: The stereoselective formation of vicinal diols, a common structural motif in many natural products and pharmaceuticals. These chiral diols are crucial building blocks for more complex chiral molecules.
-
Heck Reaction: A palladium-catalyzed carbon-carbon bond-forming reaction that allows for the synthesis of more complex substituted alkenes, which can serve as scaffolds for various drug molecules.
-
Asymmetric Aminohydroxylation: The direct, stereoselective synthesis of chiral 1,2-amino alcohols, which are important pharmacophores and intermediates for a wide range of pharmaceuticals.
Data Presentation: A Comparative Overview of Synthetic Transformations
The following table summarizes the quantitative data for the key synthetic transformations of this compound into valuable pharmaceutical intermediates.
| Transformation | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Epoxidation | m-CPBA, Dichloromethane (DCM), Room Temperature | (1R,2S)-1-phenyl-1,2-epoxybutane (racemic) | >90 | N/A |
| Asymmetric Dihydroxylation | AD-mix-β, t-BuOH/H₂O, 0 °C | (1R,2R)-1-Phenyl-1,2-butanediol | ~98 | ~97 |
| Asymmetric Dihydroxylation | AD-mix-α, t-BuOH/H₂O, 0 °C | (1S,2S)-1-Phenyl-1,2-butanediol | ~96 | ~91 |
| Heck Reaction (General) | Aryl halide, Pd(OAc)₂, PPh₃, Base (e.g., Et₃N), Acetonitrile or DMF, 80-100 °C | Trisubstituted alkene | 50-95 | N/A |
| Asymmetric Aminohydroxylation (General) | OsO₄ (cat.), Chiral Ligand (e.g., (DHQD)₂PHAL), N-source (e.g., Chloramine-T) | Chiral N-protected 1,2-amino alcohol | 70-95 | 90->99 |
Experimental Protocols
Detailed methodologies for the key synthetic transformations of this compound are provided below.
Epoxidation of this compound
This protocol describes the synthesis of racemic (1R,2S)-1-phenyl-1,2-epoxybutane, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add m-CPBA (1.2 mmol) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove the m-chlorobenzoic acid byproduct, followed by a brine wash (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude epoxide.
-
Purify the crude product by column chromatography on silica gel to obtain the pure (1R,2S)-1-phenyl-1,2-epoxybutane.
Sharpless Asymmetric Dihydroxylation of this compound
This protocol details the enantioselective synthesis of chiral 1-phenyl-1,2-butanediol, a valuable building block in pharmaceutical synthesis.[1][2]
Materials:
-
This compound
-
AD-mix-β (for the (1R,2R)-diol) or AD-mix-α (for the (1S,2S)-diol)
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, 10 mL per 1 mmol of alkene).
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath and add methanesulfonamide (1 equivalent).
-
Add this compound (1 mmol) to the reaction mixture at 0 °C.
-
Stir the reaction vigorously at 0 °C and monitor by TLC (typically complete within 6-24 hours).[2]
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.[1]
-
Add ethyl acetate (10 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[2]
-
Combine the organic layers, wash with 2 M NaOH (10 mL) and brine (10 mL), and dry over anhydrous MgSO₄.[1]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1,2-butanediol.[1]
Heck Reaction of this compound with an Aryl Halide (General Protocol)
This general protocol outlines the synthesis of trisubstituted alkenes, which are versatile pharmaceutical intermediates, via a Heck reaction.[3]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene or bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Celite
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and PPh₃ (2-4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (e.g., 20 mL) via syringe.
-
To the stirred catalyst mixture, add the aryl halide (10 mmol) via syringe.
-
Add this compound (15 mmol, 1.5 equivalents) via syringe.
-
Finally, add the base (e.g., triethylamine, 12 mmol, 1.2 equivalents) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC until the starting aryl halide is consumed (typically 4-12 hours).[3]
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude trisubstituted alkene, which can be further purified by column chromatography.
Sharpless Asymmetric Aminohydroxylation of this compound (General Protocol)
This protocol describes a powerful method for the synthesis of chiral N-protected 1,2-amino alcohols from alkenes.[2][4]
Materials:
-
This compound
-
Nitrogen source (e.g., Chloramine-T trihydrate, TsN(Cl)Na·3H₂O)
-
Chiral ligand (e.g., (DHQD)₂PHAL or (DHQ)₂PHAL)
-
Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)
-
tert-Butanol (t-BuOH)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the nitrogen source (e.g., Chloramine-T, 3.0 mmol) in a 1:1 mixture of t-BuOH and water (15 mL).
-
Add the chiral ligand (0.015 mmol) and potassium osmate(VI) dihydrate (0.01 mmol).
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Cool the solution to 0 °C and add this compound (1.0 mmol).
-
Stir the reaction at 0 °C until the alkene is consumed, as monitored by TLC.
-
Quench the reaction with sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral N-protected 1,2-amino alcohol.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the key synthetic transformations described.
References
- 1. Collection - Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-2-[4-[1-(p-Hydroxyphenyl)-2-phenyl]-1butenyl]phenoxyacetic Acid - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Catalytic Hydrogenation of (E)-1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and experimental protocols for the catalytic hydrogenation of (E)-1-Phenyl-1-butene to 1-phenylbutane. This reaction is a fundamental transformation in organic synthesis, converting an unsaturated alkene to a saturated alkane.
Introduction
Catalytic hydrogenation is a widely utilized chemical reaction in which hydrogen gas (H₂) is added across a double or triple bond in the presence of a metal catalyst.[1] For alkenes, this process results in the formation of the corresponding alkane. The reaction is typically exothermic, with the heat released, known as the heat of hydrogenation, serving as an indicator of the alkene's stability.[1] The catalytic hydrogenation of this compound is a standard procedure for the synthesis of 1-phenylbutane, a valuable intermediate in the production of various organic compounds. Common catalysts for this transformation include palladium, platinum, and nickel-based catalysts.[1][2]
Reaction Mechanism and Stereochemistry
The generally accepted mechanism for catalytic hydrogenation involves the following steps:
-
Adsorption: Both the alkene and molecular hydrogen adsorb onto the surface of the metal catalyst.[1]
-
Hydrogen Activation: The H-H bond of the adsorbed hydrogen is weakened and cleaved by the metal catalyst.[1]
-
Hydrogen Transfer: The hydrogen atoms are sequentially transferred to the carbon atoms of the double bond.[1]
-
Desorption: The newly formed alkane desorbs from the catalyst surface.[3]
A key feature of catalytic hydrogenation is its stereochemistry. The addition of hydrogen typically occurs in a syn-addition , meaning both hydrogen atoms add to the same face of the double bond.[1] This is because the alkene is adsorbed on the flat surface of the catalyst, and the hydrogen atoms are delivered from the catalyst surface to that same face.[1]
Catalysts and Reaction Conditions
The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation reaction. Heterogeneous catalysts are most commonly employed for this transformation due to their ease of separation from the reaction mixture.
Common Heterogeneous Catalysts:
-
Palladium on Carbon (Pd/C): This is one of the most widely used, active, and versatile catalysts for hydrogenation.[2] It is typically used at room temperature and atmospheric pressure of hydrogen. Protic solvents like ethanol and acetic acid can accelerate the reaction rate.[4]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): Another highly effective catalyst, often used in acidic solvents like acetic acid.[5]
-
Raney Nickel (Ra-Ni): A cost-effective and highly active catalyst, though it can be pyrophoric when dry and requires careful handling.[6]
The selection of solvent, temperature, and hydrogen pressure are critical parameters that need to be optimized for specific applications.
Quantitative Data Summary
| Catalyst | Catalyst Loading (w/w %) | Solvent | Temperature (°C) | H₂ Pressure (atm) | Reaction Time (h) | Typical Yield (%) |
| 10% Pd/C | 5-10 | Ethanol, Ethyl Acetate | 25 (Room Temp.) | 1 (balloon) | 2-16 | >95 |
| PtO₂ | 1-5 | Acetic Acid, Ethanol | 25 (Room Temp.) | 1-3 | 2-12 | >95 |
| Raney Ni | 10-20 | Ethanol | 25-50 | 1-50 | 1-10 | >90 |
Note: Reaction times and yields are highly dependent on the specific substrate concentration, catalyst activity, and purity of reagents and solvents. The data presented here are estimates for illustrative purposes.
Experimental Protocols
Below are detailed protocols for the catalytic hydrogenation of this compound using common laboratory setups.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) with a Hydrogen Balloon
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Ethyl Acetate)
-
Round-bottom flask with a stir bar
-
Septum
-
Vacuum/inert gas manifold
-
Hydrogen balloon
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 132 mg).
-
Dissolve the substrate in a suitable solvent such as ethanol or ethyl acetate (10-20 mL).
-
Carefully add 10% Pd/C (5-10 mol% relative to the substrate). Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere if dry.
-
Seal the flask with a septum.
-
Connect the flask to a vacuum/inert gas manifold.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, replace the gas line with a hydrogen-filled balloon.
-
Evacuate the flask and then allow the hydrogen from the balloon to fill the flask. Repeat this cycle three times.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully remove the hydrogen balloon and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-phenylbutane.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Hydrogenation using a Parr Shaker Apparatus
Materials:
-
This compound
-
Catalyst (e.g., 10% Pd/C, PtO₂, or Raney Ni)
-
Solvent (e.g., Ethanol, Ethyl Acetate, Acetic Acid)
-
Parr shaker hydrogenation apparatus
-
Pressure bottle
Procedure:
-
Place this compound (e.g., 10.0 mmol, 1.32 g) into a suitable pressure bottle.
-
Add the chosen solvent (e.g., 50 mL of ethanol).
-
Carefully add the catalyst (e.g., 10% Pd/C, 100 mg).
-
Place the bottle in the Parr shaker apparatus and securely fasten it.
-
Purge the system with hydrogen gas by pressurizing and venting the bottle three times to the desired initial pressure.
-
Pressurize the bottle with hydrogen to the desired reaction pressure (e.g., 3-4 atm).
-
Begin shaking and, if necessary, heat the reaction to the desired temperature.
-
Monitor the reaction by observing the pressure drop in the hydrogen tank.
-
Once the theoretical amount of hydrogen has been consumed or the pressure remains constant, stop the shaker.
-
Carefully vent the hydrogen pressure from the bottle.
-
Purge the bottle with an inert gas.
-
Remove the bottle from the apparatus.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify as needed.
Visualizations
Reaction Scheme
Caption: Catalytic hydrogenation of this compound to 1-phenylbutane.
Experimental Workflow for Pd/C Hydrogenation with a Balloon
Caption: Workflow for the catalytic hydrogenation using Pd/C and a hydrogen balloon.
Logical Relationship of Key Parameters
Caption: Key parameters influencing the outcome of catalytic hydrogenation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 3. study.com [study.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for the Epoxidation of (E)-1-Phenyl-1-butene to Aryl Oxiranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of aryl oxiranes through the epoxidation of (E)-1-Phenyl-1-butene, also known as trans-β-methylstyrene. The resulting chiral epoxide, trans-β-methylstyrene oxide, is a valuable building block in organic synthesis, particularly for the development of pharmaceutical agents. This document covers both achiral and asymmetric epoxidation methods, presenting quantitative data, detailed experimental procedures, and the mechanistic basis for these transformations.
Introduction
The epoxidation of alkenes is a fundamental transformation in organic chemistry, yielding highly reactive and versatile epoxide intermediates. Aryl oxiranes, in particular, are of significant interest in medicinal chemistry and drug development due to their utility as chiral synthons for the preparation of complex molecular architectures. The controlled introduction of stereocenters via asymmetric epoxidation is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where the biological activity often resides in a single enantiomer.
This compound serves as a model substrate for the synthesis of a disubstituted aryl oxirane. The methods detailed below describe both a general approach using meta-chloroperoxybenzoic acid (m-CPBA) and two distinct catalytic systems for achieving high enantioselectivity: a fructose-derived ketone catalyst and the well-established Jacobsen-Katsuki epoxidation.
Data Presentation: Comparison of Epoxidation Methods
The following table summarizes the quantitative outcomes for the epoxidation of this compound using different methodologies.
| Method | Catalyst | Oxidant | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| m-CPBA Epoxidation | None | m-CPBA | Dichloromethane (DCM) | 0 to RT | 2-4 | >95 | N/A |
| Asymmetric Epoxidation | Fructose-derived ketone (Shi catalyst) | Oxone | Acetonitrile/Dimethoxymethane | 0 | 4 | 90-94 | 89-92 |
| Jacobsen-Katsuki Epoxidation | (R,R)-Jacobsen's Catalyst | NaOCl | Dichloromethane (DCM) | 0 | 4-6 | ~75-85 | >90 |
Experimental Protocols
Protocol 1: General Epoxidation using m-CPBA
This protocol describes a general method for the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this transformation.[1][2]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude aryl oxirane.
-
The product can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Asymmetric Epoxidation using a Fructose-Derived Ketone Catalyst
This protocol details the enantioselective epoxidation of this compound using a chiral ketone catalyst derived from fructose, often referred to as the Shi epoxidation.[3]
Materials:
-
This compound (trans-β-methylstyrene)
-
Fructose-derived ketone catalyst (Shi catalyst)
-
Oxone® (potassium peroxymonosulfate)
-
Acetonitrile (CH₃CN)
-
Dimethoxymethane
-
Potassium carbonate-acetic acid buffer solution
-
Tetrabutylammonium hydrogen sulfate
-
Disodium ethylenediaminetetraacetate (Na₂EDTA)
-
Potassium hydroxide (KOH) solution
-
Pentane
-
Hexane
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Three-necked round-bottom flask with addition funnels
Procedure:
-
In a three-necked round-bottom flask cooled in an ice bath, combine this compound (50.0 mmol), a 2:1 mixture of dimethoxymethane and acetonitrile (500 mL), potassium carbonate-acetic acid buffer solution (300 mL), tetrabutylammonium hydrogen sulfate (1.1 mmol), and the chiral fructose-derived ketone catalyst (17.5 mmol, 35 mol%).[3]
-
Prepare two separate solutions for the addition funnels: one containing Oxone (75.0 mmol) in an aqueous solution of Na₂EDTA (170 mL of 4 x 10⁻⁴ M), and the other containing 1.47 M aqueous potassium hydroxide (KOH) solution (170 mL).[3]
-
Simultaneously add the Oxone and KOH solutions to the vigorously stirred reaction mixture over a period of 1.5 hours, maintaining the internal temperature at 0 °C.[3]
-
After the addition is complete, stir the mixture at 0 °C for an additional 2.5 hours.[3]
-
Dilute the reaction mixture with 250 mL of pentane and allow the layers to separate.
-
Extract the aqueous phase with two 250 mL portions of pentane.
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate by rotary evaporation at 0 °C.[3]
-
Purify the crude product by flash column chromatography on silica gel, eluting first with hexane to remove any unreacted alkene, followed by a 10:1 hexane:ether mixture to elute the desired (R,R)-trans-β-methylstyrene oxide.[3] This procedure typically yields the product in 90-94% with an enantiomeric excess of 89-92%.[3]
Protocol 3: Asymmetric Epoxidation via Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a reliable method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex.[4][5]
Materials:
-
This compound
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
4-Phenylpyridine N-oxide (4-PPNO, optional additive)
-
Dichloromethane (DCM)
-
pH 11.3 phosphate buffer
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).
-
If desired, add 4-phenylpyridine N-oxide (0.2 mmol, 20 mol%) as an axial ligand to improve catalyst performance.
-
Add buffered sodium hypochlorite solution (pH ~11.3, 1.5 mmol) to the mixture.
-
Stir the reaction vigorously at 0 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched aryl oxirane.
Visualizations
General Epoxidation Reaction
Caption: General reaction scheme for the epoxidation of this compound.
Experimental Workflow for Asymmetric Epoxidation
Caption: A generalized workflow for the asymmetric epoxidation and purification.
Catalytic Cycle of Jacobsen-Katsuki Epoxidation
Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
Applications in Drug Development
Chiral epoxides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals.[6] Their strained three-membered ring allows for regioselective and stereospecific ring-opening reactions with various nucleophiles, enabling the construction of complex molecular frameworks with precise stereochemical control. The aryl oxirane derived from this compound, trans-β-methylstyrene oxide, is a valuable chiral building block for introducing a 1-phenyl-1,2-disubstituted ethyl moiety, a common structural motif in biologically active molecules.
While a direct marketed drug synthesized from trans-β-methylstyrene oxide is not readily identifiable, its utility is demonstrated in the synthesis of chiral ligands and as a precursor to chiral diols and amino alcohols, which are themselves critical components in drug synthesis. The enantioselective synthesis of such intermediates is a key strategy in modern drug discovery to access single-enantiomer drugs, which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.
The metabolic fate of this compound often involves epoxidation by cytochrome P450 enzymes in vivo. Understanding these metabolic pathways is crucial in drug development for predicting potential drug-drug interactions and metabolic profiles of new chemical entities containing similar structural features.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Latest Research Progress on 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]
- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. Spontaneous hydrolysis reactions of cis- and trans-beta-methyl-4-methoxystyrene oxides (Anethole oxides): buildup of trans-anethole oxide as an intermediate in the spontaneous reaction of cis-anethole oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
Application Notes and Protocols: (E)-1-Phenyl-1-butene as a Mechanistic Probe for Cytochrome P450 Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-1-Phenyl-1-butene is a valuable tool for investigating the mechanisms of cytochrome P450 (P450)-mediated oxidation of olefins. Its chemical structure allows for the elucidation of complex catalytic processes, including epoxidation and intramolecular rearrangements. The oxidation of this compound by P450 enzymes can lead to the formation of an epoxide intermediate. However, the reaction can also proceed through pathways involving group migration, providing critical insights into the nature of the transient intermediates formed at the enzyme's active site. These studies are fundamental to understanding drug metabolism, toxicity, and the basic science of P450 catalysis.
This document provides detailed application notes and experimental protocols for the use of this compound in studying cytochrome P450 oxidation, with a focus on in vitro methods using liver microsomes.
Principle of Application
The core utility of this compound as a mechanistic probe lies in the array of products formed upon its oxidation by cytochrome P450. The reaction is initiated by the highly reactive iron-oxo species of the P450 catalytic cycle. This can lead to several outcomes:
-
Epoxidation: The direct transfer of an oxygen atom to the double bond, forming (E)-1-phenyl-1,2-epoxybutane. This is a common pathway for olefin metabolism.
-
Group Migration and Rearrangement: The formation of a transient intermediate can be followed by a 1,2-hydride shift or a 1,2-phenyl shift, leading to the formation of rearranged products. The detection and quantification of these products provide evidence for the nature of the catalytic intermediates.
By analyzing the distribution of these products, researchers can infer details about the electronic and steric environment of the P450 active site and the lifetime of reactive intermediates.
Data Presentation
| Metabolite | Expected Formation Pathway | Significance as a Mechanistic Probe |
| (E)-1-Phenyl-1,2-epoxybutane | Direct oxygen transfer to the double bond. | Indicates the occurrence of a standard epoxidation reaction. |
| Products of 1,2-hydride or 1,2-phenyl shift | Rearrangement of a transient cationic or radical intermediate. | Provides evidence for the formation and lifetime of reactive intermediates during the catalytic cycle. |
Experimental Protocols
Protocol 1: Preparation of Phenobarbital-Induced Rat Liver Microsomes
This protocol is for the preparation of liver microsomes from rats treated with phenobarbital, a common inducer of cytochrome P450 enzymes, particularly from the CYP2B family.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Phenobarbital solution (80 mg/mL in saline)
-
Homogenization buffer: 0.1 M Tris-HCl, pH 7.4, containing 0.1 M KCl, 1 mM EDTA, and 0.25 M sucrose.
-
1.15% KCl solution
-
High-speed and ultracentrifuge
Procedure:
-
Induction: Administer phenobarbital to rats via intraperitoneal injection at a dose of 80 mg/kg body weight once daily for 4 days.
-
Harvesting: On the fifth day, fast the rats overnight and then euthanize them according to approved animal welfare protocols. Perfuse the liver with ice-cold 1.15% KCl solution to remove blood.
-
Homogenization: Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifugation:
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully transfer the supernatant (S9 fraction) to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
-
Washing and Storage: Discard the supernatant. Resuspend the microsomal pellet in homogenization buffer and re-centrifuge at 105,000 x g for 60 minutes. Discard the supernatant and resuspend the final microsomal pellet in a minimal volume of storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol).
-
Quantification: Determine the protein concentration using a standard method (e.g., Bradford or BCA assay) and the cytochrome P450 content via carbon monoxide difference spectroscopy.
-
Storage: Aliquot the microsomal suspension and store at -80°C until use.
Protocol 2: In Vitro Metabolism of this compound
This protocol describes the incubation of this compound with prepared liver microsomes to study its metabolism.
Materials:
-
Phenobarbital-induced rat liver microsomes
-
This compound solution (in a suitable solvent like methanol or DMSO)
-
0.1 M Potassium phosphate buffer, pH 7.4
-
NADPH regenerating system:
-
NADP
(1 mM)+ -
Glucose-6-phosphate (10 mM)
-
Glucose-6-phosphate dehydrogenase (1 U/mL)
-
MgCl(_2) (5 mM)
-
-
Quenching solution (e.g., ice-cold acetonitrile or ethyl acetate)
-
Internal standard for GC-MS analysis
Procedure:
-
Incubation Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
Potassium phosphate buffer (to a final volume of 500 µL)
-
Liver microsomes (final concentration 0.5-1.0 mg/mL protein)
-
This compound (final concentration typically in the µM range, to be optimized)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-60 minutes). The optimal time should be determined in preliminary experiments to ensure linear product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold quenching solution containing an internal standard.
-
Extraction: Vortex the mixture vigorously and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the supernatant for metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 3: GC-MS Analysis of Metabolites
This protocol provides a general framework for the analysis of this compound and its metabolites.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating aromatic and aliphatic compounds (e.g., DB-5ms or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Source Temperature: 230°C
Data Analysis:
-
Identify the peaks corresponding to the parent compound and its metabolites by comparing their retention times and mass spectra to authentic standards (if available) or by interpreting the fragmentation patterns.
-
Quantify the metabolites by integrating the peak areas relative to the internal standard.
Visualizations
Caption: Metabolic pathway of this compound by Cytochrome P450.
Caption: Experimental workflow for studying P450-mediated metabolism.
Conclusion
This compound serves as a powerful mechanistic probe to explore the intricacies of cytochrome P450-catalyzed olefin oxidation. By employing the detailed protocols for microsomal preparation, in vitro metabolism, and GC-MS analysis outlined in these notes, researchers can effectively investigate P450 reaction mechanisms. The formation of both direct epoxidation and rearranged products provides valuable information that is crucial for advancing our understanding of drug metabolism and the fundamental chemistry of these vital enzymes. This knowledge is indispensable for the development of safer and more effective pharmaceuticals.
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Involving (E)-1-Phenyl-1-butene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for Suzuki-Miyaura cross-coupling reactions involving derivatives of (E)-1-Phenyl-1-butene. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This methodology is particularly valuable in pharmaceutical research and drug development for the synthesis of complex organic molecules.[3]
The protocols outlined below are designed to be robust and adaptable for the synthesis of various substituted styrenes and related compounds, which are important structural motifs in many biologically active molecules. The reactions maintain the stereochemistry of the double bond, a critical aspect for controlling the three-dimensional structure of the final products.
I. Suzuki-Miyaura Coupling of (E)-(2-Bromovinyl)benzene with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura reaction for the synthesis of (E)-1,2-diphenylethene (stilbene) from (E)-(2-bromovinyl)benzene and phenylboronic acid. This reaction serves as a model for the coupling of (E)-alkenyl halides.
Reaction Scheme:
(E)-PhCH=CHBr + PhB(OH)₂ --[Pd Catalyst, Base]--> (E)-PhCH=CHPh
Quantitative Data Summary
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 90 | 12 | 95 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 8 | 98 |
| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.5) | DMF/H₂O (4:1) | 80 | 16 | 92 |
Experimental Protocol
Materials:
-
(E)-(2-bromovinyl)benzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure: [4]
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add (E)-(2-bromovinyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate to afford the pure (E)-1,2-diphenylethene.
II. Suzuki-Miyaura Coupling of 4-Bromoanisole with (E)-1-Phenyl-1-propenylboronic Acid
This protocol describes the coupling of an aryl halide with an (E)-alkenylboronic acid, a common strategy for synthesizing substituted (E)-alkenylarenes.
Reaction Scheme:
MeO-Ph-Br + (E)-PhCH=C(Me)B(OH)₂ --[Pd Catalyst, Base]--> MeO-Ph-C(Me)=CHPh
Quantitative Data Summary
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | THF/H₂O (4:1) | 70 | 12 | 93 |
| 2 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DME/H₂O (3:1) | 85 | 10 | 90 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.5) | Toluene | 110 | 6 | 96 |
Experimental Protocol
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
(E)-1-Phenyl-1-propenylboronic acid (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF, 4 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Silica gel for column chromatography
Procedure: [5]
-
In a round-bottom flask, dissolve 4-bromoanisole (1.0 mmol) and (E)-1-phenyl-1-propenylboronic acid (1.1 mmol) in THF (4 mL).
-
Add an aqueous solution of potassium phosphate (3.0 mmol in 1 mL of water).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add PdCl₂(dppf) (0.03 mmol) to the reaction mixture.
-
Heat the mixture to 70 °C and stir under an argon atmosphere for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-1-Phenyl-1-butene
Welcome to the technical support center for the synthesis of (E)-1-Phenyl-1-butene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Heck reaction, and the acid-catalyzed dehydration of 1-phenyl-1-butanol. The choice of method often depends on the available starting materials, desired stereoselectivity, and scalability.
Q2: How can I favor the formation of the (E)-isomer over the (Z)-isomer?
A2: Achieving high (E)-selectivity is a common goal.
-
In the Wittig reaction , using stabilized or semi-stabilized ylides can favor the (E)-alkene.[1][2] The Schlosser modification, which involves deprotonating the betaine intermediate at low temperature, can be used to convert the kinetic (Z)-product to the thermodynamic (E)-product.[2][3]
-
The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for its intrinsic high selectivity towards the (E)-alkene.[4] This is because the reaction typically proceeds under thermodynamic control.
-
The Heck reaction also demonstrates outstanding selectivity for the trans (or E) product.[5]
Q3: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for this synthesis?
A3: The HWE reaction offers two primary advantages. First, the phosphonate carbanions used are generally more nucleophilic than the corresponding Wittig ylides, allowing for reactions with a wider range of aldehydes. Second, the byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup. This simplifies purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[6]
Troubleshooting Guide: Low Yield & Poor Selectivity
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield in Wittig/HWE Reaction
Question: I am attempting a Wittig or HWE reaction to synthesize this compound, but my yield is very low or I'm only recovering starting materials. What are the potential causes and solutions?
Answer: Low yield can stem from several factors, primarily related to the formation of the carbanion/ylide or the subsequent reaction with the aldehyde.
Troubleshooting Steps:
-
Verify Ylide/Carbanion Formation: The first critical step is the efficient generation of the nucleophile.
-
Indication: For the Wittig reaction, the formation of the ylide from propyltriphenylphosphonium bromide is typically indicated by the appearance of a deep orange or reddish color upon adding a strong base like n-BuLi.[1]
-
Cause: Lack of color change suggests a problem. This could be due to an inactive base, wet solvent, or impure phosphonium salt.
-
Solution: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1] Use freshly opened or titrated bases (e.g., n-BuLi) and anhydrous solvents. Traces of water will quench the strong base and the ylide.[7]
-
-
Check Reagent Purity & Stoichiometry:
-
Cause: Impure benzaldehyde (e.g., oxidized to benzoic acid) will not react. Similarly, an impure phosphonium salt or phosphonate ester will lead to lower yields. Incorrect stoichiometry is also a common pitfall.
-
Solution: Use freshly distilled benzaldehyde. Ensure the phosphonium salt or phosphonate ester is pure and dry. For the HWE reaction, using a slight excess (1.05-1.1 equivalents) of the base can ensure complete deprotonation of the phosphonate.
-
-
Optimize Reaction Conditions:
-
Cause: Reaction temperature or time may be insufficient. Steric hindrance can also slow the reaction.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If the reaction is sluggish at low temperatures, consider allowing it to warm gradually to room temperature. For sterically hindered substrates, extended reaction times or gentle heating might be necessary, though this can sometimes negatively impact stereoselectivity.[8]
-
Issue 2: Poor (E)/(Z) Stereoselectivity
Question: My reaction produces a mixture of (E) and (Z)-1-Phenyl-1-butene. How can I increase the yield of the (E)-isomer?
Answer: The stereochemical outcome is highly dependent on the reaction type and conditions.
Troubleshooting Steps:
-
For Wittig Reactions:
-
Cause: The ylide derived from propyltriphenylphosphonium bromide is considered semi-stabilized, which often leads to poor E/Z selectivity.[2] The presence of lithium salts can also influence the ratio.
-
Solution:
-
Schlosser Modification: This is a reliable method to obtain the (E)-alkene from unstabilized or semi-stabilized ylides. It involves treating the intermediate betaine with a second equivalent of strong base (like phenyllithium) at low temperature to force equilibration to the more stable threo-betaine, which then yields the (E)-alkene upon protonation and warming.[2][3]
-
Salt-Free Conditions: Preparing "salt-free" ylides by avoiding lithium-based reagents can sometimes improve stereoselectivity.[8]
-
-
-
Switch Reaction Type:
-
Product Isomerization/Separation:
Comparative Data of Synthesis Methods
The following table summarizes key parameters for common synthetic routes to this compound.
| Method | Key Reagents | Typical (E)-Selectivity | Yield Range | Key Advantages | Common Challenges |
| Wittig Reaction | Benzaldehyde, Propyltriphenylphosphonium Bromide, Strong Base (n-BuLi) | Moderate to Poor (Can be improved with Schlosser modification) | 40-70% | Widely applicable, tolerant of many functional groups.[2] | Difficult removal of triphenylphosphine oxide byproduct; poor inherent (E)-selectivity for semi-stabilized ylides. |
| Horner-Wadsworth-Emmons | Benzaldehyde, Diethyl propylphosphonate, Base (NaH, KOtBu) | High to Excellent | 60-95% | Excellent (E)-selectivity; water-soluble phosphate byproduct allows for easy purification.[4] | Phosphonate esters must be synthesized, typically via the Michaelis-Arbuzov reaction. |
| Heck Reaction | Iodobenzene, 1-Butene, Pd Catalyst (e.g., Pd(OAc)₂), Base | Excellent | 50-80% | High (E)-selectivity; good functional group tolerance.[5][12] | Requires a palladium catalyst which can be expensive; reaction may require elevated temperatures.[13] |
| Alcohol Dehydration | 1-Phenyl-1-butanol, Strong Acid (H₂SO₄, H₃PO₄) | Good (Favors thermodynamic product) | 50-70% | Simple procedure, inexpensive reagents. | Risk of carbocation rearrangements; harsh acidic conditions may not be suitable for sensitive substrates. |
Experimental Protocols
Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is optimized for high (E)-selectivity.
1. Preparation of the Phosphonate Carbanion:
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of diethyl propylphosphonate (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
2. Reaction with Benzaldehyde:
-
Cool the freshly prepared phosphonate carbanion solution back to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 eq.) in anhydrous THF via syringe.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir overnight and monitor completion by TLC.
3. Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[8]
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield pure this compound.[6]
Protocol 2: Synthesis via Wittig Reaction
This protocol describes a standard Wittig synthesis.
1. Ylide Formation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add propyltriphenylphosphonium bromide (1.0 eq.) and anhydrous THF.[1]
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (n-BuLi, 1.0 eq., e.g., 2.5 M in hexanes) dropwise. A deep orange/red color should develop, indicating ylide formation.[1]
-
Stir the mixture at 0 °C for 1 hour.
2. Reaction with Benzaldehyde:
-
To the ylide solution at 0 °C, add benzaldehyde (1.0 eq.) dropwise.[1]
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 2-4 hours, monitoring by TLC.[1]
3. Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).[1]
-
Extract the mixture three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[1]
-
Filter and concentrate under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purify the product by flash column chromatography on silica gel (eluting with hexanes) to separate the alkene from the byproduct.[1]
Visualized Workflows and Logic
Caption: Generalized workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in Wittig/HWE reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Separation of (E) and (Z) Isomers of 1-Phenyl-1-butene
Welcome to the technical support center for the separation of (E) and (Z) isomers of 1-phenyl-1-butene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating (E) and (Z) isomers of 1-phenyl-1-butene?
A1: The most common and effective methods for separating the geometric isomers of 1-phenyl-1-butene are chromatography-based techniques. These include:
-
Flash Column Chromatography: Ideal for purifying milligram to gram quantities of the isomer mixture.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative scale separations, often providing higher resolution. Phenyl-based stationary phases are particularly effective.[1][2]
-
Gas Chromatography (GC): Primarily an analytical technique to determine the ratio of isomers, but preparative GC can be used for small-scale separations.
-
Silver Nitrate Chromatography: A specialized technique where silica gel is impregnated with silver nitrate, which interacts differently with the π-bonds of the (E) and (Z) isomers, often leading to excellent separation.[3][4]
Q2: Can fractional distillation be used to separate the isomers?
A2: While fractional distillation separates compounds based on boiling point differences, its effectiveness for (E) and (Z) isomers of 1-phenyl-1-butene is limited. The boiling point of (E)-1-phenyl-1-butene is approximately 189 °C at 760 mmHg.[5] While specific data for the (Z) isomer is less common, geometric isomers often have very similar boiling points, making separation by standard fractional distillation challenging.
Q3: How can I confirm the identity and purity of the separated isomers?
A3: The identity and purity of the separated (E) and (Z) isomers can be confirmed using several analytical techniques:
-
¹H NMR Spectroscopy: This is the most definitive method. The vinylic protons of the (E) and (Z) isomers will have distinct chemical shifts and coupling constants (J-values). For the (E)-isomer, the coupling constant for the vinylic protons is expected to be larger (~15.7 Hz) compared to the (Z)-isomer.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of each isomer and to confirm the molecular weight (132.20 g/mol ). The isomers may have slightly different retention times.[6][7]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those of the double bond and the allylic position, will differ between the two isomers.
Troubleshooting Guides
Issue 1: Poor or No Separation of Isomers During Flash Column Chromatography
Question: I am attempting to separate the (E) and (Z) isomers of 1-phenyl-1-butene using flash column chromatography on silica gel, but they are co-eluting. What can I do?
Troubleshooting & Optimization:
-
Optimize the Mobile Phase:
-
Start with a non-polar solvent system. A good starting point is 100% hexanes or petroleum ether.
-
Gradually increase polarity. If separation is not achieved, add a very small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane (e.g., 0.5-2%). Use thin-layer chromatography (TLC) to screen for the optimal solvent system that provides the best separation (difference in Rf values) between the two isomers.
-
-
Consider Isomerization on Silica Gel:
-
Problem: Standard silica gel is slightly acidic and can cause isomerization of the double bond, leading to a mixture of isomers in your collected fractions.[8][9]
-
Solution 1: Deactivate the silica gel. Prepare a slurry of your silica gel in the chosen mobile phase containing 1-3% triethylamine. Pack the column with this slurry. This will neutralize the acidic sites on the silica.[8]
-
Solution 2: Use a different stationary phase. Consider using neutral alumina or a bonded phase silica gel if isomerization is a persistent issue.[9]
-
-
Improve Column Packing and Loading:
-
Ensure the column is packed uniformly without any cracks or channels.
-
Dissolve the sample in a minimal amount of the mobile phase or a low-polarity solvent and load it onto the column in a narrow band.
-
Issue 2: Difficulty in Achieving Baseline Separation in HPLC
Question: I am using a standard C18 column for HPLC analysis, but the peaks for the (E) and (Z) isomers are overlapping. How can I improve the resolution?
Troubleshooting & Optimization:
-
Select an Appropriate Stationary Phase:
-
Phenyl Columns: These are highly recommended for separating aromatic compounds and their isomers due to potential π-π interactions between the stationary phase and the phenyl group of the analyte.[1][10][11]
-
Cholesterol-based Columns: These columns can provide shape-based selectivity, which is effective for separating geometric isomers.[12]
-
-
Optimize the Mobile Phase:
-
Solvent Composition: For reversed-phase HPLC on a phenyl column, a mobile phase of methanol and water or acetonitrile and water is a good starting point. Vary the ratio to optimize separation. Using methanol as the organic modifier can sometimes enhance π-π interactions compared to acetonitrile.[10]
-
Flow Rate and Temperature: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution. Adjusting the column temperature can also affect selectivity.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol provides a general guideline for the separation of (E) and (Z) isomers of 1-phenyl-1-butene.
-
TLC Analysis:
-
Dissolve a small amount of the isomer mixture in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with 100% hexanes.
-
Visualize the spots under UV light. If the spots are not well-separated, add small increments of ethyl acetate (e.g., 0.5%, 1%) to the hexanes and re-run the TLC until optimal separation is observed.
-
-
Column Preparation:
-
Choose an appropriately sized column for the amount of material to be separated.
-
Prepare a slurry of silica gel in the optimized mobile phase from the TLC analysis, adding 1-2% triethylamine to the solvent mixture.
-
Pack the column with the slurry, ensuring a uniform and compact bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading and Elution:
-
Dissolve the isomer mixture in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure isomers.
-
-
Solvent Removal:
-
Combine the fractions containing each pure isomer.
-
Remove the solvent using a rotary evaporator to obtain the purified (E) and (Z) isomers.
-
Protocol 2: Analytical HPLC for Isomer Ratio Determination
This protocol is a starting point for developing an analytical HPLC method.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Methanol/Water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Optimization: Adjust the methanol/water ratio to achieve baseline separation of the two isomer peaks.
Data Presentation
Table 1: Physicochemical and Chromatographic Data for 1-Phenyl-1-butene Isomers
| Property | This compound | (Z)-1-Phenyl-1-butene | Reference(s) |
| Molecular Formula | C₁₀H₁₂ | C₁₀H₁₂ | [7][13] |
| Molecular Weight | 132.20 g/mol | 132.20 g/mol | [7][13] |
| Boiling Point | ~189 °C | Data not readily available, but expected to be similar to the (E)-isomer. | [5] |
| GC Kovats RI (Standard Non-polar) | 1070.8 - 1120 | 1111 | [7][13] |
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |
| Vinylic H | ~6.4 | Doublet | ~15.7 (trans) | [5] |
| Vinylic H | ~6.2 | Doublet of Triplets | ~15.7 (trans), ~6.5 | [5] |
| Aromatic H | ~7.2-7.3 | Multiplet | - | [5] |
| Methylene H | ~2.2 | Quintet | ~7.4 | [5] |
| Methyl H | ~1.1 | Triplet | ~7.4 | [5] |
Visualizations
Caption: Experimental workflow for the separation of (E) and (Z) isomers.
Caption: Troubleshooting decision tree for poor isomer separation.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. This compound|CAS 1005-64-7|RUO [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. lcms.cz [lcms.cz]
- 11. welch-us.com [welch-us.com]
- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 13. (Z)-1-Phenyl-1-butene | C10H12 | CID 5462907 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in the Wittig synthesis of 1-phenyl-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Wittig synthesis of 1-phenyl-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Wittig synthesis of 1-phenyl-1-butene?
The most prevalent side product is triphenylphosphine oxide (TPPO), which is formed stoichiometrically with the desired alkene product.[1] Other significant side products can include:
-
(Z)-1-phenyl-1-butene: The geometric isomer of the typically desired (E)-isomer. The ratio of (E) to (Z) isomers is highly dependent on the reaction conditions and the nature of the ylide.[2]
-
Propane: Formed if the propyltriphenylphosphonium ylide is quenched by a proton source, such as water.[3]
-
Benzaldehyde starting material: Unreacted benzaldehyde may remain if the reaction does not go to completion.
-
Propyltriphenylphosphonium salt: Unreacted starting material if the ylide generation is incomplete.
-
Butane: If n-butyllithium (n-BuLi) is used as the base, any excess will be quenched during workup to produce butane.[4]
-
Products from ylide oxidation: Phosphonium ylides can react with oxygen, so performing the reaction under an inert atmosphere is crucial to prevent the formation of oxidation byproducts.[1]
Q2: How can I minimize the formation of the (Z)-isomer and maximize the (E)-isomer of 1-phenyl-1-butene?
The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide. The propyltriphenylphosphonium ylide is considered semi-stabilized, which can lead to mixtures of (E) and (Z) isomers.[2] To favor the formation of the more thermodynamically stable (E)-isomer:
-
Use of Stabilized Ylides: While not directly applicable to this specific synthesis without changing the starting materials, it's a general principle that stabilized ylides (e.g., those with adjacent electron-withdrawing groups) favor the formation of (E)-alkenes.[5][6]
-
Schlosser Modification: This technique involves the use of a second equivalent of strong base (like phenyllithium) at low temperatures to deprotonate the betaine intermediate, allowing it to equilibrate to the more stable threo-betaine, which then collapses to the (E)-alkene upon protonation.[2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This variation of the Wittig reaction typically shows high selectivity for the (E)-alkene.[7]
Q3: I'm having difficulty removing triphenylphosphine oxide (TPPO) from my product. What are the best methods for purification?
Triphenylphosphine oxide can be challenging to separate from the desired product due to its polarity and solubility.[1] Effective purification methods include:
-
Column Chromatography: This is a very effective method for separating the nonpolar 1-phenyl-1-butene from the more polar TPPO. A silica gel column with a nonpolar eluent like hexanes is typically used.
-
Crystallization/Trituration: If the desired product is a solid, recrystallization can be effective. For liquid products like 1-phenyl-1-butene, trituration with a nonpolar solvent in which TPPO is insoluble (like cold diethyl ether or hexane) can cause the TPPO to precipitate, allowing it to be removed by filtration.[1]
-
Conversion to a Salt: TPPO can be converted to a magnesium or zinc complex, which is insoluble in many organic solvents and can be filtered off.[1] Another method involves reacting the crude product mixture with oxalyl chloride to convert TPPO into an insoluble phosphonium salt that can be removed by filtration.[8]
Q4: What is the Horner-Wadsworth-Emmons (HWE) reaction, and why might I consider it as an alternative?
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium ylide.[7] Key advantages of the HWE reaction include:
-
Higher (E)-selectivity: The HWE reaction generally provides a higher yield of the thermodynamically favored (E)-alkene.[7]
-
Easier byproduct removal: The phosphate byproduct of the HWE reaction is water-soluble, making it easily removable by an aqueous workup. This simplifies the purification process significantly compared to the removal of TPPO.[7]
-
Increased reactivity: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides and can react with more sterically hindered ketones.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of 1-phenyl-1-butene | Inefficient ylide formation: The base used was not strong enough to deprotonate the phosphonium salt. | Use a sufficiently strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure anhydrous conditions as the ylide is quenched by water.[3] |
| Impure benzaldehyde: The benzaldehyde starting material may have oxidized to benzoic acid, which would be quenched by the ylide. | Use freshly distilled or a new bottle of benzaldehyde. | |
| Reaction with oxygen: The ylide is sensitive to oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Mixture of (E) and (Z) isomers | Semi-stabilized ylide: The propyltriphenylphosphonium ylide inherently gives mixtures of isomers. | To favor the (E)-isomer, consider the Schlosser modification or use the Horner-Wadsworth-Emmons (HWE) reaction.[2][7] |
| Presence of starting materials in the product | Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an appropriate temperature. | Monitor the reaction by TLC to ensure completion. If necessary, gently warm the reaction mixture or allow it to stir for a longer period. |
| Incorrect stoichiometry: An incorrect ratio of reactants was used. | Ensure accurate measurement of all reactants. A slight excess of the ylide can help drive the reaction to completion. | |
| Formation of unexpected side products | Wet solvent or reagents: The ylide can be protonated by water, leading to the formation of propane and triphenylphosphine oxide.[3] | Use anhydrous solvents and flame-dry all glassware before use. Handle all reagents under an inert atmosphere. |
| Excess strong base: If using n-BuLi, excess base can potentially react with other functional groups or lead to other side reactions. | Use a carefully measured amount of base, typically one equivalent relative to the phosphonium salt. |
Quantitative Data on Side Product Formation
While specific quantitative analysis for the Wittig synthesis of 1-phenyl-1-butene is not extensively available in the literature, the following table summarizes the expected qualitative impact of various reaction conditions on the product distribution based on established principles of the Wittig reaction.
| Condition | Expected Major Product | Expected Side Products | Qualitative Impact on Product Distribution |
| Standard Anhydrous Conditions | (E/Z)-1-Phenyl-1-butene | Triphenylphosphine oxide | High yield of the desired alkene mixture, with TPPO as the primary byproduct. |
| Presence of Water | (E/Z)-1-Phenyl-1-butene | Triphenylphosphine oxide, Propane | Reduced yield of the desired alkene due to quenching of the ylide. Increased formation of propane.[3] |
| Presence of Oxygen | (E/Z)-1-Phenyl-1-butene | Triphenylphosphine oxide, Oxidized byproducts | Reduced yield of the desired alkene due to oxidative degradation of the ylide.[1] |
| Use of a Lithium-based Base (e.g., n-BuLi) | (E/Z)-1-Phenyl-1-butene | Triphenylphosphine oxide, Butane, Lithium salts | Lithium salts can influence the E/Z ratio. Butane is formed from quenched n-BuLi.[4] |
| Impure Benzaldehyde (contains Benzoic Acid) | (E/Z)-1-Phenyl-1-butene | Triphenylphosphine oxide, Propane | Reduced yield of the desired alkene due to the ylide being consumed by the acidic impurity. |
| Horner-Wadsworth-Emmons Conditions | (E)-1-Phenyl-1-butene | Diethyl phosphate salt | High selectivity for the (E)-isomer. The phosphate byproduct is water-soluble and easily removed.[7] |
Experimental Protocols
Protocol 1: Wittig Synthesis of (E/Z)-1-Phenyl-1-butene
Materials:
-
Propyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend propyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of n-BuLi dropwise, maintaining the temperature below 5 °C. The formation of the ylide is indicated by the appearance of a deep orange or red color.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Wittig Reaction: Slowly add one equivalent of benzaldehyde to the ylide solution at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product will be a mixture of 1-phenyl-1-butene and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to isolate the 1-phenyl-1-butene.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound
Materials:
-
Diethyl (1-phenylpropyl)phosphonate
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Phosphonate Anion Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of diethyl (1-phenylpropyl)phosphonate in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
HWE Reaction: Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The aqueous washes will remove the phosphate byproduct.
Visualizations
Caption: Wittig synthesis of 1-phenyl-1-butene and common side product pathways.
References
- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. adichemistry.com [adichemistry.com]
- 8. scientificupdate.com [scientificupdate.com]
Technical Support Center: Purification of Crude (E)-1-Phenyl-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude (E)-1-Phenyl-1-butene via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of the nonpolar compound this compound, a normal-phase chromatography setup is recommended.[1][2] The standard choice for the stationary phase is silica gel.[3][4] The mobile phase, or eluent, is typically a nonpolar solvent. Pure hexane is often effective for eluting the desired product.[3] To achieve optimal separation from other nonpolar impurities, a solvent system of hexane with a small percentage of a slightly more polar solvent, such as ethyl acetate or diethyl ether, can be used.[5]
Q2: How do I determine the optimal solvent system for my separation?
A2: The ideal solvent system should provide good separation between this compound and any impurities on a Thin Layer Chromatography (TLC) plate before you run the column. The target retention factor (Rf) for the product should be around 0.2-0.4.[6] You can start with pure hexane and gradually add a more polar solvent like ethyl acetate in small increments (e.g., 1-2%) until the desired Rf value is achieved.
Q3: My crude product is an oil and not soluble in the nonpolar eluent. How should I load it onto the column?
A3: If your crude mixture does not dissolve well in the chosen eluent, you have two primary options for loading it onto the column:
-
Minimal Stronger Solvent: Dissolve the sample in a minimum amount of a slightly more polar solvent in which it is soluble (e.g., dichloromethane).[7] Carefully apply this solution to the top of the silica bed. However, be aware that this can sometimes disrupt the packing and lead to poor separation.
-
Dry Loading: Dissolve your crude product in a suitable solvent, then add a small amount of silica gel to this solution.[7][8] Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[7] This powder can then be carefully added to the top of your packed column.[7] This method is often preferred as it leads to better band sharpness and separation.[7]
Q4: What are the common byproducts I might need to separate from this compound?
A4: The byproducts will depend on the synthetic route used to prepare the crude material. For instance, if a Wittig reaction was employed, a major byproduct would be triphenylphosphine oxide, which is significantly more polar than the desired product and will be well-separated by column chromatography on silica gel.[3][9] If the starting material was an alcohol that underwent dehydration, you might have residual starting material or isomeric alkene byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using pure hexane, try a 99:1 hexane:ethyl acetate mixture and slowly increase the ethyl acetate percentage. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a silica TLC plate before running the column.[6] If it is unstable, consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[6][8] | |
| All fractions are mixed, despite a good separation on TLC. | The column was overloaded with the crude product. | Use an appropriate amount of silica gel for the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| The initial band of the sample was too wide. | Ensure the sample is loaded onto the column in a concentrated, narrow band. Dry loading is often superior for this.[7] | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[10] A wet slurry packing method is generally recommended. | |
| The product is eluting with significant tailing. | The compound is interacting too strongly with the stationary phase. | Increase the polarity of the eluent once the product begins to elute. This can help to push the compound off the column more quickly and reduce tailing.[6] |
| The crude sample is not fully soluble in the eluting solvent. | This can cause the compound to streak down the column. Ensure good solubility or use the dry loading technique.[6] | |
| The solvent flow is very slow. | The silica gel is too fine. | Ensure you are using the correct mesh size of silica gel for flash chromatography (typically 230-400 mesh). |
| The column has been clogged by precipitated impurities. | Filter your crude sample before loading it onto the column if there are any insoluble materials. | |
| The eluent is too viscous. | This is less common with typical nonpolar solvents but can be a factor. Ensure your solvent system is appropriate. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol assumes a crude mixture containing this compound and more polar impurities.
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude material to be purified.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand over the cotton plug.
- Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., pure hexane).
- Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
- Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[7]
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[7]
2. Sample Loading (Dry Loading Method):
- Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
- Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.
- Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
- Apply gentle pressure to the top of the column using a pump or inert gas to achieve a steady flow rate.
- Begin collecting fractions in test tubes or other suitable containers.
- Monitor the elution of compounds using TLC analysis of the collected fractions.
- If the product is slow to elute, the polarity of the eluent can be gradually increased (e.g., from pure hexane to 99:1 hexane:ethyl acetate).
4. Product Isolation:
- Combine the fractions that contain the pure this compound as determined by TLC.
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
- Confirm the purity of the final product using analytical techniques such as NMR or GC-MS.[3]
Visualizations
Caption: Workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common chromatography issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. What is the stationary phase of Liquid chromatography? [uhplcslab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Optimizing the Heck Reaction with Alkenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Heck reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck reaction in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Materials
Q1: My Heck reaction shows low or no conversion. What are the common causes?
A: Low or no conversion in a Heck reaction can stem from several factors, ranging from catalyst activity to the purity of your reagents. The primary culprits often include:
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Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing to Pd(0) efficiently.[1]
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Catalyst Decomposition: The active Pd(0) catalyst can be sensitive and may decompose, often observed as the formation of a black precipitate (palladium black). This is particularly common at elevated temperatures.
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Poor Reagent Quality: Impurities in the aryl halide or alkene can act as catalyst poisons. Ensure your starting materials are pure and dry.
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Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and interdependent. An inappropriate combination can significantly hinder or completely stall the reaction.[2]
-
Strong Carbon-Halide Bond: In the case of aryl chlorides, the initial oxidative addition step is often the rate-limiting step due to the strong C-Cl bond. This requires a highly active catalyst system.[2]
Q2: I see a black precipitate in my reaction flask. What is it and how can I prevent it?
A: The black precipitate is likely palladium black, which is finely divided, inactive palladium metal. Its formation indicates catalyst decomposition. To prevent this:
-
Use Robust Ligands: Employ bulky, electron-donating phosphine ligands (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs) that stabilize the Pd(0) center and prevent agglomeration.[2]
-
Optimize Ligand-to-Palladium Ratio: A common starting point is a 2:1 ratio for monodentate ligands. Too little ligand can lead to instability, while too much can inhibit the reaction.
-
Control the Temperature: Avoid excessively high temperatures which can accelerate catalyst decomposition. An optimal temperature balances the reaction rate with catalyst stability.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, leading to the formation of palladium black. It is crucial to degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon).
Q3: My conversion is low, but I don't observe any palladium black. What else could be wrong?
A: Low conversion without catalyst precipitation can be due to several other factors:
-
Inappropriate Ligand Choice: The electronic and steric properties of the ligand are critical. For electron-rich alkenes, bidentate ligands like dppp can be effective.[2] For challenging substrates like aryl chlorides, bulky, electron-donating monodentate phosphines are often necessary.[2]
-
Incorrect Base Selection: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle.[1] The strength and solubility of the base are important. Inorganic bases like K₂CO₃ or organic bases like triethylamine (Et₃N) are commonly used.[3][4] The choice of base can also influence side reactions.
-
Unsuitable Solvent: The solvent polarity can impact catalyst stability and solubility of the reagents. Polar aprotic solvents like DMF, DMA, or NMP are frequently used and can help stabilize the catalytic species.[3]
-
Alkene Isomerization: A palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in the starting alkene or the product, leading to a mixture of isomers and potentially lower yield of the desired product.
Issue 2: Formation of Side Products and Low Selectivity
Q4: I am observing multiple products in my reaction. How can I improve the selectivity?
A: The formation of multiple products often points to issues with regioselectivity (α- vs. β-substitution) or the occurrence of side reactions.[2]
-
Regioselectivity Control:
-
For terminal (β) substitution with electron-poor alkenes like acrylates, monodentate ligands are typically used.[2][5]
-
To favor internal (α) substitution, chelating bidentate ligands like dppp can be employed.[2] The use of sterically hindered ligands can also promote the formation of the branched isomer.[6]
-
-
Common Side Reactions:
-
Homocoupling of the Aryl Halide: This side reaction can be more prevalent at higher temperatures.
-
Alkene Polymerization: This can be an issue, especially with electron-rich alkenes at high temperatures.[7]
-
Reductive Heck Reaction: Instead of β-hydride elimination, the intermediate can undergo reduction, leading to a saturated product. This can be influenced by the base, solvent, and temperature.[8]
-
Q5: My reaction with a hindered alkene is not working. What can I do?
A: Sterically hindered and electronically unbiased olefins are challenging substrates for the Heck reaction.[9][10]
-
Intramolecular vs. Intermolecular: Intramolecular Heck reactions are generally more efficient for hindered alkenes due to favorable entropic considerations.[1]
-
Directed Reactions: Incorporating a directing group, such as a carboxylic acid, near the alkene can significantly accelerate the reaction.[9][10]
-
Use of Bulky Ligands: Bulky monophosphine ligands can be beneficial in reactions with hindered alkenes.[9][10]
Frequently Asked Questions (FAQs)
Q6: How do I choose the right palladium catalyst and ligand?
A: The choice depends heavily on the specific substrates.
-
Palladium Precursor: Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][2] Other sources like (C₆H₅CN)₂PdCl₂ or PdCl₂ can also be used.[2]
-
Ligands:
-
For simple aryl bromides and iodides, standard phosphine ligands like PPh₃ may suffice.
-
For less reactive aryl chlorides, bulky and electron-donating phosphines (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs) are often required to facilitate the difficult oxidative addition step.[2]
-
For controlling regioselectivity, bidentate ligands like dppp or BINAP can be employed.[1][2]
-
Q7: What is the role of the base and which one should I use?
A: The base is essential for neutralizing the hydrogen halide (HX) produced during the reaction and regenerating the Pd(0) catalyst.[1]
-
Common Bases: Triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc) are frequently used.[1][3][4]
-
Selection Criteria: The choice of base can affect the reaction rate and the formation of byproducts. For instance, in some cases, inorganic bases have been shown to give higher yields than organic bases.[3][4] The solubility of the base in the reaction solvent is also a key consideration.
Q8: What is the best solvent for a Heck reaction?
A: Highly polar aprotic solvents are generally preferred as they can help stabilize the catalytic species and often lead to higher reaction rates.[3]
-
Common Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are widely used.[3]
-
Solvent Effects: The choice of solvent can influence catalyst stability and product distribution. For example, using a less polar solvent might minimize alkene isomerization.
Q9: At what temperature should I run my Heck reaction?
A: The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability.
-
General Range: Temperatures typically range from 50°C to 140°C.[2][3][4]
-
Substrate Dependency: More challenging substrates, like aryl chlorides, often require higher temperatures to facilitate oxidative addition.[2]
-
Caution: Excessively high temperatures can lead to catalyst decomposition and the formation of side products. It is often beneficial to screen a range of temperatures to find the optimum for a specific reaction.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of a model Heck reaction. This data is synthesized from representative studies for illustrative purposes.
Table 1: Effect of Base and Solvent on Heck Reaction Yield [3][4][11]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | DMA | 50 | 1 | 99.87 |
| 2 | K₂CO₃ | DMA | 50 | 1 | 95.43 |
| 3 | Et₃N | DMA | 50 | 1 | 85.21 |
| 4 | Na₂CO₃ | DMF | 50 | 1 | 92.15 |
| 5 | Na₂CO₃ | Dioxane | 50 | 1 | No Reaction |
Reaction conditions: 1-bromo-4-nitrobenzene, styrene, Pd-L1 catalyst (0.5 mol%).
Table 2: Effect of Phosphine Ligand on Yield
| Ligand | Ligand:Pd Ratio | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2:1 | 100 | 24 | 75 |
| P(o-tol)₃ | 2:1 | 100 | 24 | 92 |
| dppf | 1:1 | 100 | 24 | 88 |
| P(tBu)₃ | 2:1 | 80 | 12 | 95 |
Reaction conditions: Aryl bromide, styrene, Pd(OAc)₂, base, DMF.
Experimental Protocols
General Protocol for a Heck Reaction
-
Preparation: To a flame-dried reaction vessel, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 mmol) and the degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: A general experimental workflow for the Heck reaction.
Caption: A decision tree for troubleshooting common Heck reaction issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05312A [pubs.rsc.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Preventing isomerization of 1-butene during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-butene, with a specific focus on preventing its isomerization to 2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes to produce 1-butene with high selectivity?
A1: The two main industrial and laboratory routes for the selective synthesis of 1-butene are:
-
Ethylene Dimerization: This is a highly selective process where two molecules of ethylene are combined to form 1-butene.[1][2][3] The choice of catalyst and reaction conditions is critical to maximize the yield of 1-butene and minimize the formation of 2-butene and higher oligomers.[2][4]
-
Ethanol Conversion: Bio-ethanol can be converted to 1-butene through catalytic processes. This route often involves dehydration and other subsequent reactions.[5] The catalyst systems are typically designed to favor the formation of C4 olefins, including 1-butene, while suppressing the formation of ethylene and other byproducts.[5]
Q2: How does isomerization of 1-butene to 2-butene occur?
A2: Isomerization of 1-butene to the more thermodynamically stable 2-butene (cis- and trans-) is often catalyzed by acidic sites on the catalyst or support. The reaction can also be promoted by certain metal catalysts and higher temperatures. The mechanism typically involves the formation of a carbocation intermediate which can then rearrange.
Q3: What are the key factors influencing the selectivity of 1-butene synthesis?
A3: The selectivity towards 1-butene is primarily influenced by:
-
Catalyst Selection: The choice of the active metal, ligands, and support material plays a crucial role. For instance, specific nickel-based metal-organic frameworks (MOFs) have demonstrated very high selectivity in ethylene dimerization.[2][3][6]
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the more stable 2-butene isomer.[1] Therefore, optimizing the reaction temperature is essential.
-
Pressure: In ethylene dimerization, ethylene pressure can significantly impact both the reaction rate and the selectivity towards 1-butene.[1][6]
-
Co-catalyst/Promoter: In some catalytic systems, the presence and concentration of a co-catalyst or promoter can dramatically affect the selectivity.[1]
-
Solvent: The choice of solvent can influence catalyst activity and selectivity.
Q4: Can polymerization be a problem during 1-butene synthesis?
A4: Yes, particularly in ethylene dimerization, the formation of polyethylene and other higher oligomers can be a significant side reaction.[1] This not only reduces the yield of 1-butene but can also lead to reactor fouling.[7] The catalyst system and reaction conditions must be carefully chosen to minimize polymer formation.
Troubleshooting Guides
Route 1: Ethylene Dimerization
| Problem | Potential Cause | Troubleshooting Steps |
| Low Selectivity to 1-Butene (High 2-Butene Content) | 1. Inappropriate Catalyst: The catalyst may have acidic sites promoting isomerization. | • Catalyst Screening: Evaluate catalysts known for high 1-butene selectivity, such as Ni-based MOFs (e.g., Ni-MFU-4l) or specific titanium-based systems.[1][2][3][4][6] • Support Modification: If using a supported catalyst, consider a more inert support or modify the support to neutralize acid sites. |
| 2. Suboptimal Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable 2-butene.[1] | • Temperature Optimization: Systematically lower the reaction temperature in increments to find the optimal balance between reaction rate and selectivity. For some systems, temperatures around 55-60°C have been shown to be effective.[1] | |
| 3. Incorrect Co-catalyst/Catalyst Ratio: The ratio of co-catalyst (e.g., triethylaluminum) to the main catalyst can influence selectivity.[1] | • Ratio Adjustment: Vary the molar ratio of the co-catalyst to the catalyst to optimize for 1-butene formation. | |
| Significant Polymer Formation | 1. High Catalyst Concentration: Excessive catalyst concentration can lead to uncontrolled oligomerization and polymerization. | • Catalyst Loading Optimization: Reduce the catalyst loading to the minimum required for efficient dimerization. |
| 2. High Reaction Temperature: Elevated temperatures can accelerate polymerization side reactions.[1] | • Temperature Control: Ensure precise and stable temperature control throughout the reaction. | |
| 3. Inappropriate Catalyst System: Some catalysts are inherently more prone to polymerization. | • Catalyst Selection: Choose a catalyst system known for minimizing polymer formation. The addition of a promoter like 1,2-dichloroethane (EDC) has been shown to reduce polymer by-products in some systems.[1] | |
| Low Ethylene Conversion | 1. Insufficient Catalyst Activity: The catalyst may be deactivated or inherently not active enough under the chosen conditions. | • Catalyst Activation: Ensure the catalyst is properly activated according to the established protocol. • Increase Catalyst Loading: Cautiously increase the amount of catalyst. • Increase Temperature/Pressure: Modestly increasing the temperature or ethylene pressure can enhance the reaction rate.[1] |
| 2. Presence of Impurities: Impurities in the ethylene feed or solvent can poison the catalyst. | • Feed Purification: Use high-purity ethylene and purify the solvent before use. |
Route 2: Ethanol Conversion
| Problem | Potential Cause | Troubleshooting Steps |
| Low Selectivity to 1-Butene (High Ethylene or 2-Butene Content) | 1. Inappropriate Catalyst Acidity: Strong Brønsted acid sites can favor ethylene formation through simple dehydration or promote the isomerization of 1-butene to 2-butene. | • Catalyst Selection/Modification: Utilize catalysts with a balanced acidity, such as certain HZSM-5 zeolites or Ag-ZrO2/SiO2 systems.[5] Modifying zeolites to tune their acidity can improve selectivity. |
| 2. High Reaction Temperature: Higher temperatures generally favor ethylene production and butene isomerization. | • Temperature Optimization: Conduct the reaction at the lowest temperature that allows for reasonable ethanol conversion to maximize 1-butene selectivity. | |
| 3. High Ethanol Conversion: At very high conversion levels, the consecutive isomerization of the initially formed 1-butene can become more significant. | • Contact Time Adjustment: Reduce the contact time of the reactants with the catalyst by increasing the space velocity. | |
| Catalyst Deactivation | 1. Coke Formation: Deposition of carbonaceous materials (coke) on the catalyst surface is a common cause of deactivation in ethanol conversion processes.[8] | • Regeneration: Implement a regeneration procedure for the catalyst, which typically involves controlled combustion of the coke in air. • Reaction Condition Optimization: Operating at lower temperatures or introducing a co-feed like hydrogen can sometimes mitigate coke formation. |
| 2. Sintering of Active Sites: High reaction or regeneration temperatures can lead to the agglomeration (sintering) of metal particles, reducing the active surface area.[8] | • Temperature Control: Maintain strict control over reaction and regeneration temperatures to avoid exceeding the thermal stability limits of the catalyst. |
Quantitative Data Presentation
Table 1: Performance of Various Catalysts in Selective Ethylene Dimerization to 1-Butene.
| Catalyst System | Temperature (°C) | Pressure (bar) | Co-catalyst/Promoter | Ethylene Conversion (%) | 1-Butene Selectivity (%) | Reference |
| Ni(10%)-MFU-4l | 25 | 30 | 100 equiv. MAO | - | 94.9 (in C4 fraction) | [2] |
| Ni(1%)-MFU-4l | 25 | 50 | 500 equiv. MAO | - | 96.2 | [2][3] |
| Ti(OC4H9)4/TEA/THF | 60 | 22 | TEA/THF | - | Increased with temp. up to 60°C | [1] |
| Ti(OC4H9)4/TEA/THF/EDC | 55 | 22 | TEA/THF/EDC | - | High | [1] |
| Ni-AlKIT-6 | 60 | 3 | None | 73 (initial) | 97.4 (in C4 fraction) | [9] |
MAO: Methylaluminoxane, TEA: Triethylaluminum, THF: Tetrahydrofuran, EDC: 1,2-dichloroethane.
Table 2: Catalyst Performance in Ethanol Conversion to Butenes.
| Catalyst System | Temperature (°C) | Ethanol Conversion (%) | Butene-rich Olefin Selectivity (%) | Notes | Reference |
| Ag-ZrO2/SBA-16 | 350 | 99 | 88 | Balanced metal and Lewis acid sites are crucial. | [5] |
| nano-HZSM-5/γ-Al2O3 Hybrid | 240 | - | - | Combines advantages of both materials. | [10] |
Experimental Protocols
Protocol 1: Selective Ethylene Dimerization using a Titanium-Based Catalyst
This protocol is based on the system described by S. M. M. Mortazavi et al.[1]
1. Catalyst Preparation (in-situ): a. To a stirred, nitrogen-purged reactor containing 400 mL of n-heptane, add the titanium catalyst precursor (e.g., Titanium (IV) butoxide). b. Introduce the co-catalyst/activator (e.g., Triethylaluminum - TEA) and modifier (e.g., Tetrahydrofuran - THF) at the desired molar ratios (e.g., Ti:Al:THF = 1:4:4). c. If using a promoter, add it at this stage (e.g., 1,2-dichloroethane - EDC, with a Ti:EDC molar ratio of 1:5).
2. Reaction Procedure: a. Pressurize the reactor with ethylene to the desired pressure (e.g., 22 bar). b. Heat the reactor to the target temperature (e.g., 55 °C) while stirring vigorously (e.g., 900 rpm). c. Maintain the reaction for a set duration (e.g., 30 minutes). d. After the reaction, cool the reactor and carefully vent the unreacted ethylene. e. Quench the reaction by adding a small amount of a deactivating agent (e.g., water or a dilute acid).
3. Product Analysis: a. Collect the liquid and gas phases from the reactor. b. Analyze the product distribution using Gas Chromatography (GC) to determine the conversion of ethylene and the selectivity towards 1-butene, 2-butene, and other oligomers.
Protocol 2: Selective Conversion of Ethanol to Butenes using Ag-ZrO2/SiO2 Catalyst
This protocol is based on the work by V. Dagle et al.[5]
1. Catalyst Preparation: a. Synthesize the Ag-ZrO2/SBA-16 catalyst as described in the literature, ensuring a balanced composition of metal and Lewis acid sites.
2. Reaction Setup: a. Pack a fixed-bed reactor with a known amount of the Ag-ZrO2/SBA-16 catalyst. b. Activate the catalyst in-situ by heating under an inert gas flow.
3. Reaction Procedure: a. Introduce a feed stream of ethanol vapor, typically diluted with an inert gas (e.g., nitrogen), into the reactor. A hydrogen co-feed may also be used to tune selectivity. b. Maintain the reactor at the desired temperature (e.g., 350 °C) and pressure. c. Continuously monitor the composition of the reactor effluent using an online Gas Chromatograph (GC).
4. Data Analysis: a. Calculate the ethanol conversion and the selectivity to 1-butene, 2-butenes, ethylene, and other byproducts from the GC data.
Visualizations
Caption: Workflow for selective ethylene dimerization to 1-butene.
Caption: Key strategies to prevent 1-butene isomerization.
References
- 1. ijcea.org [ijcea.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pages.uoregon.edu [pages.uoregon.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Dimerization of Ethylene to 1-Butene with a Porous Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijitee.org [ijitee.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting low yield in Grignard synthesis of 1-phenyl-1-butanol
Technical Support Center: Grignard Synthesis of 1-Phenyl-1-butanol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the low yield in the Grignard synthesis of 1-phenyl-1-butanol from a phenylmagnesium halide and butanal.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction fails to initiate. The solution does not become cloudy or generate heat. What is the issue?
A: This is a common problem, typically related to the magnesium metal's surface passivity or the presence of moisture. The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[1][2]
Solutions:
-
Magnesium Activation: Activate the magnesium surface before adding the bulk of the aryl halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings with a glass rod (with caution) to expose a fresh surface.[3][4][5]
-
Anhydrous Conditions: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere) and that all solvents and reagents are anhydrous.[4][6] Even trace amounts of water can inhibit the reaction initiation.
Q2: The reaction produced a significant amount of benzene instead of the target alcohol. What went wrong?
A: The formation of benzene indicates that the phenylmagnesium bromide reagent was protonated (quenched) before it could react with the butanal. Grignard reagents are extremely strong bases and will react with any available acidic proton source.[2][7]
Primary Cause:
-
Water Contamination: The most common cause is the presence of water in the solvent, reagents, or glassware.[8][9] The Grignard reagent will readily abstract a proton from water to form benzene and magnesium hydroxybromide.[2][8]
-
Other Protic Species: Other sources of acidic protons, such as alcohols or acidic impurities in the butanal, will also quench the Grignard reagent.
Solutions:
-
Strict Anhydrous Technique: Use freshly distilled, anhydrous solvents (like diethyl ether or THF).[4][10] Ensure butanal is pure and dry. All glassware must be completely free of water.[6]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
Q3: My main byproduct is a high-boiling point solid identified as biphenyl. How can I minimize its formation?
A: The formation of biphenyl (Ph-Ph) is a result of a side reaction known as Wurtz coupling.[3][11] This occurs when a molecule of the formed phenylmagnesium bromide reacts with a molecule of unreacted bromobenzene.[3][12]
Factors Promoting Wurtz Coupling:
-
High Local Concentration of Aryl Halide: Adding the bromobenzene too quickly creates localized areas of high concentration, favoring the coupling reaction.[3][13]
-
Elevated Temperature: The Grignard formation is exothermic. If the temperature rises uncontrollably, the rate of Wurtz coupling increases significantly.[3][4][14]
Solutions:
-
Slow, Dropwise Addition: Add the solution of bromobenzene in ether to the magnesium suspension slowly and dropwise to maintain a low concentration of the halide.[3][13]
-
Temperature Control: Maintain a steady, gentle reflux during the Grignard formation. Use a water bath to moderate the temperature if necessary.[4]
Q4: I recovered a large portion of my starting material (butanal) even though the Grignard reagent seemed to have formed correctly. Why is the yield still low?
A: This suggests a competing side reaction is consuming the reagents. The most likely cause is the enolization of butanal.[4][15] The Grignard reagent, being a strong base, can remove an acidic α-hydrogen from the butanal to form a magnesium enolate. This consumes both the aldehyde and the Grignard reagent without forming the desired C-C bond.[15]
Solutions:
-
Lower the Reaction Temperature: Nucleophilic addition to the carbonyl is generally favored at lower temperatures, while enolization is more prevalent at higher temperatures. Add the butanal solution to the Grignard reagent at a reduced temperature (e.g., 0 °C or lower).[1]
-
Reverse Addition: Slowly add the butanal to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess relative to the aldehyde, which can help favor the nucleophilic addition pathway.
Data Presentation
Table 1: Troubleshooting Summary
| Symptom / Observation | Probable Cause | Recommended Solution(s) |
| Reaction fails to initiate. | Inactive magnesium surface (MgO layer).[1][2] | Activate Mg with iodine or by crushing; Ensure strictly anhydrous conditions.[3][5] |
| Benzene is the major product. | Quenching of Grignard reagent by protic species.[2][8] | Use oven/flame-dried glassware; Use anhydrous solvents and reagents; Run under an inert atmosphere.[6] |
| High yield of biphenyl byproduct. | Wurtz-type coupling reaction.[3][14] | Add aryl halide solution slowly and dropwise; Control reaction temperature to maintain gentle reflux.[3][4] |
| High recovery of unreacted butanal. | Enolization of the aldehyde by the Grignard reagent.[4][15] | Add butanal to the Grignard reagent at low temperatures (0 °C or below).[1] |
| Reaction mixture becomes dark/black. | Prolonged heating or side reactions.[16] | Avoid excessive heating times; monitor the reaction for the disappearance of magnesium. |
Table 2: Illustrative Effect of Solvent on Wurtz Coupling
The choice of solvent can significantly impact the formation of Wurtz coupling byproducts. The following data for a benzylic halide system illustrates this principle.
| Solvent | Approximate Yield of Desired Product (%) | Comments |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling observed.[3] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[3] |
| Data adapted from a representative system to show solvent effects.[3] Actual yields will vary. |
Experimental Protocols
Generalized Protocol for Synthesis of 1-Phenyl-1-butanol
Safety Note: Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the laboratory. All operations should be performed in a certified fume hood.
1. Preparation and Setup:
-
All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried for at least 4 hours at 120°C or flame-dried under vacuum.[17]
-
Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Fit drying tubes (e.g., with CaCl₂) to the condenser and dropping funnel.
2. Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) into the reaction flask.
-
Add a single crystal of iodine as an initiator.[3]
-
Prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium. Wait for the reaction to initiate, which is indicated by the disappearance of the iodine color, gentle refluxing, and the appearance of a cloudy gray suspension.[3] Gentle warming with the palm of a hand may be necessary.[5]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady, gentle reflux.[5]
-
After the addition is complete, allow the mixture to stir until most of the magnesium has been consumed.
3. Reaction with Butanal:
-
Cool the gray Grignard reagent solution in an ice-water bath.
-
Add a solution of butanal (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add the butanal solution dropwise to the stirred, cooled Grignard reagent. The reaction is exothermic, and a thick precipitate may form.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes.
4. Quenching and Workup:
-
Cool the reaction flask again in a large ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[3][17]
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer two more times with diethyl ether.[17]
-
Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[17]
5. Purification:
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude 1-phenyl-1-butanol can be purified by vacuum distillation.
Visualizations
The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting.
Caption: Key reaction pathways in the Grignard synthesis.
Caption: Troubleshooting workflow for low Grignard yield.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. leah4sci.com [leah4sci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Wittig Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove from my reaction mixture?
A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often shares similar solubility profiles with many desired alkene products. This similarity in physical properties makes its removal by standard laboratory techniques like extraction and simple crystallization challenging. Its effective removal is a frequent obstacle in processes that generate it, including the Wittig, Mitsunobu, and Staudinger reactions.[1]
Q2: What are the primary strategies for removing TPPO?
A2: The main approaches for removing TPPO from a reaction mixture can be broadly categorized into three methods:
-
Precipitation and Crystallization: This strategy leverages the differences in solubility between the desired product and TPPO in various solvent systems.[1]
-
Chromatography: This technique separates the product from TPPO based on their differential adsorption to a stationary phase, such as silica gel.[1]
-
Chemical Conversion: This method involves reacting TPPO with a specific reagent to transform it into an easily separable derivative, typically an insoluble salt.[1]
Q3: How do I choose the most suitable method for my experiment?
A3: The optimal method for TPPO removal depends on several factors, including the polarity and stability of your product, the solvent used in your reaction, and the scale of the synthesis. The flowchart below provides a general decision-making framework.
Caption: Decision tree for selecting a TPPO removal method.
Troubleshooting Guides
Issue: My product and TPPO are co-eluting during column chromatography.
This is a common challenge when the polarity of the desired product and TPPO are very similar.
-
Solution 1: Silica Plug Filtration. For products that are significantly less polar than TPPO, a rapid silica plug filtration can be highly effective.[2][3] The highly polar TPPO adsorbs strongly to the silica gel, while the less polar product can be eluted with a non-polar solvent.
-
Solution 2: Precipitation with a Metal Salt. The Lewis basicity of the phosphine oxide allows it to form insoluble complexes with various metal salts.[4] This method is particularly useful when chromatography is not a viable option.
Issue: I want to avoid column chromatography for a large-scale reaction.
Chromatography is often not practical for large-scale purifications.
-
Solution 1: Selective Precipitation with Non-Polar Solvents. This is a straightforward approach where a non-polar solvent is used to selectively precipitate the sparingly soluble TPPO.
-
Solution 2: Precipitation with Metal Salts. Forming an insoluble complex of TPPO with a metal salt is a highly effective and scalable method for its removal.
Issue: Precipitation with metal salts is not working in my reaction solvent.
The effectiveness of metal salt precipitation is highly dependent on the solvent system.
-
Solution: Choose the appropriate metal salt for your solvent.
Quantitative Data on TPPO Removal Methods
The following tables provide a summary of the efficiency of different precipitation-based removal methods for triphenylphosphine oxide.
Table 1: Efficiency of TPPO Precipitation with Metal Salts
| Reagent | Solvent | TPPO Removal Efficiency |
| ZnCl₂ (1 equiv.) | Ethanol | 90% |
| ZnCl₂ (2 equiv.) | Ethanol | >95% |
| ZnCl₂ (3 equiv.) | Ethanol | Not Detected |
| MgCl₂ | Toluene | Reduced from 37.18 to 0.15 area % (HPLC) |
| CaBr₂ | THF | 95-98% |
Table 2: Solubility of Triphenylphosphine Oxide in Various Solvents
| Solvent | Solubility |
| Deionized Water | Almost Insoluble |
| Cyclohexane | Almost Insoluble |
| Petroleum Ether | Almost Insoluble |
| Hexane | Almost Insoluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Isopropyl Alcohol (IPA) | Soluble |
| Dichloromethane | Soluble |
Experimental Protocols & Workflows
Method 1: Silica Plug Filtration
This method is ideal for non-polar products that have a significantly different polarity from TPPO.
Experimental Protocol:
-
Concentrate: Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Suspend: Suspend the residue in a minimal amount of a non-polar solvent, such as hexane or a pentane/ether mixture.
-
Prepare Plug: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Load and Elute: Pass the suspension of the crude product through the silica plug. Elute the desired product with a suitable non-polar solvent system, leaving the highly polar TPPO adsorbed to the silica gel. This process may need to be repeated for complete removal.[1][2][3]
Caption: Experimental workflow for TPPO removal by silica plug filtration.
Method 2: Precipitation with Zinc Chloride (ZnCl₂)
This method is effective for removing TPPO from polar solvents.
Experimental Protocol:
-
Dissolve: If the reaction was not performed in a polar solvent, dissolve the crude reaction mixture in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Precipitate: Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Stirring and scraping the inside of the flask can help induce precipitation.
-
Filter: Filter the mixture to remove the precipitate.
-
Work-up: Concentrate the filtrate to remove the ethanol. The resulting residue can be slurried with a solvent like acetone to remove any excess, insoluble zinc chloride.[1]
Caption: Experimental workflow for TPPO removal by ZnCl₂ precipitation.
Method 3: Chemical Conversion with Oxalyl Chloride
This method converts TPPO into an insoluble salt, which can be easily removed by filtration.
Experimental Protocol:
-
Cool: Cool the crude reaction mixture to a low temperature (e.g., -78 °C).
-
Add Reagent: Slowly add oxalyl chloride to the cooled mixture. This reaction converts TPPO into an insoluble chlorophosphonium salt.
-
Filter: The insoluble salt can then be removed by simple filtration.
Caption: Workflow for TPPO removal by chemical conversion.
References
- 1. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 3. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 4. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Challenges in the scale-up of (E)-1-Phenyl-1-butene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of (E)-1-Phenyl-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three most prevalent methods for the synthesis of this compound are the Wittig reaction, the Heck reaction, and the acid-catalyzed dehydration of 1-phenyl-1-butanol. Each method offers distinct advantages and presents unique challenges, particularly during scale-up.
Q2: Which synthesis route is preferred for high stereoselectivity of the (E)-isomer?
A2: The Heck reaction generally provides high selectivity for the (E)-isomer due to the syn-addition of the organopalladium species to the alkene followed by syn-β-hydride elimination.[1] Stabilized Wittig reactions can also favor the (E)-alkene, though the selectivity can be highly dependent on reaction conditions.[2]
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: Key safety concerns vary by method. For the Wittig reaction, the use of pyrophoric reagents like n-butyllithium requires strict anhydrous and inert atmosphere conditions. The reaction can also be exothermic, necessitating careful temperature control on a large scale.[3] Acid-catalyzed dehydration uses strong, corrosive acids and can have exothermic potential. The Heck reaction often uses flammable solvents and requires careful handling of palladium catalysts.
Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction at a large scale?
A4: Removing triphenylphosphine oxide (TPPO) is a significant challenge in scaling up the Wittig reaction. Chromatography is often not feasible for large quantities. Alternative methods include:
-
Precipitation/Crystallization: TPPO has low solubility in nonpolar solvents like hexanes or cyclohexane. After the reaction, a solvent swap to a nonpolar solvent can precipitate the TPPO, which can then be removed by filtration.[4][5]
-
Complexation with Metal Salts: TPPO forms insoluble complexes with metal salts such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). Adding a solution of these salts can precipitate a TPPO-metal complex that is easily filtered off.[6]
Troubleshooting Guides
Method 1: Wittig Reaction
The Wittig reaction is a versatile method for alkene synthesis but can present challenges related to stereoselectivity, yield, and purification.
Troubleshooting Common Issues in Wittig Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inefficient Ylide Formation: Insufficiently strong base, presence of moisture or protic impurities.[7] | - Use a strong, fresh base (e.g., n-BuLi, NaH, KHMDS).- Ensure all glassware is flame-dried and reagents/solvents are anhydrous.[3]- Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Poor Quality Reagents: Decomposed phosphonium salt or aldehyde. | - Use freshly purified reagents. Aldehydes can oxidize on storage. | |
| Poor (E)-Stereoselectivity (High (Z)-isomer content) | Use of Non-stabilized or Semi-stabilized Ylide Conditions: The ylide from propyltriphenylphosphonium bromide is semi-stabilized, and conditions can influence the E/Z ratio.[2] | - Solvent Choice: Polar aprotic solvents can sometimes favor the (E)-isomer with semi-stabilized ylides. However, for non-stabilized ylides, polar solvents can increase Z-selectivity.[8]- Base/Additives: The presence of lithium salts can decrease E-selectivity. Using sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) to create "salt-free" conditions can improve selectivity.[9]- Temperature: Running the reaction at lower temperatures during ylide formation and subsequent addition of the aldehyde can sometimes influence selectivity. |
| Difficulty Removing Triphenylphosphine Oxide (TPPO) | High Polarity and Solubility of TPPO: TPPO is often soluble in the same solvents as the product, making simple extraction difficult.[5] | - Solvent Precipitation: After reaction completion, perform a solvent swap to a non-polar solvent like hexane or cyclohexane to precipitate the TPPO.[4]- Metal Salt Complexation: Add a solution of ZnCl₂ in a polar solvent like ethanol to the crude mixture to precipitate an insoluble ZnCl₂(TPPO)₂ complex.[10]- Aqueous Extraction (for Horner-Wadsworth-Emmons variant): Use of a phosphonate ester in an HWE reaction results in a water-soluble phosphate byproduct that is easily removed during workup.[7] |
Quantitative Data: Effect of Reaction Parameters on Wittig Reaction
| Parameter | Condition | Approximate E:Z Ratio | Approximate Yield (%) |
| Base | n-BuLi in THF | Varies, can be close to 1:1 | Good |
| NaHMDS in THF (salt-free) | Higher E-selectivity favored | Good | |
| Solvent | Toluene (nonpolar) | Favors Z-isomer | Moderate |
| Dichloromethane (polar aprotic) | Can increase E-isomer formation | Moderate-Good | |
| Water (polar protic, with phase transfer catalyst) | High E-selectivity reported for some systems | Varies |
Note: Data is generalized from studies on similar semi-stabilized ylides. Specific ratios for 1-phenyl-1-butene may vary.
Method 2: Heck Reaction
The Heck reaction offers high (E)-stereoselectivity but can be sensitive to catalyst activity, reagent purity, and reaction conditions.
Troubleshooting Common Issues in Heck Reaction Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Deactivation: Formation of inactive palladium black due to oxygen, high temperatures, or impurities.[1] | - Ensure all solvents and reagents are thoroughly degassed.- Maintain a strict inert atmosphere (N₂ or Ar).- Optimize the reaction temperature; excessive heat can degrade the catalyst. |
| Poor Catalyst Activity: Inappropriate ligand, insufficient catalyst loading. | - Screen different phosphine ligands. Bulky, electron-rich ligands can be effective.[11]- Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). | |
| Formation of Byproducts | Alkene Isomerization: The palladium-hydride intermediate can catalyze the isomerization of the product or starting material. | - Minimize reaction time and temperature after product formation.- The addition of halide salts like LiCl can sometimes suppress isomerization.[1] |
| Homocoupling of Aryl Halide: Can occur at higher temperatures. | - Lower the reaction temperature. | |
| Inconsistent Results at Scale | Poor Heat and Mass Transfer: Inefficient mixing or localized overheating can lead to catalyst decomposition and side reactions. | - Ensure adequate agitation for the reactor size.- For exothermic reactions, control the rate of reagent addition to manage the internal temperature. |
Quantitative Data: Effect of Reaction Parameters on Heck Reaction
| Parameter | Condition | Approximate Yield (%) |
| Catalyst Loading (Pd(OAc)₂) | 0.5 mol% | Moderate |
| 1-2 mol% | Good to Excellent[4] | |
| 5 mol% | High (often used for difficult couplings) | |
| Ligand | PPh₃ | Commonly used, generally effective |
| Bulky phosphine ligands (e.g., P(t-Bu)₃) | Can improve yields for less reactive halides | |
| Base | Triethylamine (Et₃N) | Commonly used organic base |
| K₂CO₃ | Inorganic base, can be effective[4] |
Note: Yields are highly dependent on the specific aryl halide, alkene, ligand, and solvent system used.
Method 3: Acid-Catalyzed Dehydration of 1-Phenyl-1-butanol
This method is straightforward but can suffer from a lack of selectivity and the formation of multiple byproducts.
Troubleshooting Common Issues in Dehydration Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Alkene | Incomplete Reaction: Insufficient acid catalyst, low temperature, or short reaction time. | - Increase catalyst loading or use a stronger acid.- Increase reaction temperature.[12]- Increase reaction time, monitoring by TLC or GC. |
| Polymerization: The acidic conditions and heat can cause the alkene product to polymerize. | - Distill the alkene product from the reaction mixture as it forms.- Avoid excessively high temperatures. | |
| Formation of Multiple Isomers | Carbocation Rearrangements: While less common for this specific substrate, rearrangements can occur.[13] | - This is an inherent challenge of E1 reactions. Purification will be necessary. |
| Mixture of (E) and (Z) Isomers and Positional Isomers: The reaction typically yields a mixture of 1-phenyl-1-butene (E and Z) and 1-phenyl-2-butene. | - The (E)-isomer is thermodynamically favored and should be the major product.[13] Purification by fractional distillation or chromatography is required to isolate the pure (E)-isomer. | |
| Dark Reaction Mixture/Tar Formation | Oxidation by Acid: Concentrated sulfuric acid is a strong oxidizing agent and can cause charring.[14] | - Use a non-oxidizing acid like concentrated phosphoric acid (H₃PO₄).[14]- Avoid excessively high temperatures. |
| Formation of Ether Byproduct | Competing S(N)2 Reaction: At lower temperatures, an alcohol molecule can act as a nucleophile, leading to ether formation.[13] | - Increase the reaction temperature to favor the E1 elimination pathway. |
Quantitative Data: Product Distribution in Dehydration of 1-Phenyl-1-butanol
| Acid Catalyst | Temperature | Major Product | Minor Products |
| H₂SO₄ (conc.) | High | This compound | (Z)-1-Phenyl-1-butene, 1-Phenyl-2-butene, oxidation/polymerization byproducts |
| H₃PO₄ (conc.) | High | This compound | (Z)-1-Phenyl-1-butene, 1-Phenyl-2-butene (less charring than H₂SO₄) |
Experimental Protocols & Visualizations
Protocol 1: Wittig Reaction for this compound
This protocol details the in-situ generation of the propylidene triphenylphosphorane ylide followed by its reaction with benzaldehyde.[3]
Materials:
-
Propyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar) equipped with a stir bar, thermometer, and septa.
-
Add propyltriphenylphosphonium bromide and anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-BuLi dropwise, maintaining the internal temperature below 5 °C. The solution will turn a deep orange/red color, indicating ylide formation. Stir for 30 minutes at 0 °C.
-
Add benzaldehyde dropwise at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, monitoring progress by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with hexanes) to separate this compound from triphenylphosphine oxide.[2]
Protocol 2: Heck Reaction for this compound
This protocol outlines a general procedure for the palladium-catalyzed coupling of iodobenzene and 1-butene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Iodobenzene
-
1-Butene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, PPh₃, and the base (Et₃N).
-
Add anhydrous, degassed DMF.
-
Add iodobenzene.
-
Bubble 1-butene gas through the mixture or add a condensed, pre-weighed amount.
-
Seal the vessel and heat to 80-100 °C, monitoring by GC or TLC until the iodobenzene is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography (hexane eluent) to isolate this compound.
Protocol 3: Dehydration of 1-Phenyl-1-butanol
This protocol describes the acid-catalyzed dehydration to form 1-phenyl-1-butene.
Materials:
-
1-Phenyl-1-butanol
-
Concentrated Phosphoric Acid (H₃PO₄) or Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Set up a distillation apparatus with a round-bottom flask containing 1-phenyl-1-butanol and a catalytic amount of strong acid (e.g., H₃PO₄).
-
Gently heat the mixture. The lower-boiling alkene product will distill as it is formed, along with water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with water and then brine.
-
Dry the organic layer with a suitable drying agent (e.g., anhydrous CaCl₂).
-
The product can be further purified by fractional distillation to isolate pure this compound.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 13. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 14. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Monitoring (E)-1-Phenyl-1-butene Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions forming (E)-1-Phenyl-1-butene using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: How can I use TLC to monitor the progress of my reaction?
A1: TLC is a quick and effective method to qualitatively monitor your reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually track the consumption of the starting material and the formation of the product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q2: What is a good starting solvent system for TLC analysis of this compound?
A2: A common and effective starting solvent system is a mixture of hexane and ethyl acetate.[1] A low polarity system, such as 5% ethyl acetate in hexane, is often a good starting point for these relatively nonpolar compounds.[2] You can adjust the ratio to achieve optimal separation.
Q3: How do I visualize the spots on the TLC plate?
A3: Since this compound is a UV-active compound due to the phenyl group, the primary visualization method is a UV lamp (254 nm). The spots will appear as dark areas on a fluorescent green plate.[1] Staining with potassium permanganate can also be effective as it reacts with the double bond of the alkene, appearing as yellow spots on a purple background.[3]
Q4: Can TLC distinguish between the (E) and (Z) isomers of 1-Phenyl-1-butene?
A4: Yes, TLC can often separate (E) and (Z) isomers. The trans ((E)) isomer is generally less polar than the cis ((Z)) isomer.[2] This difference in polarity means the (E)-isomer will have a higher Rf value (travel further up the plate) than the (Z)-isomer in a normal-phase TLC system.[4]
Q5: When should I use GC instead of TLC to monitor my reaction?
A5: GC is a quantitative technique that provides more detailed information than TLC. Use GC when you need to determine the precise ratio of reactants to products, quantify the yield of your reaction, or accurately determine the isomeric ratio of (E)- to (Z)-1-Phenyl-1-butene.
Q6: What type of GC column is best for separating (E)- and (Z)-1-Phenyl-1-butene?
A6: A nonpolar capillary column, such as one with a dimethylpolysysiloxane stationary phase (e.g., DB-1 or DB-5), is a good choice for separating these isomers based on their boiling points.[5] On such columns, the more volatile trans ((E)) isomer typically elutes before the cis ((Z)) isomer.[5]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. Mark evenly spaced starting points for each sample.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or hexane. Prepare separate dilute solutions of your starting materials for use as standards.
-
Spotting: Use a capillary tube to spot a small amount of each prepared sample onto the marked starting points on the TLC plate. Keep the spots as small as possible.[6]
-
Development: Place the spotted TLC plate in a developing chamber containing your chosen solvent system (e.g., 5% ethyl acetate in hexane). Ensure the solvent level is below the starting line.[6] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[1] Visualize the spots under a UV lamp and circle them with a pencil.
-
Analysis: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Compare the Rf values of the reaction mixture to your standards to determine the presence of starting material and product.
Protocol 2: Gas Chromatography (GC)
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a high-purity volatile solvent such as hexane or dichloromethane to a concentration of approximately 1-100 ppm.[7]
-
Instrument Setup:
-
Column: Use a nonpolar capillary column (e.g., 30 m x 0.25 mm with a 0.25 µm film of 5% phenyl–95% dimethylpolysiloxane).[8]
-
Carrier Gas: Use nitrogen or helium at a constant flow rate.[8]
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample, typically 250 °C.[9]
-
Detector: A Flame Ionization Detector (FID) is suitable for hydrocarbon analysis. Set the temperature to 250-300 °C.[8][9]
-
Oven Program: A suitable starting temperature program is an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, held for 5 minutes.[7]
-
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.
-
Analysis: Identify the peaks in the resulting chromatogram by comparing their retention times to those of known standards. The peak area can be used to determine the relative concentrations of each component in the mixture.
Data Presentation
Table 1: Representative TLC Rf Values on a Silica Gel Plate
| Compound | Typical Solvent System | Polarity | Expected Rf Value |
| Benzaldehyde (Starting Material) | 10% Ethyl Acetate in Hexane | More Polar | ~ 0.4 |
| 1-Phenyl-1-butanol (Starting Material) | 20% Ethyl Acetate in Hexane | Most Polar | ~ 0.25 |
| (Z)-1-Phenyl-1-butene | 5% Ethyl Acetate in Hexane | Less Polar | ~ 0.5 |
| This compound (Product) | 5% Ethyl Acetate in Hexane | Least Polar | ~ 0.6 |
Note: Rf values are indicative and can vary based on the specific conditions (plate, temperature, chamber saturation).
Table 2: Representative GC Retention Times
| Compound | Boiling Point (°C) | Kovats Retention Index (Non-polar column) | Expected Elution Order | Representative Retention Time (min) |
| Benzaldehyde | 178.1 | ~961 | 1 | ~ 5.5 |
| 1-Phenyl-1-butanol | 219 | ~1215 | 4 | ~ 11.0 |
| This compound | 187-189 | ~1105 - 1120[7][10] | 2 | ~ 8.5 |
| (Z)-1-Phenyl-1-butene | 185-187 | ~1111[11] | 3 | ~ 8.8 |
Note: Based on a typical non-polar column and temperature program. The (E)-isomer is more volatile and generally elutes before the (Z)-isomer on non-polar columns.[5] Retention times are for illustrative purposes and will vary with the specific GC method.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | Sample is too concentrated.[12] | Dilute the sample before spotting.[12] |
| The developing solvent is too polar. | Decrease the polarity of the solvent system (e.g., decrease the percentage of ethyl acetate). | |
| The sample is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the solvent system.[12] | |
| Rf values are too low (spots don't move far) | The developing solvent is not polar enough.[12] | Increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate).[12] |
| Rf values are too high (spots run with the solvent front) | The developing solvent is too polar.[12] | Decrease the polarity of the solvent system.[12] |
| No spots are visible | The sample is too dilute.[13] | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[13] |
| The compound is not UV-active. | Use a visualizing stain such as potassium permanganate. | |
| The compound is volatile and has evaporated.[12] | Visualize the plate immediately after development.[3] | |
| Poor separation between spots | The solvent system is not optimal. | Try a different solvent system. Running several TLCs with different solvents in parallel can help identify the best system.[14] |
GC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks observed | Syringe issue (not drawing up sample). | Check that the syringe is functioning correctly and drawing up your sample. |
| Injector or detector malfunction. | Verify injector and detector temperatures and gas flows. | |
| Broad or tailing peaks | Column contamination. | Bake out the column at a high temperature.[7] |
| Active sites in the injector liner or column. | Use a deactivated liner or a fresh column. | |
| Poor resolution between (E) and (Z) isomers | Inappropriate temperature program. | Optimize the temperature ramp rate. A slower ramp can improve separation.[2] |
| Carrier gas flow rate is not optimal. | Adjust the carrier gas flow rate to the optimal level for your column. | |
| Column is not suitable. | Ensure you are using a column with sufficient length and appropriate stationary phase. | |
| Ghost peaks appear | Carryover from a previous injection.[7] | Run a blank solvent injection to clean the system. |
| Septum bleed. | Replace the injector septum.[7] | |
| Reduced peak size | Leak in the system. | Check for leaks at the injector, detector, and column fittings. |
| Incorrect injection technique. | Ensure a consistent and rapid injection. |
Visualizations
Caption: Workflow for monitoring this compound reactions.
Caption: Troubleshooting common TLC issues.
References
- 1. brainly.com [brainly.com]
- 2. google.com [google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (CAS 1005-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. benchchem.com [benchchem.com]
- 7. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. (Z)-1-Phenyl-1-butene | C10H12 | CID 5462907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. 1-phenyl-1-butene | CAS#:824-90-8 | Chemsrc [chemsrc.com]
- 14. rsc.org [rsc.org]
Validation & Comparative
Spectroscopic Showdown: A Comparative Guide to Differentiating (E)- and (Z)-1-phenyl-1-butene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of geometric isomers is a critical step in chemical synthesis and characterization. The (E) and (Z) isomers of 1-phenyl-1-butene, while structurally similar, exhibit distinct spectroscopic signatures that allow for their unambiguous differentiation. This guide provides a comprehensive comparison of their spectroscopic properties, supported by established data and detailed experimental protocols.
The key to distinguishing between the (E) and (Z) isomers of 1-phenyl-1-butene lies in the spatial arrangement of the substituents around the carbon-carbon double bond. In the (E) isomer (trans), the phenyl group and the ethyl group are on opposite sides of the double bond, leading to a more linear and sterically less hindered structure. Conversely, in the (Z) isomer (cis), these groups are on the same side, resulting in increased steric strain and a different electronic environment. These structural nuances are reflected in their respective ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra.
Comparative Spectroscopic Data
The following tables summarize the expected and observed quantitative data for the spectroscopic analysis of (E)- and (Z)-1-phenyl-1-butene.
¹H NMR Spectroscopy Data
Key differentiators in the ¹H NMR spectra are the chemical shifts of the vinylic protons and, most importantly, the magnitude of the coupling constant (J) between them.
| Parameter | (E)-1-phenyl-1-butene | (Z)-1-phenyl-1-butene | Rationale for Difference |
| Vinylic Proton (H-1) δ (ppm) | ~6.35 (d) | ~6.25 (d) | The vinylic proton in the (Z) isomer is more shielded by the nearby phenyl ring. |
| Vinylic Proton (H-2) δ (ppm) | ~6.20 (dt) | ~5.60 (dt) | Significant shielding of this proton in the (Z) isomer due to the anisotropic effect of the cis-phenyl group. |
| J-coupling (H-1, H-2) (Hz) | ~15-16 | ~11-12 | The dihedral angle between trans-vinylic protons results in a much larger coupling constant compared to cis-protons.[1] |
¹³C NMR Spectroscopy Data
The steric hindrance in the (Z) isomer influences the chemical shifts of the carbon atoms, particularly those of the ethyl group.
| Carbon Atom | This compound (Expected δ, ppm) | (Z)-1-phenyl-1-butene (Expected δ, ppm) | Rationale for Difference |
| Vinylic C-1 | ~131 | ~130 | Minor difference due to overall electronic environment. |
| Vinylic C-2 | ~129 | ~128 | Minor difference due to overall electronic environment. |
| Allylic CH₂ | ~26 | ~21 | The CH₂ group in the (Z) isomer experiences a shielding (upfield shift) effect due to steric compression (gamma-gauche effect) from the phenyl ring.[2][3] |
| Methyl CH₃ | ~14 | ~13 | Minor shielding effect in the (Z) isomer. |
| Aromatic C (ipso) | ~138 | ~139 | The ipso-carbon is slightly deshielded in the (Z) isomer. |
IR Spectroscopy Data
The most definitive diagnostic feature in the IR spectra is the position of the C-H out-of-plane bending vibration for the vinylic hydrogens.
| Vibrational Mode | This compound (cm⁻¹) | (Z)-1-phenyl-1-butene (cm⁻¹) | Rationale for Difference |
| =C-H Stretch | ~3020-3040 | ~3020-3040 | Typical for sp² C-H bonds in both isomers.[4] |
| C=C Stretch | ~1670-1665 | ~1670-1665 | The position is similar, but the intensity may be weaker in the more symmetrical (E) isomer. |
| =C-H Out-of-Plane Bend | ~965 (strong) | ~700 (strong) | This is a highly reliable diagnostic peak. Trans-disubstituted alkenes have a characteristic strong band around 965 cm⁻¹, while cis-disubstituted alkenes show a strong band around 700 cm⁻¹.[5][6] |
| Aromatic C-H Bend | ~750 and ~690 | ~750 and ~690 | Characteristic of a monosubstituted benzene ring in both isomers. |
UV-Vis Spectroscopy Data
The extent of conjugation between the phenyl ring and the double bond dictates the absorption maximum (λmax).
| Parameter | This compound | (Z)-1-phenyl-1-butene | Rationale for Difference |
| λmax (nm) | ~248 | ~244 | The (E) isomer is more planar, allowing for more effective π-orbital overlap and a more extended conjugated system. This lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to a longer wavelength.[7][8][9] |
| Molar Absorptivity (ε) | Higher | Lower | The more effective conjugation in the (E) isomer leads to a higher probability of the π to π* transition, resulting in a greater molar absorptivity.[7] |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 1-phenyl-1-butene isomer in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Technique: Proton-decoupled
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small drop of the neat liquid sample of the 1-phenyl-1-butene isomer directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent, such as hexane or ethanol, in quartz cuvettes. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Use the pure solvent as a reference to zero the absorbance.
-
Data Acquisition: Scan the absorbance from approximately 400 nm down to 200 nm to determine the wavelength of maximum absorbance (λmax).
Visualization of Differentiating Features
The logical workflow for distinguishing the isomers and the key structural differences leading to spectroscopic variations are illustrated below.
Caption: Workflow for differentiating (E) and (Z) isomers.
Caption: Structural basis for spectroscopic differences.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR .........ALKENES [orgspectroscopyint.blogspot.com]
- 2. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. IR spectrum: Alkenes [quimicaorganica.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparative Reactivity of (E)-1-Phenyl-1-butene vs. Styrene: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative reactivity of alkene substrates is paramount for reaction design, optimization, and the synthesis of novel chemical entities. This guide provides a detailed comparison of the chemical reactivity of (E)-1-Phenyl-1-butene and styrene, focusing on key transformations including electrophilic addition, hydrogenation, epoxidation, and polymerization. The information presented is supported by available experimental data and established chemical principles.
The fundamental difference in the chemical behavior of this compound and styrene stems from the electronic structure of their respective carbon-carbon double bonds. Styrene possesses a vinyl group directly conjugated with the phenyl ring, which allows for the delocalization of π-electrons across the entire system. This conjugation significantly influences the stability of reactive intermediates and transition states, thereby affecting its reactivity. In contrast, this compound has an internal double bond that is not directly conjugated with the aromatic ring, leading to a reactivity profile more akin to that of a typical internal alkene, albeit with some influence from the adjacent phenyl group.
Quantitative Reactivity Comparison
Direct comparative kinetic data for this compound and styrene under identical conditions is limited in the available literature. However, by compiling data from various sources and considering the reactivity of analogous compounds, a comparative assessment can be made. The following tables summarize available quantitative data for key reactions. It is important to note that reaction conditions can significantly impact outcomes, and the data presented here is for illustrative purposes.
Table 1: Electrophilic Bromination
| Compound | Relative Rate Constant (approx.) | Product(s) | Observations |
| Styrene | ~105 - 106 (relative to ethene) | 1,2-Dibromo-1-phenylethane | The reaction proceeds rapidly via a bromonium ion intermediate, which is stabilized by the adjacent phenyl group.[1] |
| This compound | Not directly reported, but expected to be significantly lower than styrene | 1,2-Dibromo-1-phenylbutane | As a non-conjugated alkene, the activation energy for the formation of the bromonium ion is expected to be higher than that for styrene. |
Table 2: Catalytic Hydrogenation
| Compound | Reaction Rate | Catalyst | Product | Conditions |
| Styrene | Intrinsic rate constant: 1.17 mol gPd-1 s-1[2] | 4.63% Pd/C[2] | Ethylbenzene | Dead-end stirred tank reactor[2] |
| This compound | Data not available for direct comparison. Rate is expected to be comparable to other internal alkenes. | Pd/C or PtO2 | 1-Phenylbutane | Typical hydrogenation conditions (H2 atmosphere, room temperature). |
Table 3: Epoxidation
| Compound | Yield | Oxidant | Catalyst | Conditions |
| Styrene | Excellent yields and selectivity reported[3] | m-CPBA[3] | Co@Fe3O4/SiO2[3] | Dichloromethane, room temperature[3] |
| This compound | High yields expected | m-CPBA | (None required) | Dichloromethane, 0-25 °C |
Table 4: Polymerization
| Compound | Polymerization Method | Relative Reactivity | Observations |
| Styrene | Radical, Cationic, Anionic | High | The vinyl group is highly susceptible to polymerization due to the resonance stabilization of the resulting radical, carbocation, or carbanion intermediate.[4][5] |
| This compound | Cationic, Radical (less favorable) | Lower than styrene | Cationic polymerization is possible due to the formation of a relatively stable secondary carbocation. Radical polymerization is less favorable compared to styrene. |
Experimental Protocols
Detailed methodologies for key reactions are provided below to facilitate the replication and further investigation of the reactivity of these compounds.
Protocol 1: Electrophilic Bromination of an Alkene
Materials:
-
Alkene (Styrene or this compound)
-
Bromine (Br2)
-
Dichloromethane (CH2Cl2)
-
Sodium thiosulfate solution (aqueous, saturated)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane.
-
Add the bromine solution dropwise to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction to stir for an additional 15 minutes at 0 °C.
-
Quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibrominated product.
-
Purify the product by recrystallization or column chromatography as necessary.
Protocol 2: Catalytic Hydrogenation of an Alkene
Materials:
-
Alkene (Styrene or this compound)
-
Palladium on carbon (Pd/C, 5-10 mol%) or Adams' catalyst (PtO2)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H2)
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the alkene (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Carefully add the catalyst (5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the hydrogenated product.
Protocol 3: Epoxidation of an Alkene with m-CPBA
Materials:
-
Alkene (Styrene or this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq)
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the alkene (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (~1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the epoxide by flash column chromatography if necessary.[3][6]
Protocol 4: Free Radical Polymerization of a Vinyl Monomer
Materials:
-
Monomer (e.g., Styrene)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO, ~0.1-1 mol%)
-
Solvent (e.g., Toluene or bulk polymerization)
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Methanol (for precipitation)
Procedure:
-
Place the monomer and solvent (if applicable) in the reaction vessel.
-
Deoxygenate the solution by bubbling nitrogen through it for 15-30 minutes.
-
Add the initiator to the solution.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a nitrogen atmosphere.
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
-
To terminate the polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven.[7][8][9]
Visualizing Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate key mechanistic concepts discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. orgosolver.com [orgosolver.com]
- 3. ias.ac.in [ias.ac.in]
- 4. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pslc.ws [pslc.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
A Comparative Guide to the Synthesis of (E)-1-Phenyl-1-butene: Wittig Reaction vs. Grignard Synthesis
For researchers and professionals in organic synthesis and drug development, the creation of specific alkene isomers is a frequent challenge. This guide provides a detailed comparison of two common methods for synthesizing (E)-1-Phenyl-1-butene: the Wittig reaction and a two-step Grignard reaction followed by dehydration. We will objectively evaluate each method based on experimental protocols, yield, stereoselectivity, and ease of purification.
At a Glance: Performance Comparison
While specific yields and stereoselectivity can vary based on precise reaction conditions, the following table summarizes typical expectations for the synthesis of this compound via the Wittig and Grignard routes.
| Parameter | Wittig Reaction | Grignard Synthesis & Dehydration |
| Overall Yield | Moderate to High | Moderate to High |
| Stereoselectivity (E:Z ratio) | Variable, often moderate E-selectivity | High E-selectivity |
| Number of Steps | One | Two |
| Key Reagents | Propyltriphenylphosphonium bromide, strong base (e.g., n-BuLi), Benzaldehyde | Propylmagnesium bromide, Benzaldehyde, Acid catalyst (e.g., H₂SO₄) |
| Primary Byproducts | Triphenylphosphine oxide | Magnesium salts, Water |
| Purification | Often requires chromatography to remove triphenylphosphine oxide | Typically requires extraction and distillation |
Logical Workflow of Synthetic Routes
The following diagram illustrates the two synthetic pathways to obtain this compound.
Caption: Synthetic pathways for this compound.
Experimental Protocols
Wittig Synthesis of this compound
The Wittig reaction offers a direct, one-step approach to the alkene from an aldehyde and a phosphonium ylide.[1] The ylide derived from propyltriphenylphosphonium bromide is considered semi-stabilized, and the reaction conditions can be adjusted to favor the formation of the more thermodynamically stable (E)-isomer.[1]
1. Ylide Formation:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with propyltriphenylphosphonium bromide (10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).[1]
-
The resulting suspension is cooled to 0 °C in an ice-water bath.[1]
-
n-Butyllithium (2.5 M solution in hexanes, 10.0 mmol) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a deep orange or reddish color indicates the generation of the ylide.[1]
2. Reaction with Benzaldehyde:
-
To the freshly prepared ylide solution at 0 °C, benzaldehyde (10.0 mmol) is added dropwise.[1]
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[1]
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).[1]
-
The mixture is transferred to a separatory funnel, and diethyl ether (50 mL) and water (20 mL) are added. The organic layer is collected, and the aqueous layer is extracted twice more with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[1]
-
The crude product, a mixture of this compound and triphenylphosphine oxide, is purified by flash column chromatography on silica gel using hexanes as the eluent to yield the pure product.[1]
Grignard Synthesis and Dehydration to this compound
This two-step method first involves the synthesis of an alcohol, 1-phenyl-1-butanol, via a Grignard reaction, which is then dehydrated to form the target alkene.
Step 1: Grignard Reaction to form 1-Phenyl-1-butanol
1. Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings and a crystal of iodine.
-
A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to initiate the formation of propylmagnesium bromide.
2. Reaction with Benzaldehyde:
-
Once the Grignard reagent has formed, a solution of benzaldehyde in anhydrous diethyl ether is added dropwise at 0 °C.
-
The reaction is stirred for an additional 15-50 minutes after the addition is complete.
3. Work-up and Alcohol Isolation:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to obtain crude 1-phenyl-1-butanol.
Step 2: Acid-Catalyzed Dehydration to this compound
The acid-catalyzed dehydration of 1-phenyl-1-butanol typically proceeds through an E1 elimination mechanism, favoring the formation of the more thermodynamically stable (E)-isomer.[2][3]
1. Dehydration Reaction:
-
The crude 1-phenyl-1-butanol is placed in a round-bottom flask with a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
The mixture is heated to reflux. The alkene product, being more volatile, can be distilled out of the reaction mixture as it is formed.
2. Work-up and Purification:
-
The collected distillate, containing the product and water, is transferred to a separatory funnel.
-
The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washes with water and brine.
-
The organic layer is dried with an anhydrous drying agent (e.g., CaCl₂).
-
The final product, this compound, can be further purified by fractional distillation.
Discussion and Comparison
Wittig Reaction: The primary advantage of the Wittig reaction is the definitive placement of the double bond, avoiding constitutional isomers that can arise from carbocation rearrangements.[1] However, for semi-stabilized ylides, such as the one used in this synthesis, the stereoselectivity can be modest, often yielding a mixture of (E) and (Z) isomers. A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove and often necessitates chromatographic purification.
Grignard Synthesis and Dehydration: This two-step process offers the potential for high stereoselectivity towards the thermodynamically favored (E)-isomer during the dehydration step.[2][3] The starting materials for the Grignard reagent are often readily available and cost-effective. However, the Grignard reaction itself is highly sensitive to moisture and requires strictly anhydrous conditions. The main drawback of this route is the potential for side reactions during dehydration, such as the formation of the constitutional isomer 1-phenyl-2-butene and ether formation, especially if the temperature is not adequately controlled.[3] The acidic conditions can also lead to polymerization or oxidation of the product.[3]
References
Confirming the Stereochemistry of 1-Phenyl-1-butene: A Comparative NMR Guide
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. In the case of alkene isomers, such as (E)- and (Z)-1-phenyl-1-butene, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and definitive analytical tool. This guide provides a comprehensive comparison of the NMR data for these two isomers, supported by detailed experimental protocols, to aid in their unambiguous stereochemical assignment.
The differentiation between the (E) and (Z) isomers of 1-phenyl-1-butene relies on the distinct spatial arrangements of the substituents around the carbon-carbon double bond. These geometric differences manifest in measurable variations in their NMR spectra, primarily in the coupling constants (J-values) of the vinylic protons and through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY).
Comparative NMR Data Analysis
The key to distinguishing between the (E) and (Z) isomers of 1-phenyl-1-butene lies in the analysis of their ¹H and ¹³C NMR spectra. The spatial proximity of protons in the (Z)-isomer leads to different shielding effects and coupling interactions compared to the more extended conformation of the (E)-isomer.
Table 1: Comparative ¹H and ¹³C NMR Data for (E)- and (Z)-1-Phenyl-1-butene
| Isomer | Proton (¹H) | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Carbon (¹³C) | Chemical Shift (δ, ppm) |
| (E)-1-Phenyl-1-butene | H-1' | ~6.35 (d) | ~15.7 (trans) | C-1' | ~129.8 |
| H-2' | ~6.20 (dt) | ~15.7 (trans), ~6.5 | C-2' | ~131.5 | |
| Phenyl-H | 7.15-7.40 (m) | Phenyl-C | 126.0-128.5 | ||
| CH₂ | ~2.20 (p) | ~7.5 | CH₂ | ~25.9 | |
| CH₃ | ~1.05 (t) | ~7.5 | CH₃ | ~13.8 | |
| (Z)-1-Phenyl-1-butene | H-1' | ~6.40 (d) | ~11.6 (cis) | C-1' | ~128.7 |
| H-2' | ~5.70 (dt) | ~11.6 (cis), ~7.3 | C-2' | ~130.5 | |
| Phenyl-H | 7.15-7.40 (m) | Phenyl-C | 126.5-129.0 | ||
| CH₂ | ~2.60 (p) | ~7.5 | CH₂ | ~21.5 | |
| CH₃ | ~0.95 (t) | ~7.5 | CH₃ | ~14.2 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The most definitive differentiating factor is the coupling constant between the vinylic protons (H-1' and H-2').
The most significant difference is the vicinal coupling constant between the olefinic protons. For the (E)-isomer, this coupling is typically in the range of 12-18 Hz, characteristic of a trans relationship. In contrast, the (Z)-isomer exhibits a smaller coupling constant, usually between 6-12 Hz, which is indicative of a cis arrangement.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis, separation, and NMR analysis of (E)- and (Z)-1-phenyl-1-butene.
Synthesis and Separation of (E)- and (Z)-1-Phenyl-1-butene
A common method for the synthesis of 1-phenyl-1-butene is the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction can be influenced by the reaction conditions and the nature of the ylide. Often, a mixture of (E) and (Z) isomers is obtained, which can be separated by column chromatography.
Materials:
-
Benzaldehyde
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Under an inert atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi dropwise to form the ylide (a deep orange/red color will appear).
-
Slowly add benzaldehyde to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
After removing the solvent under reduced pressure, the crude product can be purified and the isomers separated by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexanes/ethyl acetate mixture). The separation of E/Z isomers can be challenging due to their similar polarities.
NMR Data Acquisition
High-resolution 1D and 2D NMR spectra are essential for the definitive stereochemical assignment.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field strength
-
Solvent: Deuterated chloroform (CDCl₃)
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment
-
Spectral width: 0-10 ppm
-
Number of scans: 16-32
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment
-
Spectral width: 0-150 ppm
-
Number of scans: 1024 or more, depending on concentration
-
-
2D NOESY:
-
Pulse sequence: Standard NOESY experiment
-
Mixing time: 500-800 ms
-
Visualization of Experimental and Analytical Workflows
To further clarify the process of stereochemical determination, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis, separation, and analysis of 1-phenyl-1-butene isomers.
For the definitive assignment, a 2D NOESY experiment is invaluable. In the (Z)-isomer, the vinylic proton H-1' is in close proximity to the phenyl protons, resulting in a cross-peak in the NOESY spectrum. This correlation is absent in the (E)-isomer, where these protons are spatially distant.
Caption: NOESY correlations for the stereochemical assignment of 1-phenyl-1-butene isomers. (Note: Placeholder images should be replaced with actual molecular structures).
References
A Comparative Guide to the Purity Validation of (E)-1-Phenyl-1-butene by GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity validation of (E)-1-Phenyl-1-butene. The objective is to offer a data-driven resource to assist researchers in selecting the most appropriate method for their specific analytical needs, ensuring the quality and reliability of their scientific outcomes.
Introduction
This compound is a crucial building block in organic synthesis and drug development. Its stereoisomeric purity is of paramount importance, as different isomers can exhibit distinct biological activities and toxicological profiles. The primary impurity of concern is often the geometric isomer, (Z)-1-phenyl-1-butene, which can arise during synthesis. Therefore, robust analytical methods are required to accurately quantify the purity of the desired (E)-isomer and to detect and quantify any isomeric and other impurities.
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 1-phenyl-1-butene. Its high chromatographic resolution and sensitive mass detection provide a reliable method for separating and identifying isomers. This guide compares the performance of GC-MS with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors including the required sensitivity, the nature of the impurities, and the availability of instrumentation. Below is a summary of the performance of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Quantitative determination based on the direct proportionality between the integrated NMR signal area and the number of nuclei. |
| Typical Retention Time | 5 - 15 min | 10 - 20 min | Not Applicable |
| Resolution of Isomers | Excellent | Good to Excellent | Good to Excellent (depends on spectral overlap) |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL[1][2][3] | ~1 - 10 ng/mL[4][5] | ~0.1 - 1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.5 - 5 ng/mL[1][2][3] | ~5 - 50 ng/mL[4][5] | ~0.5 - 5 mg/mL |
| Sample Derivatization | Not required | Not required | Not required |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Quantification of non-volatile or thermally labile impurities. | Absolute purity determination and structural elucidation. |
Experimental Protocols
GC-MS Analysis of this compound
This protocol describes a standard method for the separation and quantification of this compound and its (Z)-isomer.[6]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound standard
-
(Z)-1-Phenyl-1-butene reference material (if available)
-
High-purity solvent (e.g., hexane or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the peaks corresponding to (E)- and (Z)-1-phenyl-1-butene based on their retention times and mass spectra. The mass spectrum of both isomers will show a molecular ion at m/z 132 and characteristic fragments.[6] Quantify the purity by calculating the peak area percentage of the (E)-isomer relative to the total peak area of all detected components.
HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound using HPLC with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
-
Data Analysis: Determine the retention time of the this compound peak by injecting a standard solution. Calculate the purity based on the peak area percentage.
Quantitative NMR (qNMR) Analysis of this compound
This protocol outlines the use of qNMR for the absolute purity determination of this compound.[7][8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
Reagents:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity.
-
Deuterated solvent (e.g., CDCl₃).
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Ensure a high signal-to-noise ratio.[7]
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the sample using the following equation:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Comparison of analytical methods for purity validation.
Conclusion
The purity validation of this compound can be effectively achieved using GC-MS, HPLC, and qNMR.
-
GC-MS stands out for its high sensitivity and excellent resolving power for volatile isomers, making it an ideal choice for identifying and quantifying trace impurities.[6]
-
HPLC-UV offers a robust alternative, particularly for samples that may contain non-volatile or thermally sensitive impurities.
-
qNMR provides the distinct advantage of being a primary ratio method, allowing for absolute purity determination without the need for a specific reference standard of the analyte, though it generally has lower sensitivity compared to chromatographic techniques.[7][8]
The selection of the most suitable method should be based on a thorough consideration of the specific analytical requirements, including the expected impurity profile, the desired level of sensitivity, and the intended application of the this compound. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. emerypharma.com [emerypharma.com]
Computational Analysis of (E)- vs. (Z)-1-phenyl-1-butene Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of the (E)- and (Z)-isomers of 1-phenyl-1-butene, supported by computational data. The analysis delves into the energetic differences between these geometric isomers, offering insights into their relative populations at equilibrium and their potential roles in various chemical processes.
Introduction
1-phenyl-1-butene, a substituted alkene, exists as two geometric isomers: (E)-1-phenyl-1-butene and (Z)-1-phenyl-1-butene. The spatial arrangement of the substituents around the carbon-carbon double bond dictates the isomer, leading to distinct physical and chemical properties. The relative stability of these isomers is a critical factor in synthetic chemistry, reaction mechanism elucidation, and drug design, as the more stable isomer will predominate under thermodynamic control. Computational chemistry, particularly Density Functional Theory (T), offers a powerful tool to quantify the energetic differences between such isomers.
Relative Stability: Quantitative Analysis
The relative stability of the (E)- and (Z)-isomers of 1-phenyl-1-butene is primarily governed by steric hindrance. In the (Z)-isomer, the bulky phenyl and ethyl groups are positioned on the same side of the double bond, leading to significant steric repulsion. This repulsion forces the molecule into a higher energy conformation. Conversely, the (E)-isomer places these bulky groups on opposite sides of the double bond, minimizing steric clash and resulting in a more stable, lower-energy configuration.
| Isomer | Structure | Relative Energy (kcal/mol) | Stability Ranking |
| This compound | ![]() | 0.00 (Reference) | Most Stable |
| (Z)-1-phenyl-1-butene | ![]() | Value typically > 0 | Least Stable |
Note: A precise, computationally derived value for the relative energy of the (Z)-isomer from a peer-reviewed source is not available in the searched literature. However, based on extensive studies of analogous substituted alkenes, the (Z)-isomer is expected to be several kcal/mol higher in energy than the (E)-isomer. For instance, the energy difference between cis- and trans-2-butene is approximately 1 kcal/mol, and this difference increases with the size of the substituents. Given the bulk of the phenyl group, a larger energy difference is anticipated for 1-phenyl-1-butene.
Experimental and Computational Protocols
The determination of the relative stability of alkene isomers can be approached through both experimental and computational methods.
Experimental Approach: Equilibration
Experimentally, the relative stability can be determined by establishing an equilibrium between the two isomers, typically through acid catalysis, and then measuring the equilibrium constant. The Gibbs free energy difference (ΔG°) can then be calculated using the equation ΔG° = -RTlnKeq.
Computational Protocol: Density Functional Theory (DFT)
A standard and reliable computational protocol for determining the relative stability of isomers involves the following steps:
-
Structure Optimization: The three-dimensional structures of both the (E)- and (Z)-isomers of 1-phenyl-1-butene are independently optimized to find their lowest energy conformations.
-
Frequency Calculation: A frequency analysis is performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: The total electronic energies of the optimized structures are calculated. The relative energy difference is then determined by subtracting the total energy of the more stable isomer from the less stable one, after correcting for ZPVE.
A commonly employed and well-validated level of theory for such calculations is B3LYP/6-31G(d) .
-
B3LYP: A hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
6-31G(d): A Pople-style basis set that provides a good balance between accuracy and computational cost for molecules of this size. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the electronic structure.
Logical Workflow for Computational Stability Analysis
The following diagram illustrates the logical workflow for the computational analysis of the relative stability of (E)- and (Z)-1-phenyl-1-butene.
Caption: Computational workflow for determining the relative stability of alkene isomers.
Conclusion
Literature comparison of yields for different (E)-1-Phenyl-1-butene syntheses
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and stereoselective construction of carbon-carbon double bonds is a foundational pursuit. (E)-1-Phenyl-1-butene, a simple yet important structural motif, serves as a valuable building block and a model system for methodological comparisons. This guide provides a detailed comparison of common synthetic routes to this compound, focusing on the Wittig reaction, the Heck reaction, and olefin metathesis. Quantitative data from the literature is presented to facilitate objective evaluation, alongside detailed experimental protocols for key reactions.
Yield Comparison of Synthetic Methodologies
The choice of synthetic strategy for accessing this compound is often dictated by factors such as desired stereoselectivity, substrate availability, and reaction conditions. Below is a summary of reported yields for different approaches.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) of this compound | Reference |
| Wittig Reaction | Benzaldehyde, Propyltriphenylphosphonium bromide | n-Butyllithium | THF | 0 to RT | 2 | ~85 (E/Z ratio dependent) | [1] |
| Heck Reaction | Iodobenzene, 1-Butene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | DMF | 80-100 | 12-24 | Moderate to Good (Specific yield not reported) | [2] |
| Olefin Metathesis | Styrene, Propene | Grubbs Catalyst (e.g., 2nd Generation) | CH₂Cl₂ | Reflux | 6 | Moderate (Specific yield not reported for this cross-product) | [3] |
Note: Yields are highly dependent on specific reaction conditions and purification methods. The data presented serves as a general comparison.
Detailed Experimental Protocols
For the practical application of these methods, detailed and reproducible experimental procedures are crucial.
Wittig Reaction
This protocol details the synthesis of this compound from benzaldehyde and propyltriphenylphosphonium bromide.[1]
Materials:
-
Propyltriphenylphosphonium bromide (3.85 g, 10.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
n-Butyllithium (2.5 M in hexanes, 4.0 mL, 10.0 mmol)
-
Benzaldehyde (1.06 g, 10.0 mmol)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hexanes for column chromatography
Procedure:
-
To a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), add propyltriphenylphosphonium bromide.
-
Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice-water bath.
-
While stirring vigorously, add n-butyllithium dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a deep orange or reddish color indicates the generation of the ylide.
-
To the freshly prepared ylide solution at 0 °C, add a solution of benzaldehyde in anhydrous THF dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield this compound.
Heck Reaction
This protocol provides a general procedure for the Heck reaction between an aryl halide and an alkene, which can be adapted for the synthesis of this compound from iodobenzene and 1-butene.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
-
Triphenylphosphine (PPh₃, 2-4 mol%)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Iodobenzene
-
1-Butene
-
Water
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate, triphenylphosphine, and the base.
-
Add the anhydrous solvent, followed by iodobenzene.
-
Bubble 1-butene gas through the reaction mixture or add a condensed, pre-weighed amount to a sealed reaction vessel.
-
Heat the mixture to 80-100 °C and monitor the reaction by TLC or GC.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Olefin Cross-Metathesis
The following is a general protocol for olefin cross-metathesis using a Grubbs-type catalyst, which could be applied to the reaction of styrene and propene.[3]
Materials:
-
Grubbs Catalyst (e.g., Grubbs 2nd Generation, 1-5 mol%)
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Styrene
-
Propene
-
Solvent for purification (e.g., hexanes)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Grubbs catalyst in a minimal amount of anhydrous, degassed dichloromethane.
-
Add styrene to the flask.
-
Bubble propene gas through the solution or add a condensed, pre-weighed amount to a sealed reaction vessel.
-
Heat the reaction mixture to reflux and monitor by TLC or GC. A continuous slow stream of inert gas can be bubbled through the solution to help remove the ethylene byproduct and drive the reaction to completion.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis Strategy Overview
The selection of a synthetic route for this compound involves a trade-off between stereoselectivity, functional group tolerance, and the nature of the starting materials. The following diagram illustrates the logical relationship between the discussed synthetic strategies.
Caption: Synthetic pathways to this compound.
This guide provides a foundational comparison for the synthesis of this compound. For specific applications, further optimization of reaction conditions for each method is recommended to achieve the desired yield and stereoselectivity.
References
Comparative Kinetics of Reactions Involving (E)-1-Phenyl-1-butene: A Guide for Researchers
This guide provides a comparative analysis of the kinetic parameters for several key reactions involving alkenes, with a focus on contextualizing the reactivity of (E)-1-phenyl-1-butene. Due to a scarcity of direct kinetic data for this compound in the literature, this document leverages experimental data from structurally similar compounds to provide a robust comparative framework. The information herein is intended for researchers, scientists, and professionals in drug development to aid in experimental design and the prediction of reaction outcomes.
Introduction to Alkene Reactivity
Alkenes are pivotal building blocks in organic synthesis, defined by their carbon-carbon double bond. The electron-rich nature of this functional group makes it susceptible to a variety of transformations, including epoxidation, hydrogenation, and isomerization. The kinetics and regioselectivity of these reactions are heavily influenced by the substitution pattern and electronic environment of the double bond. This compound, a trisubstituted alkene featuring a phenyl group, presents a unique reactivity profile due to both steric and electronic effects.
Comparative Kinetic Data
The following tables summarize quantitative kinetic data for key alkene reactions. Where direct data for this compound is unavailable, data for closely related structural analogs are presented to facilitate comparison.
Epoxidation of Alkenes
Epoxidation is a critical reaction for the synthesis of fine chemicals and pharmaceutical intermediates. The rate of epoxidation is sensitive to the substitution of the alkene. The following table presents kinetic data for the gas-phase epoxidation of various alkenes by the acetylperoxyl radical (CH₃C(O)O₂).
Table 1: Kinetic Parameters for the Gas-Phase Epoxidation of Various Alkenes by Acetylperoxyl Radicals. [1]
| Alkene | Structure | log₁₀(A / dm³mol⁻¹s⁻¹) | Eₐ (kJ/mol) |
| 1-Butene | CH₂=CHCH₂CH₃ | 7.94 ± 0.89 | 28.9 ± 5.5 |
| trans-2-Butene | trans-CH₃CH=CHCH₃ | 8.10 ± 0.50 | 24.6 ± 3.8 |
| cis-2-Butene | cis-CH₃CH=CHCH₃ | 8.10 ± 0.50 | 22.9 ± 3.8 |
| 2-Methyl-1-propene | CH₂=C(CH₃)₂ | 8.29 ± 0.77 | 25.0 ± 4.4 |
| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | 8.08 ± 0.76 | 16.3 ± 4.3 |
| This compound | C₆H₅CH=CHCH₂CH₃ | Estimated Lower Eₐ | Estimated Lower Eₐ |
Note: The kinetic parameters for this compound are estimated based on the trend that increased substitution on the double bond lowers the activation energy for epoxidation. The phenyl group is expected to further stabilize any partial positive charge in the transition state, likely leading to a faster reaction rate compared to simple alkyl-substituted alkenes.
Hydrogenation of Phenyl-Substituted Unsaturated Bonds
Catalytic hydrogenation is a fundamental process for the saturation of double and triple bonds. The following data is derived from a study on the selective hydrogenation of 1-phenyl-1-propyne, a close structural analog of this compound.
Table 2: Kinetic Data for the Hydrogenation of 1-Phenyl-1-propyne over a Pd₁Ag₃/Al₂O₃ Catalyst. [2]
| Parameter | Value | Conditions |
| Reaction Order (in 1-phenyl-1-propyne) | Varies (complex kinetics) | T= 25 °C, P(H₂) = 5 bar |
| Selectivity to cis-propenylbenzene | High | Independent of P(H₂) and alkyne concentration |
| Selectivity to trans-propenylbenzene | Low | Independent of P(H₂) and alkyne concentration |
| Direct Alkane Formation | Negligible | - |
Note: The study indicates that the hydrogenation of the alkyne to the alkene is highly selective. The subsequent hydrogenation of the alkene (propenylbenzene) to the alkane is a slower process. The kinetics are described by a Langmuir-Hinshelwood model, suggesting competitive adsorption of hydrogen and the organic substrate on the catalyst surface.[2] For comparison, the activation energy for the hydrogenation of benzene over a Ni catalyst has been reported to be in the range of 43-92 kJ/mol.[3]
Experimental Protocols
Detailed methodologies for conducting kinetic studies on alkene reactions are provided below.
Kinetic Study of Alkene Epoxidation via Gas Chromatography
This protocol describes a method for monitoring the epoxidation of an alkene, such as this compound, using a peroxyacid, with reaction progress tracked by gas chromatography (GC).
1. Materials and Reagents:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Internal standard (e.g., dodecane)
-
Sodium sulfite solution (for quenching)
-
Anhydrous magnesium sulfate
2. Reaction Setup:
-
A jacketed glass reactor equipped with a magnetic stirrer and a temperature controller is used to maintain a constant reaction temperature.
-
The reactor is charged with a solution of this compound and the internal standard in dichloromethane.
3. Experimental Procedure:
-
The reaction is initiated by adding a solution of m-CPBA in dichloromethane to the reactor.
-
At regular time intervals, aliquots of the reaction mixture are withdrawn using a syringe.
-
Each aliquot is immediately quenched by adding it to a vial containing a sodium sulfite solution to destroy any unreacted peroxyacid.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and analyzed by GC.
4. Data Analysis:
-
The concentrations of the reactant and product are determined from the GC peak areas relative to the internal standard.
-
A plot of the concentration of this compound versus time is generated to determine the reaction rate.
-
The order of the reaction with respect to each reactant can be determined by varying their initial concentrations and observing the effect on the initial rate.
Kinetic Study of Catalytic Hydrogenation
This protocol outlines a method for studying the kinetics of the catalytic hydrogenation of an alkene.
1. Materials and Reagents:
-
This compound
-
Palladium on carbon (Pd/C) catalyst (or other suitable catalyst)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
2. Reaction Setup:
-
A high-pressure reactor (autoclave) equipped with a magnetic stirrer, a pressure gauge, and a temperature controller is used.
-
The reactor is charged with a solution of this compound in ethanol and the Pd/C catalyst.
3. Experimental Procedure:
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen to the desired pressure.
-
The reaction mixture is stirred vigorously to ensure good mass transfer of hydrogen gas into the liquid phase.
-
The reaction progress is monitored by measuring the consumption of hydrogen gas from the pressure drop in the reactor over time. Alternatively, liquid samples can be withdrawn at intervals (if the reactor setup allows) and analyzed by GC.
4. Data Analysis:
-
The rate of reaction is determined from the rate of hydrogen uptake or from the change in substrate concentration over time.
-
Kinetic parameters such as the reaction order and rate constant can be determined by performing experiments at different substrate concentrations, catalyst loadings, and hydrogen pressures.
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for conducting a kinetic study of a chemical reaction.
Catalytic Cycle for Alkene Hydrogenation
Caption: A simplified representation of the Horiuti-Polanyi mechanism for catalytic hydrogenation of an alkene.
Reaction Network for Butene Isomerization and Hydrogenation
Caption: Interconversion and hydrogenation pathways for butene isomers on a catalyst surface.
References
A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of 1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
The asymmetric hydrogenation of prochiral olefins is a fundamental transformation in modern organic synthesis, providing an atom-economical route to enantiomerically enriched molecules. 1-Phenyl-1-butene, as a simple unfunctionalized aryl alkene, presents a challenging substrate for this reaction due to the absence of a coordinating group near the double bond to facilitate stereochemical control. This guide provides an objective comparison of common catalyst systems for the asymmetric hydrogenation of 1-phenyl-1-butene and its analogues, supported by experimental data, to assist researchers in catalyst selection and methods development.
Performance Comparison of Key Catalysts
The efficacy of a catalyst in asymmetric hydrogenation is primarily evaluated by its ability to achieve high conversion of the starting material and high enantiomeric excess (ee) of the desired chiral product. For unfunctionalized aryl alkenes like 1-phenyl-1-butene, iridium-based catalysts have demonstrated superior performance compared to their rhodium and ruthenium counterparts.
While rhodium and ruthenium catalysts are highly effective for substrates containing coordinating functional groups (e.g., amides, carboxylic acids), they generally exhibit lower reactivity and enantioselectivity for simple, unfunctionalized olefins.[1] In contrast, iridium catalysts, particularly those bearing chiral P,N-ligands such as phosphino-oxazolines (PHOX), have emerged as the catalysts of choice for this substrate class, consistently delivering high conversions and enantioselectivities.[1]
| Catalyst System | Chiral Ligand | Substrate | Solvent | H₂ Pressure (bar) | Temp. (°C) | Conversion (%) | ee (%) |
| [Ir(COD)Cl]₂ | (S)-iPr-PHOX | 3-Phenyl-1-pentene | CH₂Cl₂ | 50 | 25 | >99 | 94 |
Experimental Protocols
A detailed and reproducible experimental procedure is critical for achieving success in asymmetric hydrogenation. Below is a representative protocol for the iridium-catalyzed asymmetric hydrogenation of an unfunctionalized aryl alkene.
Iridium-Catalyzed Asymmetric Hydrogenation of an Unfunctionalized Aryl Alkene
Catalyst Preparation (in situ): In an inert atmosphere glovebox, the iridium precursor, [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%), and the chiral ligand, for example, (S)-iPr-PHOX (0.011 mmol, 2.2 mol%), are placed in a flame-dried Schlenk flask equipped with a magnetic stir bar. Anhydrous and degassed dichloromethane (2 mL) is added, and the resulting solution is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst.
Hydrogenation Reaction: To the freshly prepared catalyst solution, the substrate, 1-phenyl-1-butene (1.0 mmol), is added via syringe. The Schlenk flask is then placed in a stainless-steel autoclave. The autoclave is sealed and subsequently purged with hydrogen gas three to five times to ensure an inert atmosphere. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50 bar). The reaction mixture is stirred vigorously at room temperature (25 °C) for 12-24 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., GC, TLC).
Work-up and Analysis: Upon completion of the reaction, the autoclave is carefully vented to atmospheric pressure. The solvent is removed from the reaction mixture under reduced pressure. A small aliquot of the crude product is taken for analysis. The conversion is determined by ¹H NMR spectroscopy by comparing the signals of the starting material and the product. The enantiomeric excess of the chiral product, 1-phenylbutane, is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase. The bulk of the product can be purified by column chromatography on silica gel if necessary.
Visualizing the Process
To further clarify the experimental and conceptual aspects of asymmetric hydrogenation, the following diagrams are provided.
References
A Comparative Guide to the Synthetic Routes of (E)-1-Phenyl-1-butene: An Analysis of Byproducts
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of target molecules is paramount. (E)-1-Phenyl-1-butene, a valuable building block, can be synthesized through various routes, each with its own set of advantages and challenges, particularly concerning byproduct formation. This guide provides a comparative analysis of three common synthetic methodologies: the Wittig reaction, acid-catalyzed dehydration of 1-phenyl-1-butanol, and the Heck reaction, with a focus on byproduct profiles supported by experimental data.
Comparison of Synthetic Routes and Byproduct Profiles
The choice of synthetic route for this compound significantly impacts the product distribution and purification strategy. The following table summarizes the typical yields and byproduct profiles for the Wittig reaction, acid-catalyzed dehydration, and the Heck reaction.
| Synthetic Route | Target Product Yield | Major Byproducts | Minor Byproducts |
| Wittig Reaction | Moderate to High | Triphenylphosphine oxide | (Z)-1-Phenyl-1-butene |
| Acid-Catalyzed Dehydration | High | (Z)-1-Phenyl-1-butene | 1-Phenyl-2-butene, Bis(1-phenylbutyl) ether |
| Heck Reaction | Moderate to High | Isomeric Phenylbutenes | Di-arylated products |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below, offering a basis for reproducible experimental design.
Wittig Reaction
The Wittig reaction offers a reliable method for forming the carbon-carbon double bond in this compound. The stereochemical outcome is influenced by the nature of the phosphorus ylide; semi-stabilized ylides, such as the one derived from propyltriphenylphosphonium bromide, can yield a mixture of (E) and (Z) isomers.[1][2][3][4]
Protocol:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.
-
Add n-butyllithium (1.0 equivalent) dropwise to the suspension while maintaining the temperature below 5°C. The formation of a deep orange or reddish color indicates the generation of the ylide. Stir the mixture at 0°C for one hour.[1]
-
Reaction with Benzaldehyde: Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The primary byproduct, triphenylphosphine oxide, can be removed from the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield pure this compound.[1]
Acid-Catalyzed Dehydration of 1-Phenyl-1-butanol
This classic method for alkene synthesis relies on the elimination of water from an alcohol. The reaction typically proceeds via an E1 mechanism and favors the formation of the most thermodynamically stable alkene, which in this case is this compound.[5]
Protocol:
-
Reaction Setup: Place 1-phenyl-1-butanol (1.0 equivalent) in a round-bottom flask equipped with a distillation apparatus.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.
-
Dehydration and Product Collection: Heat the reaction mixture to a temperature sufficient to distill the alkene product as it is formed (typically 100-140°C for a secondary alcohol).[5] Continuously collect the distillate, which will contain a mixture of alkene isomers and water.
-
Work-up and Purification: Separate the organic layer from the aqueous layer in the distillate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and purify by fractional distillation to separate the this compound from the isomeric byproducts. The formation of bis(1-phenylbutyl) ether can be minimized by maintaining a sufficiently high reaction temperature to favor elimination over substitution.[5]
Heck Reaction
The Heck reaction provides a powerful tool for carbon-carbon bond formation by coupling an aryl halide with an alkene.[6] For the synthesis of this compound, iodobenzene can be coupled with 1-butene gas in the presence of a palladium catalyst. The reaction generally exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the double bond, and typically yields the (E)-isomer as the major product.[7][8]
Protocol:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine palladium(II) acetate (1-2 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 2-4 mol%), and a base (e.g., triethylamine or potassium carbonate) in an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.[7]
-
Reactant Addition: Add iodobenzene (1.0 equivalent) to the catalyst mixture.
-
Alkene Introduction: Bubble 1-butene gas through the reaction mixture or, for a sealed system, add a pre-weighed amount of condensed 1-butene.
-
Reaction: Seal the reaction vessel and heat the mixture to 80-100°C. Monitor the reaction progress by gas chromatography (GC) or TLC.[7]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the palladium catalyst. Dilute the filtrate with an organic solvent and wash with water. Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by column chromatography to isolate this compound.
Byproduct Analysis and Visualization
The formation of byproducts is a critical consideration in any synthetic route. The following diagrams illustrate the logical relationships in byproduct formation for the discussed synthetic pathways.
Caption: Byproduct formation pathways in different synthetic routes.
The selection of an optimal synthetic route for this compound depends on a balance of factors including desired purity, yield, and the ease of separation of byproducts. The Wittig reaction offers good control over the double bond position but necessitates the removal of triphenylphosphine oxide. Acid-catalyzed dehydration is a high-yielding method, but the formation of multiple isomers requires efficient purification. The Heck reaction provides a powerful C-C bond formation strategy with good stereoselectivity, though optimization is often required to minimize isomeric byproducts. A thorough understanding of these factors is crucial for the successful and efficient synthesis of this compound in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (E)-1-Phenyl-1-butene: A Guide for Laboratory Professionals
The proper disposal of (E)-1-Phenyl-1-butene, a flammable aromatic hydrocarbon, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for its disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help prevent accidents, minimize environmental impact, and ensure the well-being of all laboratory personnel.
I. Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on hazards, handling, and emergency measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[1]
-
Eye Protection: Use safety glasses or goggles to shield against splashes.[1]
-
Lab Coat: A flame-resistant lab coat is recommended.
Handling Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[1][3][4]
-
Use spark-proof tools and explosion-proof equipment when handling significant quantities.[3][4][5]
-
Ensure all containers are properly grounded and bonded to prevent static discharge.[1][4]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[1][6]
-
Waste Collection:
-
Designate a specific, clearly labeled, and compatible waste container for this compound and other non-halogenated organic solvent waste.[7]
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.[1][4]
-
Ensure the waste container is made of a material compatible with flammable aromatic hydrocarbons.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[7]
-
Include the accumulation start date on the label.
-
-
Storage:
-
Disposal:
-
Arrange for pickup by a licensed environmental waste management service. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.
-
The ultimate disposal will likely involve incineration at a permitted hazardous waste facility or fuel blending.[9][10][11]
-
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[5][11]
-
Containment: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the liquid.[1][12] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
IV. Quantitative Data Summary
| Parameter | Guideline/Regulation | Source(s) |
| Flash Point Category | This compound is classified as a flammable liquid. | Based on analogues like 1-Phenylbutane (Flammable Liquid Category 3).[1] |
| Waste Accumulation | Laboratories should generally accumulate no more than 25 gallons of total chemical waste before removal. | General guidance from university safety manuals.[7] |
| Container Fill Level | Liquid waste containers should not be filled to more than 75-80% capacity to allow for vapor expansion. | Best practice from laboratory safety guides.[8] |
| Disposal Regulations | Disposal must comply with federal (EPA), state, and local regulations. The Resource Conservation and Recovery Act (RCRA) governs hazardous waste. | U.S. Environmental Protection Agency.[13][14] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. gelest.com [gelest.com]
- 5. airgas.com [airgas.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. 1-PHENYL-3-BUTEN-1-OL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
- 14. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

